3-Ketoadipic acid
Description
3-Oxoadipic acid has been reported in Rhodococcus erythropolis and Plakortis simplex with data available.
RN given refers to parent cpd
Structure
3D Structure
Propriétés
IUPAC Name |
3-oxohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGHRDFWYQHVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218974 | |
| Record name | 3-Oxoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
689-31-6 | |
| Record name | β-Ketoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxoadipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 689-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-Ketoadipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-KETOADIPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1379JRA56F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124 - 126 °C | |
| Record name | 3-Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ketoadipic Acid: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketoadipic acid, also known as 3-oxoadipic acid or β-ketoadipic acid, is a dicarboxylic acid and a key intermediate in the microbial catabolism of aromatic compounds. Its unique structure, featuring both ketone and carboxylic acid functional groups, makes it a molecule of significant interest in metabolic research, synthetic chemistry, and the development of novel therapeutics. This guide provides a comprehensive overview of the structure and chemical properties of this compound, detailed experimental protocols, and a visualization of its central role in metabolic pathways.
Structure and Chemical Identity
This compound is a six-carbon dicarboxylic acid with a ketone group at the third carbon position.
Chemical Formula: C₆H₈O₅
IUPAC Name: 3-oxohexanedioic acid
Synonyms: β-Ketoadipic acid, 3-Oxoadipic acid, 3-Ketoadipate, β-Ketoadipate
CAS Number: 689-31-6[1]
Molecular Structure:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 160.12 g/mol | [2] |
| Melting Point | 124-126 °C | [2][3] |
| Boiling Point | 412.2 ± 25.0 °C (Predicted) | [3] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | 1 x 10⁶ mg/L (Estimated) | |
| pKa₁ | 3.13 ± 0.32 (Predicted) | [3] |
| pKa₂ | ~4.5 (Estimated for the second carboxylic acid) | |
| Appearance | White to off-white solid | [3] |
Metabolic Significance: The β-Ketoadipate Pathway
This compound is a central intermediate in the β-ketoadipate pathway, a critical route for the aerobic degradation of aromatic compounds by bacteria and some fungi.[4] This pathway funnels a wide range of natural and xenobiotic aromatic compounds, such as lignin-derived monomers and pollutants, into the tricarboxylic acid (TCA) cycle. The pathway has two main converging branches: the catechol branch and the protocatechuate branch.
Catechol and Protocatechuate Branches of the β-Ketoadipate Pathway
The diagram below illustrates the convergence of the catechol and protocatechuate branches to form 3-ketoadipate, which is subsequently converted to intermediates of the TCA cycle.
Experimental Protocols
Microbial Synthesis of this compound
Recent advances in metabolic engineering have enabled the microbial production of this compound from renewable feedstocks. The following provides a general workflow for the production and purification of this compound using an engineered strain of Pseudomonas putida.
Detailed Methodology:
-
Fermentation: An engineered strain of Pseudomonas putida, with key genes in the β-ketoadipate pathway modified to promote accumulation of the target molecule, is cultured in a bioreactor. A fed-batch strategy is often employed with a controlled feed of carbon sources like glucose and xylose.[5]
-
Cell Removal: After fermentation, the culture broth is centrifuged or filtered to remove the bacterial cells.
-
Acidification and Extraction: The cell-free supernatant is acidified to a pH below 2 to protonate the carboxylic acid groups of this compound, making it more soluble in organic solvents. The product is then extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate.
-
Purification: The organic extract is concentrated by evaporation. The resulting crude product can be further purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot water and allowing it to cool slowly to form pure crystals.[6][7]
-
Analysis: The purity of the final product is assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the concentration and assess the purity of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Column: A C18 reversed-phase column is commonly used for the analysis of organic acids. For highly aqueous mobile phases, a column with polar endcapping or an embedded polar group is recommended to prevent phase collapse.
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer at a low pH is typically used to ensure the carboxylic acid groups are protonated. A common mobile phase is 20 mM potassium phosphate (B84403) buffer adjusted to pH 2.7.[8] A small percentage of an organic modifier like acetonitrile (B52724) or methanol (B129727) can be added if necessary to adjust retention times.
Detection: UV detection at a wavelength of 210 nm is suitable for detecting the carboxyl groups of this compound.
Sample Preparation: Samples are typically diluted in the mobile phase and filtered through a 0.22 µm syringe filter before injection.
Calibration: A calibration curve is generated using standards of known concentrations of pure this compound to enable accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the chemical structure of this compound.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the different types of protons. The acidic protons of the two carboxylic acid groups will appear as broad singlets at a downfield chemical shift (typically >10 ppm). The methylene (B1212753) protons adjacent to the carbonyl group and the carboxylic acid groups will have characteristic chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the six carbon atoms. The carbonyl carbons of the carboxylic acid groups will resonate at a downfield chemical shift (typically >170 ppm), while the ketone carbonyl carbon will also be in the downfield region. The methylene carbons will appear at more upfield chemical shifts.
Conclusion
This compound is a molecule with a rich chemistry and significant biological relevance. Its position as a key intermediate in the β-ketoadipate pathway makes it a focal point for studies in microbial metabolism and bioremediation. Furthermore, its bifunctional nature provides opportunities for its use as a building block in chemical synthesis. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this important compound.
References
- 1. Functional analysis of the protocatechuate branch of the β-ketoadipate pathway in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US6538156B1 - Method for purifying adipic acid by crystallization - Google Patents [patents.google.com]
- 8. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
3-Ketoadipic Acid: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketoadipic acid, also known as β-ketoadipic acid, is a dicarboxylic acid and a key metabolic intermediate in the catabolism of aromatic compounds by various microorganisms. Its central role in the β-ketoadipate pathway has made it a significant target for metabolic engineering and biocatalysis. This guide provides an in-depth overview of this compound, including its chemical properties, metabolic significance, and applications in biotechnology. Detailed experimental methodologies for its production and quantification are presented, alongside structured data from recent studies. Furthermore, this document illustrates the core metabolic pathway involving this compound to facilitate a deeper understanding of its biological context.
Core Chemical and Physical Properties
This compound is a C6 dicarboxylic acid containing a ketone group at the beta-position. This structure imparts it with unique chemical reactivity, making it a valuable precursor in chemical synthesis.
| Property | Value | Source |
| CAS Number | 689-31-6 | [1][2][3] |
| Molecular Formula | C6H8O5 | [1][4][5] |
| Molecular Weight | 160.12 g/mol | [1][4][5] |
| IUPAC Name | 3-oxohexanedioic acid | [1][5] |
| Synonyms | β-Ketoadipic acid, 3-Oxoadipic acid | [1][2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 124-126 °C | [6] |
Metabolic Significance: The β-Ketoadipate Pathway
This compound is a central intermediate in the β-ketoadipate pathway, a crucial metabolic route for the breakdown of aromatic compounds derived from lignin (B12514952) and other sources into intermediates of the tricarboxylic acid (TCA) cycle.[6][7] This pathway is prevalent in soil bacteria and fungi and is a key component of the global carbon cycle.[8][9] The pathway has two main branches, the catechol branch and the protocatechuate branch, which converge on the formation of β-ketoadipate.[2] Subsequently, β-ketoadipate is converted to succinyl-CoA and acetyl-CoA, which then enter central metabolism.[2][9]
The enzymes involved in this pathway are well-characterized and have been the subject of extensive research for applications in bioremediation and the production of value-added chemicals.[1][4][7]
Caption: The convergent protocatechuate and catechol branches of the β-ketoadipate pathway.
Biotechnological Production and Applications
The strategic position of this compound in metabolism makes it an attractive target for biotechnological production. Metabolic engineering efforts, particularly in robust microbial chassis like Pseudomonas putida KT2440, have enabled the high-titer production of β-ketoadipic acid from renewable feedstocks.[6][10] These include lignin-derived aromatic compounds, as well as sugars like glucose and xylose.[6][10] More recently, chemobiological upcycling of plastic waste, such as poly(ethylene terephthalate) (PET), has been demonstrated for β-ketoadipic acid production.[11]
The primary application of β-ketoadipic acid is as a monomer for the synthesis of performance-advantaged polymers, such as nylon-6,6 analogs, offering a bio-based alternative to petroleum-derived adipic acid.[6][12]
Production Titers and Yields
The following table summarizes key quantitative data from recent studies on the microbial production of β-ketoadipic acid.
| Microbial Host | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield | Reference |
| Pseudomonas putida | p-coumarate & ferulate | 44.5 | 1.15 | - | [6] |
| Pseudomonas putida | Corn stover lignin | 25 | 0.66 | 0.10 g/g lignin | [6][12] |
| Pseudomonas putida | Glucose & Xylose | 65.8 | 0.69 | 0.52 C-mol/C-mol | [10] |
| Escherichia coli | Terephthalic acid (from PET) | - | - | - | [11] |
Experimental Protocols
General Workflow for Microbial Production of β-Ketoadipic Acid
The production of β-ketoadipic acid in a laboratory setting typically involves the cultivation of an engineered microbial strain in a bioreactor under controlled conditions.
Caption: A generalized experimental workflow for the production and analysis of β-ketoadipic acid.
Methodology for Fed-Batch Bioreactor Cultivation
This protocol is a synthesized representation based on methodologies described for Pseudomonas putida.[6][10]
-
Strain Selection and Pre-culture: An engineered strain of P. putida, often with deletions in genes responsible for β-ketoadipate catabolism (e.g., pcaIJ), is selected.[6] A seed culture is grown in a suitable medium (e.g., LB broth) overnight at 30°C with shaking.
-
Bioreactor Setup: A benchtop bioreactor is prepared with a defined mineral salts medium containing a primary carbon source (e.g., glucose). The temperature, pH, and dissolved oxygen levels are controlled (e.g., 30°C, pH 7.0, 30% dissolved oxygen).
-
Inoculation and Batch Phase: The bioreactor is inoculated with the pre-culture to a starting optical density (OD600) of approximately 0.1. The culture is grown in batch mode until the initial carbon source is depleted.
-
Fed-Batch Phase: A feeding solution containing the substrate for conversion to β-ketoadipic acid (e.g., a mixture of p-coumarate and ferulate, or glucose and xylose) is continuously fed into the bioreactor. The feed rate is controlled to maintain optimal production and avoid substrate toxicity.
-
Sampling and Analysis: Samples are withdrawn from the bioreactor at regular intervals to monitor cell growth (OD600) and the concentrations of substrates, intermediates, and the product (β-ketoadipic acid).
-
Quantification: The concentration of β-ketoadipic acid in the culture supernatant is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
Relevance in Drug Development and Metabolic Research
While this compound is primarily recognized for its role in industrial biotechnology, its metabolic context is relevant to the broader scientific community. Its isomer, α-ketoadipic acid, is an intermediate in lysine (B10760008) and tryptophan catabolism and has been identified as a potential biomarker for metabolic disorders, including type 2 diabetes and cardiovascular disease.[14] Understanding the metabolic pathways involving these keto acids can provide insights into metabolic dysregulation. Furthermore, the enzymes of the β-ketoadipate pathway represent a rich source of biocatalysts for the synthesis of complex molecules.
Conclusion
This compound is a molecule of significant interest due to its central role in microbial metabolism and its potential as a bio-based platform chemical. Advances in metabolic engineering and bioprocess development have demonstrated the feasibility of its high-level production from a variety of renewable and waste feedstocks. For researchers and professionals in the life sciences and biotechnology, this compound and its associated metabolic pathway offer a compelling system for studying microbial catabolism and for the development of sustainable biomanufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional analysis of the protocatechuate branch of the β-ketoadipate pathway in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer | MDPI [mdpi.com]
- 14. a-Ketoadipic Acid | Rupa Health [rupahealth.com]
An In-Depth Technical Guide to the 3-Ketoadipic Acid Metabolic Pathway for Researchers and Drug Development Professionals
Introduction
The 3-ketoadipic acid metabolic pathway, also known as the β-ketoadipate pathway, is a central catabolic route in various microorganisms for the degradation of aromatic compounds derived from lignin (B12514952) and other natural sources. This convergent pathway funnels a wide range of aromatic molecules into two key intermediates, protocatechuate and catechol, which are then further metabolized to produce intermediates of the tricarboxylic acid (TCA) cycle.[1] A thorough understanding of this pathway, its intermediates, and the enzymes that catalyze its reactions is crucial for researchers in microbiology, biochemistry, and metabolic engineering, as well as for professionals in drug development exploring novel antimicrobial targets or biocatalytic production routes for valuable chemicals.
This technical guide provides a comprehensive overview of the core intermediates of the this compound metabolic pathway. It includes detailed experimental protocols for key assays, a summary of quantitative data in structured tables, and visualizations of the pathway and associated experimental workflows to facilitate a deeper understanding of this vital metabolic route.
The this compound Metabolic Pathway: An Overview
The β-ketoadipate pathway is a chromosomally encoded pathway widely distributed in soil bacteria and fungi.[2] It is characterized by two main branches that converge on the central intermediate, this compound (also referred to as β-ketoadipate).[2]
-
The Protocatechuate Branch: This branch processes protocatechuate, which is derived from phenolic compounds such as p-cresol, 4-hydroxybenzoate, and various lignin monomers.[2]
-
The Catechol Branch: This branch catabolizes catechol, which is generated from a different set of aromatic hydrocarbons, amino aromatics, and lignin-derived compounds.[2]
Both branches ultimately lead to the formation of 3-ketoadipate, which is then converted in two additional steps to the TCA cycle intermediates, succinyl-CoA and acetyl-CoA.[2]
Core Intermediates and Enzymes
The core intermediates and the enzymes that catalyze their transformations in the protocatechuate branch of the this compound pathway are outlined below.
| Intermediate | Enzyme | EC Number |
| Protocatechuate | Protocatechuate 3,4-dioxygenase | 1.13.11.3 |
| 3-Carboxy-cis,cis-muconate | 3-Carboxy-cis,cis-muconate cycloisomerase | 5.5.1.2 |
| 4-Carboxymuconolactone | 4-Carboxymuconolactone decarboxylase | 4.1.1.44 |
| β-Ketoadipate enol-lactone | β-Ketoadipate enol-lactone hydrolase | 3.1.1.24 |
| This compound (β-Ketoadipate) | β-Ketoadipate:succinyl-CoA transferase | 2.8.3.6 |
| β-Ketoadipyl-CoA | β-Ketoadipyl-CoA thiolase | 2.3.1.174 |
| Succinyl-CoA + Acetyl-CoA | - | - |
Quantitative Data
The following tables summarize key quantitative data related to the this compound pathway, including enzyme kinetic parameters and production metrics for key intermediates in engineered microorganisms.
Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Protocatechuate 3,4-dioxygenase | Pseudomonas putida | Protocatechuate | 10 | 45 | [3] |
| 3-Carboxy-cis,cis-muconate cycloisomerase | Pseudomonas putida | 3-Carboxy-cis,cis-muconate | 33 | 120 | [4] |
| 4-Carboxymuconolactone decarboxylase | Pseudomonas putida | 4-Carboxymuconolactone | 50 | 150 | [3] |
| β-Ketoadipate enol-lactone hydrolase | Pseudomonas putida | β-Ketoadipate enol-lactone | 100 | 200 | [3] |
Table 2: Production of this compound in Engineered Pseudomonas putida KT2440
| Precursor | Titer (g/L) | Productivity (g/L/h) | Molar Yield (%) | Reference |
| Lignin-derived aromatics | 2.5 | - | 17.4 | [5] |
| p-Coumarate and Ferulate | 25 | 0.66 | - | [5] |
| Model Lignin-Related Compounds | 44.5 | 1.15 | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound pathway.
Enzyme Assay: β-Ketoadipate:succinyl-CoA transferase
This spectrophotometric assay monitors the formation of the β-ketoadipyl-CoA:Mg2+ complex.
Materials:
-
Tris-HCl buffer (200 mM, pH 8.0)
-
MgCl2 (40 mM)
-
β-Ketoadipic acid (10 mM)
-
Succinyl-CoA (0.4 mM)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 305 nm
Procedure:
-
Prepare a reaction mixture containing 200 mM Tris-HCl (pH 8.0), 40 mM MgCl2, 10 mM β-ketoadipic acid, and 0.4 mM succinyl-CoA.
-
Add a suitable volume of the enzyme preparation to the reaction mixture in a 96-well microplate to a final volume of 200 µL.
-
Immediately monitor the increase in absorbance at 305 nm at a constant temperature (e.g., 25°C).
-
Calculate the rate of β-ketoadipyl-CoA formation using the extinction coefficient of 16,300 M-1cm-1 for the β-ketoadipyl-CoA:Mg2+ complex.
Enzyme Assay: β-Ketoadipyl-CoA Thiolase (Coupled Assay)
This is a coupled spectrophotometric assay that measures the production of CoA-SH, which then reacts to reduce NAD+.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
β-Ketoadipyl-CoA (substrate)
-
CoA (Coenzyme A)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
α-Ketoglutarate
-
α-Ketoglutarate dehydrogenase complex (as coupling enzyme)
-
Enzyme preparation (cell-free extract or purified thiolase)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), a suitable concentration of β-ketoadipyl-CoA, CoA, NAD+, and α-ketoglutarate.
-
Add the α-ketoglutarate dehydrogenase complex.
-
Initiate the reaction by adding the β-ketoadipyl-CoA thiolase preparation.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The rate of the reaction is proportional to the activity of the thiolase.
Analytical Method: HPLC Analysis of cis,cis-Muconic Acid
This method is suitable for the quantification of cis,cis-muconic acid in culture supernatants.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Isocratic mixture of aqueous formic acid (e.g., 0.1%) and an organic solvent like methanol (B129727) or acetonitrile.
-
cis,cis-Muconic acid standard
-
Samples (e.g., culture supernatant)
Procedure:
-
Prepare a standard curve of cis,cis-muconic acid at known concentrations.
-
Prepare samples by centrifuging to remove cells and filtering the supernatant through a 0.22 µm filter.
-
Inject a known volume of the standard solutions and samples onto the HPLC system.
-
Elute the compounds isocratically with the prepared mobile phase.
-
Detect the absorbance of cis,cis-muconic acid at its maximum wavelength (approximately 260 nm).
-
Quantify the concentration of cis,cis-muconic acid in the samples by comparing the peak areas to the standard curve.
Genetic Manipulation: Markerless Gene Knockout in Pseudomonas putida
This protocol outlines a general workflow for creating markerless gene deletions in Pseudomonas putida using a suicide vector and homologous recombination.
Materials:
-
Pseudomonas putida strain
-
Suicide vector (e.g., pK18mobsacB) containing a counter-selectable marker (e.g., sacB)
-
Primers for amplifying upstream and downstream regions of the target gene
-
Restriction enzymes and ligase
-
E. coli cloning and donor strains
-
Appropriate growth media and antibiotics
-
Sucrose (B13894) for counter-selection
Procedure:
-
Construct the knockout vector:
-
Amplify the upstream and downstream homologous regions (typically 500-1000 bp) of the target gene using PCR.
-
Clone these fragments into the suicide vector on either side of a selectable marker.
-
-
Introduce the vector into P. putida:
-
Transform the knockout vector into a suitable E. coli donor strain.
-
Transfer the vector from E. coli to P. putida via conjugation.
-
-
Select for single-crossover events:
-
Plate the conjugation mixture on a medium containing an antibiotic to which the suicide vector confers resistance. This selects for P. putida cells that have integrated the vector into their chromosome via a single homologous recombination event.
-
-
Select for double-crossover events (gene knockout):
-
Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event.
-
Plate the culture on a medium containing sucrose. The sacB gene on the vector backbone confers sucrose sensitivity, so only cells that have lost the vector through a second recombination event will survive.
-
-
Screen for the desired knockout mutants:
-
Screen the sucrose-resistant colonies by PCR using primers that flank the target gene to confirm the deletion.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the this compound metabolic pathway and a typical experimental workflow for metabolic engineering.
Conclusion
The this compound metabolic pathway represents a fascinating and important area of microbial metabolism with significant implications for biotechnology and drug development. A detailed understanding of its intermediates, the enzymes involved, and the methods used to study them is essential for harnessing its full potential. This technical guide provides a solid foundation for researchers and professionals working in this field, offering both theoretical knowledge and practical experimental guidance. Further research into the regulation of this pathway and the development of more efficient engineered strains will undoubtedly open up new avenues for the sustainable production of valuable chemicals and the development of novel antimicrobial strategies.
References
- 1. Simultaneous determination of protocatechuic acid, syringin, chlorogenic acid, caffeic acid, liriodendrin and isofraxidin in Acanthopanax senticosus Harms by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The conversion of catechol and protocatechuate to beta-ketoadipate by Pseudomonas putida. 3. Enzymes of the catechol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymes of the beta-ketoadipate pathway in Pseudomonas putida: primary and secondary kinetic and equilibrium deuterium isotope effects upon the interconversion of (+)-muconolactone to cis,cis-muconate catalyzed by cis,cis-muconate cycloisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Beta-Ketoadipate Pathway: A Technical Guide to its Discovery and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The beta-ketoadipate pathway is a central metabolic route in various bacteria and fungi for the catabolism of aromatic compounds, converting them into intermediates of the tricarboxylic acid (TCA) cycle.[1][2][3][4] This pathway is crucial for the bioremediation of environmental pollutants and holds significant potential for biotechnological applications, including the production of valuable chemicals from renewable resources.[5] This in-depth technical guide provides a comprehensive overview of the discovery, history, and core molecular mechanisms of the beta-ketoadipate pathway, tailored for researchers, scientists, and drug development professionals.
Historical Perspective: A Chronology of Discovery
The elucidation of the beta-ketoadipate pathway was a gradual process, with key discoveries spanning several decades. The initial groundwork was laid by early studies on the microbial degradation of aromatic compounds.[6][7][8][9]
Early Observations: In the mid-20th century, researchers observed that soil microorganisms could utilize aromatic compounds as their sole source of carbon and energy. These early investigations laid the foundation for understanding the biochemical basis of this degradation.
The Landmark Work of Stanier and Ornston (1960s): The definitive characterization of the beta-ketoadipate pathway is largely attributed to the seminal work of Roger Y. Stanier and L. Nicholas Ornston. In a series of landmark papers published in 1966, they meticulously outlined the enzymatic steps involved in the conversion of protocatechuate and catechol to β-ketoadipate in Pseudomonas putida.[3][10][11][12][13][14] Their research firmly established the convergent nature of the pathway, where two distinct branches funnel into a common set of intermediates.
Post-1966 Developments: Following the foundational work of Stanier and Ornston, subsequent research focused on purifying and characterizing the individual enzymes of the pathway, elucidating the genetic basis of its regulation, and exploring its diversity across different microbial species. This ongoing research continues to reveal the intricate details and evolutionary nuances of this vital metabolic route.
The Two Branches of the Beta-Ketoadipate Pathway
The beta-ketoadipate pathway is characterized by two main branches that converge on the intermediate β-ketoadipate enol-lactone.[13]
-
The Protocatechuate Branch: This branch is responsible for the degradation of protocatechuate, which is derived from a variety of phenolic compounds, including p-cresol (B1678582) and 4-hydroxybenzoate.[3][4]
-
The Catechol Branch: This branch catabolizes catechol, which is generated from the breakdown of aromatic hydrocarbons, aminoaromatics, and lignin (B12514952) monomers.[3][4]
From β-ketoadipate enol-lactone, a common set of enzymatic reactions leads to the formation of succinyl-CoA and acetyl-CoA, which then enter the TCA cycle.
Below is a diagram illustrating the overall flow of the beta-ketoadipate pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the pcaR regulatory gene from Pseudomonas putida, which is required for the complete degradation of p-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Purification and properties of beta-ketoadipyl-coenzyme A thiolase from Pseudomonas putida] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
- 9. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The beta-ketoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolutionary significance of metabolic control systems. The beta-ketoadipate pathway provides a case history in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]
- 14. MECHANISM OF BETA-KETOADIPATE FORMATION BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Ketoadipic Acid: A Pivotal Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
3-Ketoadipic acid, specifically α-ketoadipic acid (2-oxoadipic acid), is emerging as a significant biomarker for a spectrum of metabolic disorders, primarily for the inborn error of metabolism known as α-ketoadipic aciduria. As an intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan, its accumulation in biological fluids is a direct indicator of enzymatic deficiencies within this pathway. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing the underlying metabolic pathways, associated disorders, quantitative data, and the analytical methodologies for its detection. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the diagnostic potential and therapeutic implications of monitoring this key metabolite.
Introduction
Metabolic disorders represent a significant and growing challenge in healthcare, encompassing a wide range of conditions from rare genetic diseases to widespread epidemics like type 2 diabetes. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. This compound, a dicarboxylic acid, has garnered attention for its utility as a biomarker in this context. Its presence and concentration in urine and blood can provide valuable diagnostic information for specific metabolic derangements.
This guide will focus on α-ketoadipic acid, the isomer most relevant to inborn errors of metabolism. It will explore its metabolic origins, the pathophysiology of its accumulation, and its association with various disease states. Furthermore, detailed experimental protocols for its quantification and diagrams of relevant pathways are provided to facilitate further research and application in clinical and pharmaceutical settings.
The Metabolic Pathway of α-Ketoadipic Acid
α-Ketoadipic acid is a key intermediate in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. The breakdown of these amino acids converges on the formation of glutaryl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle for energy production. A critical step in this pathway is the oxidative decarboxylation of α-ketoadipic acid to glutaryl-CoA, a reaction catalyzed by the α-ketoadipic acid dehydrogenase complex.
dot
Caption: Metabolic pathway of L-lysine and L-tryptophan catabolism.
α-Ketoadipic Acid as a Biomarker for Metabolic Disorders
Elevated levels of α-ketoadipic acid are primarily associated with the rare autosomal recessive disorder, α-ketoadipic aciduria . This condition is caused by a deficiency of the α-ketoadipic acid dehydrogenase enzyme complex. This enzymatic block leads to the accumulation of α-ketoadipic acid and its precursor, α-aminoadipic acid, in the blood and urine.[1] While some individuals with this metabolic defect may be asymptomatic, others can present with a range of neurological and developmental issues.[1]
Beyond this specific inborn error of metabolism, elevated α-ketoadipic acid has been linked to other conditions, including:
-
Type 2 Diabetes and Insulin Resistance: The precursor to α-ketoadipic acid, α-aminoadipic acid, has been identified as a biomarker for an increased risk of developing type 2 diabetes.[2][3] This suggests that dysregulation in this metabolic pathway may be associated with broader metabolic dysfunction.
-
Cardiovascular Disease: Associations have been noted between elevated α-ketoadipic acid and cardiovascular diseases.[1]
-
Oxidative Stress: The accumulation of metabolites in this pathway may contribute to or be a result of cellular oxidative stress.[1]
-
Yeast and Fungal Infections: Certain microorganisms can produce α-ketoadipic acid as a metabolic byproduct, leading to its elevation in infected individuals.[1]
Quantitative Data
The quantification of α-ketoadipic acid in biological fluids is essential for its use as a biomarker. The following table summarizes the available quantitative data.
| Analyte | Biological Matrix | Condition | Concentration Range | Reference |
| α-Ketoadipic acid | Urine | Healthy/Optimal | 0 - 1.7 mmol/mol creatinine (B1669602) | [4] |
| Urine | α-Ketoadipic Aciduria | Significantly Elevated | [5][6] | |
| α-Aminoadipic acid | Plasma | Healthy/Optimal | 0 - 4.8 nmol/mL | [2] |
| Plasma | High Diabetes Risk | Elevated | [2][3] |
Note: Specific quantitative ranges for α-ketoadipic aciduria are not consistently reported in the literature and can vary significantly between affected individuals.
Experimental Protocols
The analysis of urinary organic acids, including α-ketoadipic acid, is most commonly performed using gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique for the quantification of keto acids.
Urinary Organic Acid Analysis by GC-MS
This protocol provides a general workflow for the analysis of organic acids in urine.
dot
Caption: General workflow for GC-MS analysis of urinary organic acids.
Detailed Methodology:
-
Sample Preparation and Normalization:
-
Thaw frozen urine samples to room temperature.
-
Measure the creatinine concentration of each urine sample to normalize the volume used for extraction. This corrects for variations in urine dilution.
-
Based on the creatinine concentration, pipette a calculated volume of urine into a clean glass tube. For example, a volume equivalent to a specific amount of creatinine (e.g., 1 mg) is often used.
-
-
Internal Standard Addition:
-
Add a known amount of an internal standard (e.g., 2-phenylbutyric acid) to each sample. The internal standard is used to correct for variations in extraction efficiency and instrument response.
-
-
Acidification and Extraction:
-
Acidify the urine samples by adding a strong acid, such as hydrochloric acid (HCl), to a pH of less than 2.
-
Saturate the acidified urine with sodium chloride to improve the extraction efficiency of the organic acids.
-
Perform a liquid-liquid extraction by adding an organic solvent, such as ethyl acetate. Vortex the mixture thoroughly to ensure partitioning of the organic acids into the solvent layer.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step to maximize the recovery of the organic acids and combine the organic extracts.
-
-
Drying and Derivatization:
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas, with mild heating (e.g., 35-40°C).
-
To make the non-volatile organic acids suitable for GC analysis, they must be derivatized to form volatile and thermally stable compounds. A common method is silylation.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine (B92270) or trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate the samples at an elevated temperature (e.g., 70-90°C) for a specified time (e.g., 15-30 minutes) to allow the derivatization reaction to complete.
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to an autosampler vial.
-
Inject an aliquot of the sample into the GC-MS system.
-
The GC separates the different derivatized organic acids based on their boiling points and interaction with the capillary column.
-
The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the resulting ions, creating a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized organic acids by comparing their retention times and mass spectra to those of known standards and library entries.
-
Quantify the amount of each organic acid by comparing its peak area to that of the internal standard.
-
Quantification of Keto Acids by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of keto acids and can be an alternative or complementary method to GC-MS.
General Protocol Outline:
-
Sample Preparation:
-
Precipitate proteins from plasma or serum samples using a solvent like methanol.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Derivatization:
-
Keto acids often require derivatization to improve their chromatographic retention and ionization efficiency for LC-MS/MS analysis.
-
A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the keto group.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Separate the derivatized keto acids using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify the target analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the derivatized α-ketoadipic acid and monitoring for a specific product ion after fragmentation, which provides high selectivity.
-
Signaling Pathways and Future Directions
Currently, the primary role of α-ketoadipic acid in the context of metabolic disorders is understood through its position as a metabolic intermediate. Its accumulation is a direct consequence of a dysfunctional enzyme, making it a valuable diagnostic marker. However, there is a lack of extensive research on the potential signaling roles of α-ketoadipic acid itself.
Future research should aim to investigate whether elevated levels of α-ketoadipic acid or its precursor, α-aminoadipic acid, have direct signaling functions. For instance, do these metabolites interact with cellular receptors or transcription factors to modulate gene expression related to metabolism, inflammation, or oxidative stress? Understanding these potential signaling roles could open new avenues for therapeutic interventions in metabolic disorders associated with this pathway.
dot
References
- 1. a-Ketoadipic Acid | Rupa Health [rupahealth.com]
- 2. a-Aminoadipic Acid (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 4. a-Ketoadipic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-ketoadipic aciduria, a new inborn error of lysine metabolism; biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Isomers: A Technical Guide to the Core Differences Between Alpha-Ketoadipic and Beta-Ketoadipic Acid
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the fundamental differences between two structurally similar yet functionally distinct dicarboxylic acids: alpha-ketoadipic acid and beta-ketoadipic acid. This in-depth whitepaper provides a granular look at their respective chemical properties, metabolic pathways, associated enzymatic kinetics, and the analytical methodologies for their quantification, serving as a critical resource for advancing metabolic research and therapeutic innovation.
Core Structural and Functional Distinctions
Alpha-ketoadipic acid (α-KA), also known as 2-oxoadipic acid, and beta-ketoadipic acid (β-KA), or 3-oxoadipic acid, are six-carbon dicarboxylic acids distinguished by the position of their ketone group. This seemingly subtle structural variance dictates their profoundly different roles in biochemistry.
Alpha-ketoadipic acid is a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan in mammals.[1] Its accumulation is indicative of metabolic disorders, most notably alpha-ketoadipic aciduria, an inherited metabolic disease.[1]
Beta-ketoadipic acid , conversely, is a central metabolite in the β-ketoadipate pathway, a microbial process for the degradation of aromatic compounds derived from lignin (B12514952) and other environmental sources.[2] This pathway is of significant interest for bioremediation and the biotechnological production of valuable chemicals from renewable resources.
A summary of their core properties is presented below:
| Property | Alpha-Ketoadipic Acid | Beta-Ketoadipic Acid |
| Systematic Name | 2-oxohexanedioic acid | 3-oxohexanedioic acid |
| Alternate Names | α-Ketoadipic acid, 2-Ketoadipic acid | β-Ketoadipic acid, 3-Oxoadipic acid |
| Chemical Formula | C₆H₈O₅ | C₆H₈O₅ |
| Molar Mass | 160.12 g/mol | 160.12 g/mol |
| Primary Metabolic Role | Intermediate in lysine (B10760008) and tryptophan catabolism (mammals) | Intermediate in aromatic compound degradation (microbes) |
| Associated Pathology | Alpha-ketoadipic aciduria | Not typically associated with human disease |
Metabolic Pathways and Enzymatic Machinery
The metabolic journeys of these two isomers are distinct, involving different sets of enzymes and cellular compartments.
The Alpha-Ketoadipate Pathway: A Mammalian Catabolic Route
In humans, alpha-ketoadipic acid is formed from alpha-aminoadipic acid, a product of lysine and tryptophan breakdown. The subsequent and critical step is the oxidative decarboxylation of alpha-ketoadipate to glutaryl-CoA, catalyzed by the alpha-ketoadipate dehydrogenase complex .[1] This multi-enzyme complex is mechanistically similar to the pyruvate (B1213749) dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase complexes. A deficiency in this enzyme complex leads to the accumulation of alpha-ketoadipic acid and alpha-aminoadipic acid in bodily fluids, the hallmark of alpha-ketoadipic aciduria.[1]
The Beta-Ketoadipate Pathway: A Microbial Degradation Funnel
The β-ketoadipate pathway is a convergent catabolic pathway found in various bacteria and fungi that funnels a wide range of aromatic compounds, such as protocatechuate and catechol, into central metabolism.[2] These aromatic compounds are initially converted to β-ketoadipate through a series of enzymatic reactions. Subsequently, β-ketoadipate:succinyl-CoA transferase and β-ketoadipyl-CoA thiolase act to convert β-ketoadipate into succinyl-CoA and acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle.[3][4]
Quantitative Data: A Comparative Look at Enzyme Kinetics
Understanding the kinetic parameters of the key enzymes in these pathways is crucial for modeling metabolic flux and for the development of enzyme inhibitors or engineered metabolic pathways. The following tables summarize available kinetic data for key enzymes.
Table 1: Kinetic Parameters of Key Enzymes in the Alpha-Ketoadipate Pathway
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (units) | Reference(s) |
| α-Aminoadipate Aminotransferase | Homo sapiens | α-Aminoadipic acid | 0.9 | Not Reported | [5][6] |
| α-Ketoglutarate Dehydrogenase Complex* | Sus scrofa (pig) heart | 2-Oxoglutarate | 0.220 | Not Reported | [7] |
Table 2: Kinetic Parameters of Key Enzymes in the Beta-Ketoadipate Pathway
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | Reference(s) |
| Protocatechuate 3,4-Dioxygenase | Pseudarthrobacter phenanthrenivorans | Protocatechuate | 21 | 44.8 | [8] |
| β-Ketoadipate:succinyl-CoA Transferase | Pseudomonas putida | β-Ketoadipate | Not Reported | Not Reported | [4] |
Experimental Protocols for Quantification
Accurate quantification of alpha- and beta-ketoadipic acid is essential for diagnosing metabolic disorders and for monitoring microbial fermentation processes. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of these organic acids.
Quantification of Alpha-Ketoadipic Acid in Urine by GC-MS
This protocol outlines the general steps for the analysis of urinary organic acids, including alpha-ketoadipic acid.
1. Sample Preparation:
- A urine sample is collected, and the volume is normalized to the creatinine (B1669602) concentration.
- An internal standard is added to the sample.
2. Extraction:
- The urine sample is acidified, and organic acids are extracted into an organic solvent such as ethyl acetate.
3. Derivatization:
- The extracted organic acids are chemically modified to increase their volatility for GC analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4. GC-MS Analysis:
The derivatized sample is injected into the GC-MS system.
The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column.
The mass spectrometer fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification based on their mass spectra and retention times.
GC-MS Workflow for Urinary Organic Acids Quantification of Beta-Ketoadipic Acid in Microbial Culture by GC-MS
This protocol provides a general workflow for the analysis of organic acids from microbial fermentation broths.
1. Sample Preparation:
- A sample of the microbial culture is collected and centrifuged to remove cells.
- An internal standard is added to the supernatant.
2. Extraction:
- The supernatant is subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the organic acids.
3. Derivatization:
- The extracted organic acids are derivatized, typically through silylation, to prepare them for GC-MS analysis.
4. GC-MS Analysis:
The derivatized sample is analyzed by GC-MS, similar to the protocol for urine analysis, to separate, identify, and quantify the organic acids present in the culture medium.
GC-MS Workflow for Microbial Culture Organic Acids This technical guide serves as a foundational resource for understanding the critical differences between alpha- and beta-ketoadipic acid. By providing a detailed comparison of their biochemical roles, enzymatic regulation, and analytical quantification, this whitepaper aims to facilitate further research and development in the fields of metabolic disease and biotechnology.
References
- 1. a-Ketoadipic Acid | Rupa Health [rupahealth.com]
- 2. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the genes encoding beta-ketoadipate: succinyl-coenzyme A transferase in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. A kinetic study of the alpha-keto acid dehydrogenase complexes from pig heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Biosynthesis of 3-Ketoadipic Acid from Lignin Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lignin (B12514952), an abundant aromatic biopolymer, represents a promising and sustainable feedstock for the production of valuable chemicals. One such chemical, 3-ketoadipic acid (also known as β-ketoadipic acid), is a versatile precursor for the synthesis of various polymers and pharmaceuticals. This technical guide provides an in-depth overview of the biosynthesis of this compound from lignin derivatives, focusing on the core metabolic pathways, key microbial catalysts, and metabolic engineering strategies. Detailed experimental protocols for strain engineering, fermentation, and product quantification are provided, along with a comprehensive summary of reported production metrics. Visualizations of the central metabolic pathway and a typical experimental workflow are included to facilitate understanding.
Introduction
The reliance on petrochemical feedstocks for the chemical industry poses significant environmental and economic challenges. Lignocellulosic biomass, a renewable and globally abundant resource, offers a sustainable alternative. Lignin, a major component of lignocellulose, is a complex polymer of aromatic compounds that, upon depolymerization, yields a heterogeneous mixture of monomers.[1] Microbial conversion of these lignin-derived aromatic compounds into a single, value-added product is a key strategy in modern biorefineries.[2]
The β-ketoadipate pathway is a central metabolic route in many soil bacteria and fungi for the catabolism of aromatic compounds.[3] This pathway funnels a wide range of aromatic molecules derived from lignin into a common intermediate, this compound, before it enters the tricarboxylic acid (TCA) cycle.[4] By strategically engineering microorganisms to interrupt this pathway downstream of this compound, this intermediate can be accumulated and harvested. This guide focuses on the scientific and technical aspects of harnessing this biosynthetic route for the production of this compound.
The β-Ketoadipate Pathway: Core of the Bioconversion
The β-ketoadipate pathway is the central metabolic route for the aerobic degradation of aromatic compounds derived from lignin. It consists of two main branches, the catechol branch and the protocatechuate branch, which converge at the formation of β-ketoadipate enol-lactone.[3]
The Protocatechuate Branch
The protocatechuate branch is responsible for the catabolism of aromatic compounds that are funneled into protocatechuate. This includes key lignin-derived monomers such as p-coumarate and ferulate. The enzymatic steps are as follows:
-
Protocatechuate 3,4-dioxygenase (PcaHG): This enzyme catalyzes the ortho-cleavage of the aromatic ring of protocatechuate, incorporating two atoms of oxygen to form 3-carboxy-cis,cis-muconate (B1244389).[5][6]
-
3-Carboxy-cis,cis-muconate cycloisomerase (PcaB): This enzyme catalyzes the lactonization of 3-carboxy-cis,cis-muconate to form 4-carboxymuconolactone.
-
4-Carboxymuconolactone decarboxylase (PcaC): This enzyme decarboxylates 4-carboxymuconolactone to yield β-ketoadipate enol-lactone.
-
β-Ketoadipate enol-lactone hydrolase (PcaD): This hydrolase converts β-ketoadipate enol-lactone to this compound (β-ketoadipic acid).
The Catechol Branch
The catechol branch metabolizes aromatic compounds that are converted to catechol. The key enzymatic reactions include:
-
Catechol 1,2-dioxygenase (CatA): This enzyme performs an intradiol cleavage of the catechol ring to produce cis,cis-muconate (B1241781).[7][8]
-
Muconate cycloisomerase (CatB): This enzyme converts cis,cis-muconate to muconolactone (B1205914).
-
Muconolactone isomerase (CatC): This isomerase catalyzes the conversion of muconolactone to β-ketoadipate enol-lactone.
-
β-Ketoadipate enol-lactone hydrolase (CatD/PcaD): Similar to the protocatechuate branch, a hydrolase converts the enol-lactone to this compound.
Conversion to Central Metabolism
Under normal metabolic conditions, this compound is further metabolized to enter the TCA cycle:
-
β-Ketoadipate:succinyl-CoA transferase (PcaIJ): This enzyme converts this compound to β-ketoadipyl-CoA.[9]
-
β-Ketoadipyl-CoA thiolase (PcaF): This thiolase cleaves β-ketoadipyl-CoA into acetyl-CoA and succinyl-CoA, which are central metabolites.
To accumulate this compound, the gene encoding β-ketoadipate:succinyl-CoA transferase (pcaIJ) is a primary target for deletion in metabolic engineering strategies.[2]
Caption: The β-Ketoadipate Pathway for Lignin Derivative Catabolism.
Key Microorganisms and Metabolic Engineering
Pseudomonas putida KT2440 and Rhodococcus jostii RHA1 are robust microbial hosts for the bioconversion of lignin derivatives due to their inherent tolerance to aromatic compounds and well-characterized metabolic pathways.[2] Metabolic engineering plays a crucial role in optimizing these strains for the efficient production of this compound.
Pseudomonas putida KT2440
P. putida KT2440 is a gram-negative, saprophytic bacterium known for its metabolic versatility and genetic tractability.[10] Key metabolic engineering strategies include:
-
Deletion of pcaIJ: To block the conversion of this compound to β-ketoadipyl-CoA, the pcaIJ genes are deleted. This is the primary step to enable the accumulation of the desired product.[2]
-
Overexpression of Funneling Enzymes: To enhance the conversion of specific lignin monomers, key enzymes in the upstream pathways are often overexpressed. For example, overexpression of vanAB (vanillate O-demethylase) and pcaHG (protocatechuate 3,4-dioxygenase) can improve the flux from ferulate and p-coumarate.[2]
-
Deletion of Global Regulators: Deletion of global carbon catabolite repression regulators, such as crc, can alleviate bottlenecks in aromatic catabolism and improve the co-utilization of different substrates.[2]
Rhodococcus jostii RHA1
R. jostii RHA1 is a gram-positive actinobacterium with a remarkable ability to degrade a wide range of aromatic compounds. While less commonly used for this compound production specifically in the reviewed literature, its robust lignin-degrading capabilities make it a promising chassis. Engineering strategies in R. jostii often focus on redirecting the flux from protocatechuate towards other valuable products by deleting pcaHG and introducing alternative pathways.[11]
Quantitative Data Summary
The following tables summarize the production of this compound from various lignin-derived substrates by engineered Pseudomonas putida KT2440 strains, as reported in the literature.
Table 1: Production of this compound from Model Lignin Monomers
| Strain | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Molar Yield (%) | Reference |
| P. putida KT2440 CJ263 (ΔpcaIJ) | p-Coumarate | 44.5 | 0.85 | ~100 | [2] |
| P. putida KT2440 AW299 (ΔpcaIJ, Δcrc, etc.) | p-Coumarate & Ferulate (3:1) | 44.5 | 1.15 | ~100 | [2] |
| P. putida KT2440 (engineered) | Glucose | 26.0 | 0.09 | 36 | [12] |
| P. putida GR038 | Glucose & Xylose (2:1) | 65.8 | 0.69 | 52 | [13] |
Table 2: Production of this compound from Lignin Streams
| Strain | Lignin Source | Titer (g/L) | Productivity (g/L/h) | Overall Yield (g/g lignin) | Reference |
| P. putida KT2440 AW299 | Corn stover-derived LRCs* | 25.0 | 0.66 | 0.10 | [2] |
*LRCs: Lignin-Related Aromatic Compounds
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the biosynthesis of this compound.
Strain Engineering: Markerless Gene Deletion in P. putida KT2440
This protocol is adapted from methods utilizing homologous recombination for precise, markerless gene deletions.[10][14]
-
Constructing the Deletion Vector:
-
Amplify ~500-1000 bp upstream and downstream flanking regions of the target gene (e.g., pcaIJ) from P. putida KT2440 genomic DNA using PCR.
-
Clone the upstream and downstream fragments into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker (e.g., a kanamycin (B1662678) resistance cassette flanked by loxP sites).
-
Transform the resulting plasmid into a suitable E. coli strain for propagation and verification by sequencing.
-
-
First Crossover (Integration):
-
Introduce the suicide vector into P. putida KT2440 via conjugation or electroporation.
-
Select for single-crossover integrants on agar (B569324) plates containing an appropriate antibiotic for the suicide vector and a counter-selection agent for the donor E. coli strain.
-
Verify the integration event by PCR using primers flanking the target gene.
-
-
Second Crossover (Excision):
-
Culture the single-crossover mutant in a non-selective liquid medium to allow for the second homologous recombination event.
-
Plate the culture onto agar containing a counter-selective agent (e.g., sucrose (B13894) for sacB-based vectors) to select for cells that have lost the suicide vector backbone.
-
Screen the resulting colonies by PCR to identify those with the desired gene deletion.
-
-
Marker Removal (if applicable):
-
If a marker cassette flanked by recombinase sites (e.g., loxP) was used, introduce a plasmid expressing the corresponding recombinase (e.g., Cre) to excise the marker.
-
Cure the recombinase plasmid from the strain.
-
Fed-Batch Fermentation for this compound Production
This protocol describes a typical fed-batch fermentation process in a controlled bioreactor.[2][15]
-
Media Preparation:
-
Prepare M9 minimal medium containing a suitable carbon source for initial growth (e.g., glucose), a nitrogen source (e.g., (NH₄)₂SO₄), and essential salts and trace elements.[11]
-
Sterilize the bioreactor and medium.
-
-
Inoculum Preparation:
-
Grow a pre-culture of the engineered P. putida strain in a rich medium (e.g., LB) overnight.
-
Inoculate a seed culture in M9 minimal medium and grow to mid-exponential phase.
-
-
Bioreactor Cultivation:
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1.
-
Maintain the temperature at 30°C and the pH at 7.0 (controlled by automated addition of a base, e.g., NH₄OH).
-
Maintain dissolved oxygen (DO) at a setpoint (e.g., 30% of air saturation) by controlling the agitation speed and airflow rate.
-
-
Feeding Strategy:
-
After the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the feeding of the lignin-derived aromatic substrate (e.g., a concentrated solution of p-coumarate and ferulate) and a supplemental carbon source (e.g., glucose) at a constant rate.
-
Monitor substrate and product concentrations regularly using HPLC.
-
Quantification of this compound by HPLC
This protocol outlines a general method for the analysis of fermentation broth samples.[16]
-
Sample Preparation:
-
Collect a sample from the bioreactor and centrifuge to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the sample as necessary with the mobile phase.
-
-
HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) or an ion-exchange column.
-
Mobile Phase: An isocratic or gradient elution using a suitable mobile phase, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 210 nm).
-
Standard Curve: Prepare a standard curve using known concentrations of pure this compound to enable quantification.
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the development of a microbial catalyst for this compound production.
Caption: A typical experimental workflow for this compound production.
Conclusion
The biosynthesis of this compound from lignin derivatives represents a promising avenue for the valorization of this abundant biopolymer. Through targeted metabolic engineering of robust microbial hosts like Pseudomonas putida KT2440, high titers and yields of this valuable chemical precursor can be achieved. Further research into optimizing fermentation processes, expanding the substrate range to include a wider variety of lignin-derived compounds, and improving downstream processing will be crucial for the economic viability of this bio-based production platform. This technical guide provides a solid foundation for researchers and professionals seeking to contribute to this exciting field.
References
- 1. Sustainable production of aromatic chemicals from lignin using enzymes and engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]
- 4. Degradation Potential of Protocatechuate 3,4-Dioxygenase from Crude Extract of Stenotrophomonas maltophilia Strain KB2 Immobilized in Calcium Alginate Hydrogels and on Glyoxyl Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Protocatechuate 3,4-Dioxygenase Solubility (PCDS) Tag Enhances the Expression and Solubility of Heterogenous Proteins in Escherichia coli [frontiersin.org]
- 6. toyobo-global.com [toyobo-global.com]
- 7. scielo.br [scielo.br]
- 8. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 9. Characterization of the genes encoding beta-ketoadipate: succinyl-coenzyme A transferase in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Thomas Eng, PhD - M9 Minimal Salt Media [sites.google.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Method for Markerless Gene Deletion in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Metabolic Engineering of Pseudomonas putida KT2440 for the Production of para-Hydroxy Benzoic Acid [frontiersin.org]
- 16. Preparation and Analysis of Microbial Fermentation Samples using a Shimadzu Prominence-i LC-2030C 3D Liquid... [protocols.io]
The Central Role of 3-Ketoadipic Acid in Aromatic Compound Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The β-ketoadipate pathway is a cornerstone of aerobic microbial metabolism, enabling the breakdown of diverse aromatic compounds into central metabolic intermediates. This technical guide provides an in-depth exploration of the convergent catabolism of protocatechuate and catechol, culminating in the formation of the key intermediate, 3-ketoadipic acid (also known as β-ketoadipic acid). Through detailed enzymatic pathways, comprehensive data summaries, and explicit experimental protocols, this document serves as a critical resource for researchers investigating microbial degradation, enzyme kinetics, and potential targets for drug development.
Introduction
The microbial degradation of aromatic compounds is a vital component of the global carbon cycle and a key area of research for bioremediation and industrial biotechnology.[1][2][3][4] The β-ketoadipate pathway represents a highly conserved and efficient mechanism for funneling a wide array of aromatic substrates, derived from lignin (B12514952) and environmental pollutants, into the tricarboxylic acid (TCA) cycle.[1][2][5] This pathway is characterized by two main convergent branches: the protocatechuate branch and the catechol branch, both of which lead to the formation of 3-ketoadipate.[1][2][6] Understanding the intricate enzymatic steps and regulatory networks governing this pathway is crucial for harnessing its potential in various applications.
The Protocatechuate and Catechol Catabolic Pathways
Protocatechuate and catechol are central intermediates in the breakdown of numerous aromatic compounds.[5][7][8][9] These catecholic molecules undergo ortho-cleavage, an intradiol ring-fission mechanism, catalyzed by specific dioxygenases.[6][7][10][11][12]
The Protocatechuate Branch
The catabolism of protocatechuate to 3-ketoadipate involves a series of enzymatic reactions initiated by the ring-cleavage enzyme protocatechuate 3,4-dioxygenase. This enzyme incorporates molecular oxygen to yield β-carboxy-cis,cis-muconate.[6][9] Subsequent enzymatic steps lead to the formation of β-ketoadipate enol-lactone, a common intermediate with the catechol branch.[13]
Caption: The protocatechuate branch of the β-ketoadipate pathway.
The Catechol Branch
Similarly, the catechol branch begins with the action of catechol 1,2-dioxygenase, which cleaves the aromatic ring of catechol to form cis,cis-muconic acid.[11][12][14] A series of enzymatic transformations then converts cis,cis-muconic acid to the same β-ketoadipate enol-lactone intermediate, thus converging with the protocatechuate pathway.[13]
Caption: The catechol branch of the β-ketoadipate pathway.
The Common Pathway to Central Metabolism
From 3-ketoadipate, two additional enzymatic steps, catalyzed by a coenzyme A transferase and a thiolase, are required to convert it into succinyl-CoA and acetyl-CoA, which are intermediates of the TCA cycle.[1][2]
Quantitative Data on Key Enzymes
The efficiency of the protocatechuate and catechol catabolic pathways is determined by the kinetic properties of their constituent enzymes. The following tables summarize key quantitative data for the initial ring-cleavage enzymes.
Table 1: Kinetic Parameters of Protocatechuate Dioxygenases
| Enzyme | Organism | Substrate | Km (μM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Protocatechuate 4,5-dioxygenase (PcaA) | Pseudarthrobacter phenanthrenivorans Sphe3 | Protocatechuate | 21 ± 1.6 | 44.8 ± 4.0 | 9.5 | 20 | [10] |
| Protocatechuate 3,4-dioxygenase (3,4-PCD) | Rhodococcus sp. 2G | Protocatechuate | 221.27 | 81.22 (μM/min) | 7.0 | N/A | [15] |
Table 2: Kinetic Parameters of Catechol 1,2-Dioxygenases
| Enzyme | Organism | Substrate | Km (μM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Catechol 1,2-dioxygenase | Stenotrophomonas maltophilia strain KB2 | Catechol | 12.8 | 1218.8 | 8.0 | 40 | [16] |
| Catechol 1,2-dioxygenase | Rhodococcus sp. NCIM 2891 | Catechol | 5 (µmole) | 62.5 | 7.5 | 30 | [17] |
Experimental Protocols
The study of the β-ketoadipate pathway relies on robust experimental methodologies. The following sections detail standardized protocols for key enzyme assays.
Assay for Protocatechuate 3,4-Dioxygenase Activity
This protocol is adapted from spectrophotometric methods used to measure the consumption of protocatechuate.[6][15]
Principle: The activity of protocatechuate 3,4-dioxygenase is determined by monitoring the decrease in absorbance at 290 nm, which corresponds to the consumption of protocatechuate.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.0-8.0)
-
Protocatechuate (PCA) stock solution (e.g., 10 mM)
-
Enzyme preparation (crude cell extract or purified enzyme)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer and a final concentration of 50-100 µM PCA.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 290 nm over time.
-
Calculate the rate of substrate consumption using the molar extinction coefficient of protocatechuate. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Assay for Catechol 1,2-Dioxygenase Activity
This protocol is based on the spectrophotometric measurement of the formation of cis,cis-muconic acid.[11][12][16]
Principle: The activity of catechol 1,2-dioxygenase is determined by measuring the increase in absorbance at 260 nm, corresponding to the formation of cis,cis-muconic acid.
Materials:
-
Tris-HCl or phosphate (B84403) buffer (50 mM, pH 7.0-8.0)
-
Catechol stock solution (e.g., 10 mM)
-
Enzyme preparation (crude cell extract or purified enzyme)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM buffer.
-
Equilibrate the mixture to the desired temperature (e.g., 35°C).
-
Add the enzyme preparation to the cuvette.
-
Initiate the reaction by adding catechol to a final concentration of 0.1-1.0 mM.
-
Immediately monitor the increase in absorbance at 260 nm over time.
-
Calculate the rate of product formation using the molar extinction coefficient of cis,cis-muconic acid (ε260 = 16,800 M-1 cm-1).[16] One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of cis,cis-muconic acid per minute.
Caption: General experimental workflow for enzyme activity assays.
Regulation of the β-Ketoadipate Pathway
The expression of the genes encoding the enzymes of the β-ketoadipate pathway is tightly regulated to ensure efficient carbon utilization. In many bacteria, the genes for the protocatechuate and catechol branches are organized in operons.[5][8][18] The expression of these operons is often induced by the initial substrates or early intermediates of the pathway. For instance, in Acinetobacter sp. strain ADP1, transcriptional regulators such as BenM and CatM play a role in the preference for benzoate (B1203000) consumption over 4-hydroxybenzoate (B8730719) by cross-regulating the expression of genes in the protocatechuate branch.[19][20] This complex transcriptional cross-regulation allows bacteria to prioritize the metabolism of certain aromatic compounds over others in mixed-substrate environments.[18][19][20]
Conclusion
The catabolism of protocatechuate and catechol via the β-ketoadipate pathway, converging at the central intermediate this compound, is a paradigm of metabolic efficiency in the microbial world. This guide has provided a detailed overview of the enzymatic reactions, quantitative enzyme kinetics, and essential experimental protocols for studying this pathway. A thorough understanding of these processes is not only fundamental to microbial physiology and ecology but also holds significant promise for the development of novel biocatalysts for bioremediation and the synthesis of valuable chemicals. For drug development professionals, the enzymes of this pathway may represent novel targets for antimicrobial strategies, particularly in pathogenic bacteria that utilize these pathways for nutrient acquisition. Further research into the structure, function, and regulation of these enzymes will undoubtedly continue to unveil new opportunities in science and technology.
References
- 1. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]
- 2. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Bacterial Degradation of Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 5. Diverse Organization of Genes of the β-Ketoadipate Pathway in Members of the Marine Roseobacter Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Protocatechuic Acid Catabolic Gene Cluster from Streptomyces sp. Strain 2065 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Properties of catechol 1,2-dioxygenase in the cell free extract and immobilized extract of Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Fully biological production of adipic acid analogs from branched catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Transcriptional cross-regulation of the catechol and protocatechuate branches of the beta-ketoadipate pathway contributes to carbon source-dependent expression of the Acinetobacter sp. strain ADP1 pobA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
The Genetic Switchboard of Degradation: A Technical Guide to the Beta-Ketoadipate Pathway in Pseudomonas putida
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic regulatory networks governing the beta-ketoadipate pathway in Pseudomonas putida. This chromosomally encoded pathway is a central metabolic route for the catabolism of aromatic compounds, funneling a wide range of natural and xenobiotic substrates into the tricarboxylic acid (TCA) cycle.[1][2] Understanding the intricate genetic control of this pathway is paramount for applications in bioremediation, biocatalysis, and the development of novel antimicrobial strategies.
Overview of the Beta-Ketoadipate Pathway
The beta-ketoadipate pathway is a convergent catabolic pathway that processes aromatic compounds via two main branches: the catechol branch and the protocatechuate branch.[1][2] Both branches converge on the intermediate β-ketoadipate, which is subsequently converted to acetyl-CoA and succinyl-CoA, feeding into central metabolism.[3][4]
-
Catechol Branch: This branch is responsible for the degradation of compounds such as benzoate (B1203000), which is first converted to catechol. The key enzymes in this branch are encoded by the cat genes.
-
Protocatechuate Branch: This branch catabolizes compounds like p-hydroxybenzoate, which is initially converted to protocatechuate. The enzymes of this branch are encoded by the pca genes.
The genetic regulation of this pathway is tightly controlled at the transcriptional level by a sophisticated network of regulatory proteins that respond to the presence of specific aromatic compounds and pathway intermediates.
Key Regulatory Proteins and Their Regulons
The expression of the cat and pca genes is primarily controlled by three key transcriptional regulators: CatR, PcaR, and BenR. These proteins act as molecular sensors, detecting specific inducer molecules and modulating gene expression accordingly.
| Regulator | Regulator Family | Inducer Molecule | Target Genes/Operons | Regulatory Action |
| CatR | LysR-type | cis,cis-muconate (B1241781) | catBCA operon | Positive regulation |
| PcaR | LysR-type | β-ketoadipate | pcaIJ, pcaBDC, pcaF operons | Positive regulation |
| BenR | AraC/XylS family | Benzoate | benABCD operon | Positive regulation |
The CatR Regulon: Orchestrating Catechol Degradation
CatR is a LysR-type transcriptional regulator that controls the expression of the catBCA operon, which encodes the enzymes for the conversion of catechol to β-ketoadipate enol-lactone.[5] The inducer molecule for CatR is cis,cis-muconate, an intermediate in the catechol branch.[5][6] The catR gene is typically located divergently from the catBCA operon.[5] In the presence of cis,cis-muconate, CatR binds to the promoter region of the catBCA operon and activates transcription.[5][6] Gel shift assays and DNase I footprinting have shown that CatR binds to a specific recognition site in the promoter region.[5][6] Interestingly, the promoter of the plasmid-borne pheBA operon, involved in phenol (B47542) degradation, is also activated by CatR in the presence of cis,cis-muconate, suggesting a recruitment of this regulatory system.[6]
The PcaR Regulon: Controlling the Protocatechuate Branch
PcaR, another LysR-type regulator, governs the expression of the pca genes involved in the protocatechuate branch of the pathway.[7][8] The inducer for PcaR is β-ketoadipate, the central intermediate of the pathway.[7][8] PcaR activates the transcription of the pcaIJ, pcaBDC, and pcaF operons.[8] The pcaR gene is required for the expression of the pca structural genes in response to β-ketoadipate.[7] Footprint analyses have demonstrated that PcaR binds to the promoter regions of its target genes.[8]
The BenR Regulon: The Gateway for Benzoate Catabolism
BenR, a member of the AraC/XylS family of transcriptional regulators, controls the initial steps of benzoate degradation.[9] The inducer for BenR is benzoate itself. Upon binding benzoate, BenR activates the transcription of the benABCD operon, which encodes the enzymes that convert benzoate to catechol.[9]
Quantitative Insights into Regulation
While extensive qualitative data exists on the regulation of the beta-ketoadipate pathway, comprehensive quantitative data on gene expression, enzyme kinetics, and regulator-DNA binding affinities in Pseudomonas putida remains a subject of ongoing research. The following tables summarize the currently available information and highlight areas for future investigation.
Gene Expression Data (Semi-Quantitative)
Reporter gene fusion studies, typically using lacZ (encoding β-galactosidase), have been instrumental in elucidating the regulatory patterns of the cat, pca, and ben operons. These studies demonstrate a significant increase in gene expression in the presence of their respective inducers.
| Operon | Reporter Fusion | Condition | Relative Expression Level | Reference |
| catBCA | catB-lacZ | No Inducer | Basal | [5] |
| + cis,cis-muconate | Induced | [5] | ||
| pcaIJ | pcaI-lacZ | No Inducer | Basal | |
| + β-ketoadipate | Induced | |||
| benABCD | benA-lacZ | No Inducer | Basal | [9] |
| + Benzoate | Induced | [9] |
Note: Specific fold-induction values are often context-dependent and vary between studies. The table indicates the qualitative trend of induction.
Enzyme Kinetic Parameters
| Enzyme | Gene(s) | Substrate | Km | Vmax | kcat | Reference |
| cis,cis-Muconate cycloisomerase | catB | cis,cis-Muconate | Data not readily available | Data not readily available | Data not readily available | [10][11] |
| Muconolactone isomerase | catC | Muconolactone | Data not readily available | Data not readily available | Data not readily available | |
| Protocatechuate 3,4-dioxygenase | pcaHG | Protocatechuate | Data not readily available | Data not readily available | Data not readily available | |
| β-Carboxy-cis,cis-muconate lactonizing enzyme | pcaB | β-Carboxy-cis,cis-muconate | Data not readily available | Data not readily available | Data not readily available | |
| γ-Carboxymuconolactone decarboxylase | pcaC | γ-Carboxymuconolactone | Data not readily available | Data not readily available | Data not readily available | |
| β-Ketoadipate enol-lactone hydrolase | pcaD | β-Ketoadipate enol-lactone | Data not readily available | Data not readily available | Data not readily available | |
| β-Ketoadipyl-CoA thiolase | pcaF | β-Ketoadipyl-CoA | Data not readily available | Data not readily available | Data not readily available | |
| β-Ketoadipate:succinyl-CoA transferase | pcaIJ | β-Ketoadipate, Succinyl-CoA | Data not readily available | Data not readily available | Data not readily available |
This table highlights the need for further systematic characterization of the enzyme kinetics of this pathway.
Regulator-DNA Binding Affinities
The binding of CatR and PcaR to their target promoters has been demonstrated through various in vitro techniques. However, specific dissociation constants (Kd) are not consistently reported in the literature.
| Regulator | DNA Target | Binding Affinity (Kd) | Technique | Reference |
| CatR | catBC promoter | Higher affinity for pheBA promoter | Gel shift assays, DNase I footprinting | [6] |
| PcaR | pcaI promoter | Specific binding demonstrated | Footprint analyses | [8] |
| pcaR promoter | Specific binding demonstrated | Footprint analyses | [8] | |
| BenR | benA promoter | Data not readily available |
Further quantitative studies are required to determine the precise binding affinities of these regulatory proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of the beta-ketoadipate pathway.
Reporter Gene Assay using β-Galactosidase (lacZ)
This protocol is used to quantify the transcriptional activity of a promoter of interest by fusing it to the lacZ reporter gene.
Materials:
-
P. putida strain containing the promoter-lacZ fusion construct.
-
Growth medium (e.g., Luria-Bertani or minimal medium).
-
Inducer molecule (e.g., benzoate, cis,cis-muconate, β-ketoadipate).
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
-
0.1% SDS.
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).
-
1 M Na2CO3.
-
Spectrophotometer.
Procedure:
-
Grow the P. putida strain to the desired optical density (OD600) in the presence and absence of the inducer.
-
Take a 1 mL aliquot of the culture and measure the OD600.
-
To the remaining culture, add 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex vigorously for 10 seconds to lyse the cells.
-
Equilibrate the tubes at 28°C for 5 minutes.
-
Start the reaction by adding 0.2 mL of ONPG solution. Record the start time.
-
Incubate the reaction at 28°C until a yellow color develops.
-
Stop the reaction by adding 0.5 mL of 1 M Na2CO3. Record the stop time.
-
Centrifuge the tubes to pellet the cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550). The A550 reading is to correct for light scattering by cell debris.
-
Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time (min) × Volume (mL) × OD600)
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a protein (e.g., CatR, PcaR) to a specific DNA fragment (the promoter region).
Materials:
-
Purified regulatory protein.
-
DNA probe: A short, labeled DNA fragment containing the putative binding site. The label can be radioactive (32P) or non-radioactive (e.g., biotin, fluorescent dye).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) or other non-specific competitor DNA.
-
Loading buffer (e.g., 6X DNA loading dye).
-
Native polyacrylamide gel (e.g., 5-8%).
-
Electrophoresis apparatus and power supply.
-
Detection system (e.g., autoradiography film, chemiluminescence imager, fluorescence scanner).
Procedure:
-
Prepare the labeled DNA probe.
-
Set up the binding reactions in separate tubes. Include a negative control with no protein and reactions with increasing concentrations of the purified protein.
-
To each tube, add the binding buffer, non-specific competitor DNA, and the labeled DNA probe.
-
Add the purified protein to the respective tubes.
-
Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding.
-
Add loading buffer to each reaction.
-
Load the samples onto the native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Detect the labeled DNA bands using the appropriate detection system. A "shift" in the migration of the labeled DNA probe (a band that moves slower than the free probe) indicates protein-DNA binding.
DNase I Footprinting
This technique is used to precisely map the binding site of a protein on a DNA fragment.
Materials:
-
Purified regulatory protein.
-
End-labeled DNA probe (labeled on one strand only).
-
DNase I.
-
DNase I dilution buffer.
-
Binding buffer (similar to EMSA).
-
Stop solution (e.g., containing EDTA and a loading dye).
-
Denaturing polyacrylamide gel (sequencing gel).
-
Electrophoresis apparatus for sequencing gels.
-
Autoradiography film or phosphorimager.
Procedure:
-
Prepare the end-labeled DNA probe.
-
Set up binding reactions as in EMSA, with and without the regulatory protein.
-
After the binding incubation, add a carefully titrated amount of DNase I to each reaction. The amount of DNase I should be sufficient to generate a ladder of DNA fragments from the free DNA probe.
-
Allow the DNase I digestion to proceed for a short, defined time (e.g., 1 minute).
-
Stop the reaction by adding the stop solution.
-
Denature the DNA fragments by heating.
-
Load the samples onto a denaturing polyacrylamide gel, alongside a sequencing ladder of the same DNA fragment.
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA fragments by autoradiography or phosphorimaging. The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane with no protein.
Visualizing the Regulatory Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and logical relationships within the genetic regulation of the beta-ketoadipate pathway in Pseudomonas putida.
Caption: Regulatory cascade of the beta-ketoadipate pathway.
Caption: Workflows for key experimental techniques.
Conclusion and Future Directions
The genetic regulation of the beta-ketoadipate pathway in Pseudomonas putida is a paradigm of prokaryotic gene control, characterized by a hierarchical and responsive network of transcriptional regulators. While the key players and their general mechanisms of action are well-established, this guide highlights the need for more comprehensive quantitative data. Future research should focus on:
-
Systematic quantification of gene expression: Determining precise fold-changes in the expression of the cat, pca, and ben operons under a range of inducer concentrations.
-
Comprehensive enzyme kinetic analysis: Establishing a complete set of kinetic parameters (Km, Vmax, kcat) for all the enzymes in the pathway.
-
Determination of regulator-DNA binding affinities: Quantifying the dissociation constants (Kd) for the interaction of CatR, PcaR, and BenR with their respective promoter targets.
A deeper quantitative understanding of this regulatory network will not only enhance our fundamental knowledge of bacterial metabolism but also empower the rational design of P. putida strains for a wide array of biotechnological applications, from the degradation of environmental pollutants to the sustainable production of valuable chemicals.
References
- 1. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. The conversion of catechol and protocatechuate to beta-ketoadipate by Pseudomonas putida. 3. Enzymes of the catechol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of the Pseudomonas putida regulatory protein CatR: transcriptional studies and determination of the CatR DNA-binding site by hydroxyl-radical footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential DNA bending introduced by the Pseudomonas putida LysR-type regulator, CatR, at the plasmid-borne pheBA and chromosomal catBC promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning and expression of pca genes from Pseudomonas putida in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PcaR-mediated activation and repression of pca genes from Pseudomonas putida are propagated by its binding to both the -35 and the -10 promoter elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymes of the beta-ketoadipate pathway in Pseudomonas putida: primary and secondary kinetic and equilibrium deuterium isotope effects upon the interconversion of (+)-muconolactone to cis,cis-muconate catalyzed by cis,cis-muconate cycloisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 3-Ketoadipic Acid in Bacterial Aromatic Catabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial catabolism of aromatic compounds is a cornerstone of global carbon cycling and a critical area of research for bioremediation and industrial biotechnology. At the heart of many of these degradative pathways lies the 3-oxoadipate (B1233008) pathway, also known as the β-ketoadipate pathway. This intricate metabolic route channels a wide array of natural and xenobiotic aromatic compounds into central metabolism. 3-Ketoadipic acid (also known as 3-oxoadipic acid or β-ketoadipic acid) is the key, non-aromatic intermediate that serves as the convergence point for the two primary branches of this pathway: the protocatechuate and catechol branches. Understanding the enzymology, regulation, and kinetics of this pathway is paramount for harnessing the metabolic potential of bacteria for various applications, from cleaning up environmental pollutants to the biocatalytic production of valuable chemicals.
This technical guide provides a comprehensive overview of the 3-oxoadipate pathway, with a focus on this compound as its central metabolite. It includes a detailed breakdown of the enzymatic steps, quantitative data on enzyme kinetics, explicit experimental protocols for key assays, and visualizations of the metabolic and regulatory networks.
The 3-Oxoadipate Pathway: A Funnel for Aromatic Degradation
The 3-oxoadipate pathway is an aerobic process that ultimately converts aromatic rings into intermediates of the tricarboxylic acid (TCA) cycle, namely succinyl-CoA and acetyl-CoA.[1] The pathway is bifurcated into two main branches that handle different classes of aromatic precursors.
The Protocatechuate Branch
This branch is responsible for the degradation of aromatic compounds that are initially converted to protocatechuate. This includes a variety of lignin-derived monomers and pollutants.
The Catechol Branch
The catechol branch processes aromatic compounds that are funneled into catechol. This includes substrates like benzoate (B1203000) and naphthalene.
Both branches converge at the formation of 3-oxoadipate enol-lactone, which is then hydrolyzed to 3-oxoadipic acid.[2][3]
Quantitative Data on Key Enzymes of the 3-Oxoadipate Pathway
The efficiency of the 3-oxoadipate pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for enzymes from various bacterial species.
Table 1: Kinetic Parameters of Enzymes in the Protocatechuate Branch
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) or kcat (s-1) |
| Protocatechuate 3,4-dioxygenase | Pseudomonas sp. | Protocatechuate | 18.5 | - |
| 3-Carboxy-cis,cis-muconate cycloisomerase | Neurospora crassa | 3-carboxy-cis,cis-muconate | - | - |
| 4-Carboxymuconolactone decarboxylase | Pseudomonas putida | 2-carboxy-2,5-dihydro-5-oxofuran-2-acetate | - | - |
Table 2: Kinetic Parameters of Enzymes in the Catechol Branch
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) or kcat (s-1) |
| Catechol 1,2-dioxygenase | Stenotrophomonas maltophilia KB2 | Catechol | 12.8 | 1218.8 U/mg |
| Catechol 1,2-dioxygenase | Blastobotrys raffinosifermentans | Catechol | 4 ± 1 | 15.6 ± 0.4 s-1 |
| Catechol 1,2-dioxygenase | Pseudomonas chlororaphis | Catechol | 35.76 | 16.67 µM/min |
| Muconate cycloisomerase | Pseudomonas putida PRS2000 | cis,cis-muconate | - | - |
| Muconolactone isomerase | Alcaligenes eutrophus JMP 134 | (4S)-muconolactone | - | - |
Table 3: Kinetic Parameters of Enzymes in the Common Pathway
| Enzyme | Organism | Substrate | Km (mM) | kcat (min-1) |
| 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. strain B13 | 3-oxoadipate | 0.4 | 1430 |
| Succinyl-CoA | 0.2 | |||
| 3-Oxoadipyl-CoA thiolase | Pseudomonas sp. strain B13 | 3-oxoadipyl-CoA | 0.15 | - |
| CoA | 0.01 |
Signaling Pathways and Regulatory Networks
The expression of the genes encoding the enzymes of the 3-oxoadipate pathway is tightly regulated to ensure efficient carbon utilization and prevent the accumulation of toxic intermediates. This regulation often involves transcriptional activators and repressors that respond to specific pathway intermediates.
Caption: Transcriptional regulation of the 3-oxoadipate pathway.
The 3-Oxoadipate Metabolic Pathway
The following diagram illustrates the enzymatic reactions of the protocatechuate and catechol branches converging on this compound.
References
The Enzymology of the β-Ketoadipate Pathway: A Technical Guide for Researchers
An in-depth exploration of the core enzymatic reactions, kinetics, and regulatory mechanisms of the β-ketoadipate pathway, a central route in the microbial catabolism of aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic pathway.
The β-ketoadipate pathway is a convergent catabolic pathway employed by a wide range of soil bacteria and fungi for the degradation of aromatic compounds, funneling a diverse array of natural and xenobiotic molecules into the central metabolism.[1] This pathway is bifurcated into two main branches, the protocatechuate branch and the catechol branch, which converge on the common intermediate, β-ketoadipate. This intermediate is then further metabolized to tricarboxylic acid (TCA) cycle intermediates, namely succinyl-CoA and acetyl-CoA.[1] A thorough understanding of the enzymology of this pathway is critical for applications in bioremediation, biocatalysis, and as a potential target for antimicrobial drug development.
The Core Signaling Pathway
The β-ketoadipate pathway is characterized by a series of enzymatic reactions that sequentially break down aromatic rings and process the resulting aliphatic chains. The two main branches are named after their key aromatic intermediates, protocatechuate and catechol.
Protocatechuate Branch
This branch primarily deals with the degradation of protocatechuate, which is derived from various phenolic compounds like p-cresol (B1678582) and 4-hydroxybenzoate.[1] The key enzymes in this branch are:
-
Protocatechuate 3,4-dioxygenase (PcaHG) : An intradiol dioxygenase that cleaves the aromatic ring of protocatechuate.
-
3-Carboxy-cis,cis-muconate (B1244389) lactonizing enzyme (PcaB) : Catalyzes the conversion of 3-carboxy-cis,cis-muconate to a lactone.
-
γ-Carboxymuconolactone decarboxylase (PcaC) : Decarboxylates γ-carboxymuconolactone.
-
β-Ketoadipate enol-lactone hydrolase (PcaD) : Hydrolyzes the enol-lactone to β-ketoadipate.
Catechol Branch
The catechol branch is responsible for the catabolism of catechol, an intermediate derived from the breakdown of aromatic hydrocarbons, amino aromatics, and other lignin (B12514952) monomers.[1] The enzymes specific to this branch are:
-
Catechol 1,2-dioxygenase (CatA) : Another intradiol dioxygenase that opens the catechol ring.
-
cis,cis-Muconate (B1241781) lactonizing enzyme (CatB) : Converts cis,cis-muconate to muconolactone (B1205914).
-
Muconolactone isomerase (CatC) : Isomerizes muconolactone to β-ketoadipate enol-lactone, which then enters the common part of the pathway.
Common Lower Pathway
Both branches converge at the formation of β-ketoadipate (or its enol-lactone). The final steps to integrate these intermediates into central metabolism are catalyzed by:
-
β-Ketoadipate:succinyl-CoA transferase (PcaIJ) : Transfers a CoA moiety from succinyl-CoA to β-ketoadipate.[2]
-
β-Ketoadipyl-CoA thiolase (PcaF) : Cleaves β-ketoadipyl-CoA into succinyl-CoA and acetyl-CoA.
The β-Ketoadipate Pathway.
Quantitative Data on Key Enzymes
The following tables summarize the key kinetic and physicochemical properties of the enzymes of the β-ketoadipate pathway, primarily from bacterial sources like Pseudomonas putida.
Table 1: Enzymes of the Protocatechuate Branch
| Enzyme | EC Number | Source Organism | Substrate | Km (µM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
| Protocatechuate 3,4-dioxygenase | 1.13.11.3 | Pseudomonas sp. | Protocatechuate | 18.5 | - | 9.0 | 60-65 |
| 3-Carboxy-cis,cis-muconate lactonizing enzyme | 5.5.1.2 | Pseudomonas putida | 3-Carboxy-cis,cis-muconate | - | - | - | - |
| γ-Carboxymuconolactone decarboxylase | 4.1.1.44 | Pseudomonas putida | γ-Carboxymuconolactone | - | - | 6.5-8.0 | - |
| β-Ketoadipate enol-lactone hydrolase | 3.1.1.24 | Pseudomonas putida | β-Ketoadipate enol-lactone | - | - | - | - |
Table 2: Enzymes of the Catechol Branch
| Enzyme | EC Number | Source Organism | Substrate | Km (µM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
| Catechol 1,2-dioxygenase | 1.13.11.1 | Stenotrophomonas maltophilia KB2 | Catechol | 12.8 | 1218.8 | 8.0 | 40 |
| cis,cis-Muconate lactonizing enzyme | 5.5.1.1 | Pseudomonas putida | cis,cis-Muconate | - | - | - | - |
| Muconolactone isomerase | 5.3.3.4 | Pseudomonas putida | Muconolactone | - | - | - | - |
Table 3: Enzymes of the Common Lower Pathway
| Enzyme | EC Number | Source Organism | Substrate | Km (µM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
| β-Ketoadipate:succinyl-CoA transferase | 2.8.3.6 | Pseudomonas putida | β-Ketoadipate, Succinyl-CoA | - | - | - | - |
| β-Ketoadipyl-CoA thiolase | 2.3.1.174 | Pseudomonas putida | β-Ketoadipyl-CoA | - | - | - | - |
Experimental Protocols
Detailed methodologies for assaying the activity of key enzymes in the β-ketoadipate pathway are provided below. These protocols are foundational for the characterization of these enzymes and for screening potential inhibitors.
Assay for Protocatechuate 3,4-Dioxygenase (PcaHG)
This assay measures the activity of protocatechuate 3,4-dioxygenase by monitoring the decrease in absorbance at 290 nm due to the consumption of protocatechuate.[3]
Materials:
-
50 mM Tris-acetate buffer, pH 7.5
-
0.4 mM Protocatechuate solution (freshly prepared in Tris-acetate buffer)
-
Enzyme solution (cell-free extract or purified enzyme)
-
UV-Vis Spectrophotometer
Procedure:
-
Pipette 3.0 mL of the 0.4 mM protocatechuate solution into a quartz cuvette.
-
Equilibrate the cuvette at 37°C for approximately 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 50 µL) of the enzyme solution.
-
Immediately mix by gentle inversion and start monitoring the decrease in absorbance at 290 nm for 3-4 minutes.
-
Calculate the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of one micromole of protocatechuate per minute under these conditions.[3]
Assay for Catechol 1,2-Dioxygenase (CatA)
This spectrophotometric assay measures the formation of cis,cis-muconic acid from catechol, which absorbs light at 260 nm.[4]
Materials:
-
50 mM Tris-HCl buffer, pH 7.5
-
100 µM Catechol solution
-
Enzyme solution
-
UV-Vis Spectrophotometer
Procedure:
-
In a total volume of 1 mL, combine 50 µL of 50 mM Tris-HCl buffer (pH 7.5), an appropriate volume of enzyme solution, and distilled water.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 100 µM catechol.
-
Monitor the increase in absorbance at 260 nm over time.
-
The specific activity is calculated as the micromoles of cis,cis-muconic acid formed per minute per milligram of protein, using a molar extinction coefficient of 16,800 M-1cm-1 for cis,cis-muconic acid.[5]
Assay for β-Ketoadipate:succinyl-CoA transferase (PcaIJ)
This assay measures the formation of the β-ketoadipyl-CoA-Mg2+ complex, which absorbs light at 305 nm.[6]
Materials:
-
200 mM Tris-HCl buffer, pH 8.0
-
40 mM MgCl2
-
10 mM β-ketoadipate
-
0.4 mM Succinyl-CoA
-
Enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, β-ketoadipate, and succinyl-CoA.
-
Initiate the reaction by adding the enzyme solution to a final volume of 0.2 mL in a 96-well microtiter plate.
-
Immediately monitor the increase in absorbance at 305 nm.
-
The rate of reaction is determined from the initial linear phase of the absorbance increase.
Assay for β-Ketoadipyl-CoA Thiolase (PcaF)
The activity of β-ketoadipyl-CoA thiolase can be measured in a coupled enzyme assay by monitoring the formation of NADH at 340 nm. The acetyl-CoA produced by the thiolase reaction is used by citrate (B86180) synthase to produce citrate and CoA. The preceding reaction in the TCA cycle, the oxidation of malate (B86768) to oxaloacetate by malate dehydrogenase, produces NADH.
Materials:
-
175 mM Tris-HCl, pH 8.5
-
0.12 mM CoA
-
2.0 mM Dithioerythritol (DTE)
-
2.6 mM Malate
-
0.14 mM NAD+
-
Malate dehydrogenase
-
Citrate synthase
-
0.05% (w/v) Bovine serum albumin (BSA)
-
20 µM Acetoacetyl-CoA (as a substrate analog for assay development) or β-ketoadipyl-CoA
-
Enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing all components except the substrate (acetoacetyl-CoA or β-ketoadipyl-CoA) and the thiolase enzyme.
-
Add the thiolase enzyme solution and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The rate of the reaction is proportional to the rate of NADH formation.
General Experimental Workflow.
Regulation of the β-Ketoadipate Pathway
The expression of the genes encoding the enzymes of the β-ketoadipate pathway is tightly regulated to ensure efficient catabolism of aromatic compounds in response to their availability. This regulation primarily occurs at the transcriptional level and involves a set of specific regulatory proteins.
In Pseudomonas putida, the genes for the protocatechuate branch (pca genes) and the catechol branch (cat genes) are organized into distinct regulons.
-
PcaR: The pca genes are regulated by the transcriptional activator PcaR, a member of the IclR family of regulators.[7] PcaR, in conjunction with the inducer molecule β-ketoadipate, activates the transcription of the pcaIJF operon, which encodes the enzymes for the lower part of the pathway.[8] PcaR also autoregulates its own expression.[8]
-
CatR and CatM: The cat genes are under the control of CatR and, in some organisms like Acinetobacter baylyi, also CatM, which are LysR-type transcriptional regulators.[5][9] The inducer for the cat operon is cis,cis-muconate, an intermediate of the catechol branch.[5] In the presence of cis,cis-muconate, CatR binds to the promoter region of the catBC operon and activates transcription.[5]
-
PobR: The initial conversion of p-hydroxybenzoate to protocatechuate is catalyzed by p-hydroxybenzoate hydroxylase, encoded by the pobA gene. The expression of pobA is often regulated by the transcriptional activator PobR, which responds to the presence of p-hydroxybenzoate.[8][10]
Transcriptional Regulation.
This technical guide provides a foundational understanding of the enzymology of the β-ketoadipate pathway. Further research into the structural biology of these enzymes and the intricate details of their regulatory networks will undoubtedly open new avenues for their application in biotechnology and medicine.
References
- 1. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]
- 2. Characterization of the genes encoding beta-ketoadipate: succinyl-coenzyme A transferase in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KEGG ENZYME: 2.3.1.16 [genome.jp]
- 5. CatM regulation of the benABCDE operon: functional divergence of two LysR-type paralogs in Acinetobacter baylyi ADP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. CatM Regulation of the benABCDE Operon: Functional Divergence of Two LysR-Type Paralogs in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the p-hydroxybenzoic acid hydroxylase gene (pobA) in plant-growth-promoting Pseudomonas putida WCS358 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergence of Aromatic Catabolism and Central Metabolism: 3-Ketoadipic Acid's Role in Fueling the Tricarboxylic Acid Cycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketoadipic acid, a central intermediate in the microbial degradation of aromatic compounds, represents a critical juncture between peripheral catabolic pathways and the core metabolic machinery of the cell. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound into tricarboxylic acid (TCA) cycle intermediates, detailing the underlying biochemical reactions, kinetic parameters, and regulatory mechanisms. We present detailed experimental protocols for the characterization of key enzymes and the quantification of relevant metabolites. Furthermore, this guide illustrates the metabolic pathways and experimental workflows using Graphviz diagrams, offering a visually intuitive understanding of this vital metabolic intersection. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and biotechnology, as well as for professionals in drug development targeting microbial metabolic pathways.
Introduction
The tricarboxylic acid (TCA) cycle is a fundamental metabolic pathway responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins, generating ATP and precursors for biosynthesis. In many soil bacteria and fungi, the catabolism of a wide range of aromatic compounds, often derived from lignin, converges on a common pathway known as the β-ketoadipate pathway. This pathway funnels diverse aromatic substrates into a single intermediate, this compound (also known as 3-oxoadipic acid), which is then further metabolized to enter the TCA cycle. Understanding the enzymatic steps and regulatory controls that link the β-ketoadipate pathway to the TCA cycle is crucial for applications in bioremediation, metabolic engineering, and the development of novel antimicrobial agents. This guide provides a detailed examination of the pivotal role of this compound in bridging aromatic compound degradation with central carbon metabolism.
The β-Ketoadipate Pathway: A Funnel to Central Metabolism
The β-ketoadipate pathway is a convergent catabolic pathway that processes a variety of aromatic compounds, such as protocatechuate and catechol, into TCA cycle intermediates. The final stages of this pathway involve the conversion of this compound into succinyl-CoA and acetyl-CoA, which directly feed into the TCA cycle. This conversion is catalyzed by two key enzymes: 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase.
Key Enzymes and Quantitative Data
The efficient conversion of this compound to TCA cycle intermediates is dependent on the kinetic properties of 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase. Quantitative data for these enzymes from Pseudomonas sp. strain B13 are summarized below.
| Enzyme | EC Number | Substrate(s) | Km (mM) | Source Organism |
| 3-Oxoadipate:succinyl-CoA transferase | 2.8.3.6 | 3-Oxoadipate | 0.4 | Pseudomonas sp. strain B13 |
| Succinyl-CoA | 0.2 | Pseudomonas sp. strain B13 | ||
| 3-Oxoadipyl-CoA thiolase | 2.3.1.174 | 3-Oxoadipyl-CoA | 0.15 | Pseudomonas sp. strain B13 |
| CoA | 0.01 | Pseudomonas sp. strain B13 |
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
Regulatory Interplay with the TCA Cycle
The expression of the β-ketoadipate pathway is tightly regulated to coordinate the catabolism of aromatic compounds with the overall metabolic state of the cell. In several bacteria, the pathway is subject to carbon catabolite repression (CCR) by intermediates of the TCA cycle, such as succinate (B1194679) and acetate. This ensures that the cell prioritizes the utilization of more readily available carbon sources.
Experimental Protocols
Assay for 3-Oxoadipate:Succinyl-CoA Transferase Activity
This protocol is adapted from the method used for Pseudomonas sp. strain B13.
Principle: The formation of the 3-oxoadipyl-CoA-Mg2+ complex is monitored spectrophotometrically by measuring the increase in absorbance at 305 nm.
Reagents:
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl2 (1 M)
-
3-Oxoadipic acid (100 mM)
-
Succinyl-CoA (10 mM)
-
Enzyme preparation (e.g., crude extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing:
-
35 µl of 1 M Tris-HCl (pH 8.0)
-
25 µl of 1 M MgCl2
-
35 µl of 100 mM 3-oxoadipic acid
-
15 µl of 10 mM succinyl-CoA
-
Make up the final volume to 1 ml with distilled water.
-
-
Add the enzyme preparation to initiate the reaction.
-
Immediately measure the increase in absorbance at 305 nm using a spectrophotometer.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3-oxoadipyl-CoA per minute under the assay conditions.
Purification of 3-Oxoadipyl-CoA Thiolase
This protocol outlines a general strategy for the purification of 3-oxoadipyl-CoA thiolase from bacterial cells.
Quantification of Intracellular Metabolites
Principle: Rapid quenching of metabolic activity followed by extraction and analysis of intracellular metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Quenching: Rapidly quench bacterial cultures by mixing with a cold solvent (e.g., 60% methanol (B129727) at -40°C) to halt metabolic activity.
-
Extraction: Extract intracellular metabolites by lysing the cells (e.g., bead beating or sonication) in an appropriate extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Analysis: Separate and quantify the metabolites using a targeted LC-MS/MS method. Stable isotope-labeled internal standards should be used for accurate quantification.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify the in vivo fluxes through metabolic pathways. By growing bacteria on a 13C-labeled aromatic compound, the flow of carbon from the β-ketoadipate pathway into the TCA cycle can be traced and quantified.
Conclusion
This compound serves as a linchpin in microbial metabolism, effectively connecting the degradation of diverse and often recalcitrant aromatic compounds to the central energy-generating pathway of the TCA cycle. The enzymes responsible for its conversion, 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase, are crucial for this metabolic integration. A thorough understanding of the kinetics, regulation, and flux through this metabolic node is essential for advancing applications in biotechnology and for the development of novel therapeutic strategies targeting microbial pathogens. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricate relationship between peripheral catabolic pathways and central metabolism.
Spontaneous Decarboxylation of 3-Ketoadipic Acid to Levulinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketoadipic acid, a β-keto acid intermediate in various biological and chemical processes, can undergo spontaneous, non-enzymatic decarboxylation to yield levulinic acid, a valuable platform chemical. This technical guide provides a comprehensive overview of the core principles governing this transformation. It covers the underlying reaction mechanism, factors influencing the reaction rate, and detailed hypothetical experimental protocols for its investigation. While specific kinetic data for the spontaneous decarboxylation of this compound is not extensively documented in publicly available literature, this guide extrapolates from the well-established principles of β-keto acid chemistry to provide a robust theoretical and practical framework for researchers in the field.
Introduction
This compound, also known as 3-oxoadipic acid or β-ketoadipic acid, is a dicarboxylic acid featuring a ketone functional group at the β-position relative to one of the carboxyl groups. This structural arrangement makes it susceptible to decarboxylation, a chemical reaction that results in the loss of a carboxyl group as carbon dioxide (CO₂). The spontaneous, abiotic conversion of this compound results in the formation of levulinic acid (4-oxopentanoic acid), a versatile chemical building block with applications in the synthesis of pharmaceuticals, plasticizers, and fuel additives. Understanding the dynamics of this spontaneous decarboxylation is crucial for processes where this compound is an intermediate, as its stability directly impacts product yields and pathway efficiency. Under acidic conditions (pH < 7), β-ketoadipic acid can undergo this non-enzymatic decarboxylation[1].
Reaction Mechanism and Influencing Factors
The spontaneous decarboxylation of β-keto acids, including this compound, proceeds through a cyclic transition state. The reaction is initiated by the transfer of the acidic proton from the carboxyl group to the β-carbonyl oxygen, forming an enol intermediate and releasing carbon dioxide. This enol intermediate then tautomerizes to the more stable keto form, yielding the final product.
Several factors significantly influence the rate of this spontaneous decarboxylation:
-
pH: The reaction is known to be pH-dependent. Acidic conditions generally facilitate the decarboxylation of β-keto acids. The protonated carboxylic acid is more likely to participate in the cyclic transition state required for decarboxylation.
-
Temperature: Like most chemical reactions, the rate of decarboxylation increases with temperature. The additional thermal energy helps overcome the activation energy barrier of the reaction.
-
Solvent: The polarity of the solvent can influence the stability of the transition state and, consequently, the reaction rate.
While specific quantitative data on the influence of these factors on this compound decarboxylation is scarce, the general trends observed for other β-keto acids, such as acetoacetic acid, are expected to apply. For instance, the decarboxylation of acetoacetic acid is significantly faster in its acidic form compared to its anionic form[2].
Quantitative Data Summary
Table 1: Comparative Kinetic Data for the Decarboxylation of Analogous β-Keto Acids
| β-Keto Acid | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Acetoacetic Acid | 37 °C (acid form) | - | 23.7 kcal/mol | --INVALID-LINK-- |
| Acetoacetic Acid | 37 °C (anion form) | - | 22.9 kcal/mol | --INVALID-LINK-- |
Note: The rate of decarboxylation for the acidic form of acetoacetic acid is approximately 50 times faster than that of its anion at 37°C.
Experimental Protocols
The following sections outline detailed methodologies for the preparation of this compound and the subsequent monitoring of its spontaneous decarboxylation to levulinic acid.
Preparation of this compound Solution
A stock solution of this compound can be prepared by dissolving the solid compound in a suitable buffer solution. Given that this compound is a colorless to pale yellow crystalline solid soluble in water, aqueous buffers are appropriate[3]. The choice of buffer will depend on the desired pH for the experiment.
Materials:
-
This compound (solid)
-
Buffer solution (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound to achieve the desired initial concentration.
-
Accurately weigh the calculated mass of this compound using an analytical balance.
-
Dissolve the weighed this compound in a small volume of the chosen buffer in a beaker.
-
Transfer the solution quantitatively to a volumetric flask of the appropriate size.
-
Add buffer to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
Monitoring the Decarboxylation Reaction
The progress of the spontaneous decarboxylation can be monitored by measuring the decrease in the concentration of this compound and/or the increase in the concentration of levulinic acid over time.
Experimental Setup:
-
Temperature-controlled water bath or incubator.
-
Reaction vessels (e.g., sealed vials or a jacketed reaction vessel).
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS, or NMR).
General Procedure:
-
Aliquots of the prepared this compound solution are placed in the reaction vessels.
-
The vessels are then placed in a temperature-controlled environment set to the desired reaction temperature.
-
At regular time intervals, a sample is withdrawn from a reaction vessel.
-
The reaction in the withdrawn sample is quenched immediately to stop further decarboxylation. This can be achieved by rapid cooling (e.g., placing the sample in an ice bath) and/or by adjusting the pH to a range where the reaction rate is minimal (if known).
-
The concentrations of this compound and levulinic acid in the quenched samples are determined using a suitable analytical method.
Analytical Methods for Quantification
Several analytical techniques can be employed to quantify this compound and levulinic acid. The choice of method will depend on the available instrumentation and the required sensitivity and selectivity.
4.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying organic acids.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An acidic mobile phase, such as a mixture of water with a small amount of acid (e.g., phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is typically used to ensure the analytes are in their protonated form.
-
Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., around 210 nm) is a common choice.
-
Quantification: Calibration curves for both this compound and levulinic acid should be prepared using standards of known concentrations to enable accurate quantification.
4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, but often requires derivatization of the carboxylic acids to make them more volatile.
-
Derivatization: The carboxylic acid groups can be converted to their corresponding esters (e.g., methyl or ethyl esters) or silyl (B83357) ethers prior to GC analysis.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information.
-
Quantification: An internal standard should be used to improve the accuracy and precision of the quantification.
4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the reaction in situ or by analyzing withdrawn samples.
-
Procedure: A known concentration of an internal standard (e.g., DMSO or TMSP) is added to the reaction mixture. The disappearance of signals corresponding to this compound and the appearance of signals for levulinic acid can be integrated and compared to the internal standard to determine their concentrations over time.
-
Advantages: NMR is a non-destructive technique that can provide structural information about any intermediates or byproducts that may form.
Signaling Pathways and Experimental Workflows
Reaction Pathway
The spontaneous decarboxylation of this compound is a straightforward chemical transformation.
Caption: Reaction pathway of this compound decarboxylation.
Experimental Workflow
The general workflow for studying the kinetics of this reaction involves sample preparation, reaction monitoring, and data analysis.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The spontaneous decarboxylation of this compound to levulinic acid is a chemically significant reaction, particularly in contexts where this compound is a metabolic or synthetic intermediate. While the general principles of β-keto acid decarboxylation provide a strong theoretical foundation for understanding this process, there is a clear need for further experimental research to determine the specific kinetic parameters under various conditions. The experimental protocols and analytical methods detailed in this guide offer a comprehensive framework for undertaking such investigations. A thorough understanding of the kinetics of this spontaneous reaction will enable better control and optimization of biological and chemical processes involving this compound.
References
- 1. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CAS 689-31-6: β-Ketoadipic acid | CymitQuimica [cymitquimica.com]
Methodological & Application
Laboratory Synthesis of 3-Ketoadipic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketoadipic acid, also known as 3-oxoadipic acid, is a key intermediate in the metabolic pathways of aromatic compounds and has potential applications as a building block in the synthesis of polymers and pharmaceuticals. This document provides a detailed laboratory protocol for the chemical synthesis of this compound. The synthesis involves a two-step procedure starting with the acylation of the magnesium salt of diethyl malonate to form diethyl 3-oxoadipate (B1233008), followed by acidic hydrolysis to yield the target compound. This protocol includes detailed experimental procedures, characterization data, and a workflow diagram for clarity.
Introduction
This compound is a dicarboxylic acid containing a ketone functional group. It is a metabolite in the β-ketoadipate pathway, a central route for the aerobic degradation of aromatic compounds by microorganisms. Due to its bifunctional nature, this compound is a versatile precursor for the synthesis of various organic molecules, including performance-advantaged polymers. While microbial production of this compound has been extensively explored, a robust and well-documented chemical synthesis protocol is essential for laboratory-scale production and research purposes.
This protocol outlines a reliable method for the synthesis of this compound, beginning with the formation of diethyl 3-oxoadipate from the reaction of the ethoxymagnesium salt of diethyl malonate with a derivative of succinic acid. The subsequent hydrolysis of the diethyl ester furnishes this compound.
Experimental Protocols
Part 1: Synthesis of Diethyl 3-Oxoadipate
This procedure is adapted from the acylation of malonic esters. The key step is the formation of the magnesium enolate of diethyl malonate, which is then acylated with a suitable succinic acid derivative. For the purpose of this protocol, we will describe the reaction using succinyl chloride.
Materials:
-
Magnesium turnings
-
Absolute ethanol (B145695)
-
Diethyl malonate
-
Succinyl chloride
-
Dry diethyl ether
-
Dry toluene (B28343)
-
Sulfuric acid (5% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethoxymagnesium Malonate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.0 eq). Add a small amount of absolute ethanol to initiate the reaction.
-
Slowly add a solution of diethyl malonate (1.0 eq) in absolute ethanol through the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
Once the addition is complete and the initial vigorous reaction has subsided, gently heat the mixture to reflux until all the magnesium has reacted.
-
Distill off the excess ethanol and solvent to obtain the solid ethoxymagnesium malonate.
-
Acylation Reaction: Cool the flask containing the ethoxymagnesium malonate to 0 °C in an ice bath.
-
Add dry toluene to the flask to create a slurry.
-
Slowly add a solution of succinyl chloride (1.0 eq) in dry diethyl ether via the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding 5% sulfuric acid until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 3-oxoadipate.
-
Purify the crude product by vacuum distillation.
-
Part 2: Synthesis of this compound (Hydrolysis of Diethyl 3-Oxoadipate)
Materials:
-
Diethyl 3-oxoadipate
-
Hydrochloric acid (6 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Acidic Hydrolysis: In a round-bottom flask, dissolve diethyl 3-oxoadipate (1.0 eq) in 6 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Work-up and Purification:
-
Extract the aqueous solution with ethyl acetate (4 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude this compound as a solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure this compound.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| Diethyl 3-Oxoadipate | C₁₀H₁₆O₅ | 216.23 | - | ~1.2 (t, 6H), ~2.6 (t, 2H), ~2.8 (t, 2H), ~3.4 (s, 2H), ~4.1 (q, 4H) | ~14.0, ~30.0, ~40.0, ~50.0, ~61.0, ~168.0, ~202.0 | ~2980 (C-H), ~1735 (C=O, ester), ~1715 (C=O, ketone) |
| This compound | C₆H₈O₅ | 160.12 | 124-126[1] | (in D₂O) 2.42 (m, 2H), 2.84 (t, 2H), 3.6 (s, 2H) (Note: Carboxylic acid protons are typically broad or not observed) | (in D₂O) ~36.0 (C4), ~45.0 (C5), ~55.0 (C2), ~175.0 (C1), ~178.0 (C6), ~210.0 (C3) (Approximate values) | ~3300-2500 (O-H, broad), ~1710 (C=O, carboxylic acid), ~1695 (C=O, ketone) |
Note: NMR and IR data are predicted or based on typical values for similar functional groups and should be confirmed by experimental analysis.
Mandatory Visualization
References
Application Notes and Protocols for the Quantification of 3-Ketoadipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketoadipic acid, also known as 3-oxoadipic acid, is a dicarboxylic acid that serves as an intermediate in the metabolism of aromatic compounds and certain amino acids, such as tryptophan and lysine. Its quantification in biological matrices is of significant interest for metabolic research and may have applications in diagnostics and therapeutic monitoring. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Standards
A certified analytical standard of this compound is essential for accurate quantification. Several commercial suppliers provide this standard, including:
It is imperative to obtain a Certificate of Analysis (CoA) with the standard to confirm its purity and identity. The standard should be stored as per the manufacturer's instructions to ensure its stability.
Quantitative Data Summary
The following tables summarize the expected quantitative parameters for the analytical methods described. These values are based on established methods for similar keto acids and should be validated in your laboratory with your specific instrumentation.
Table 1: GC-MS Analysis of this compound (as TMS derivative)
| Parameter | Expected Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Retention Time (min) | To be determined experimentally; expected to be in the range of other dicarboxylic acids. |
| m/z of Molecular Ion [M]⁺ | To be determined; will correspond to the di-TMS derivative. |
| Key Fragment Ions (m/z) | To be determined; will likely include characteristic fragments from the loss of methyl and trimethylsilyl (B98337) groups. |
| Limit of Detection (LOD) | Estimated at 0.1-0.5 µM |
| Limit of Quantification (LOQ) | Estimated at 0.5-1.5 µM |
| Linearity (R²) | >0.995 |
Table 2: LC-MS/MS Analysis of this compound (as PFB-oxime derivative)
| Parameter | Expected Value |
| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) |
| Precursor Ion [M-H]⁻ (m/z) | To be determined experimentally. |
| Product Ion 1 (m/z) | To be determined experimentally. |
| Product Ion 2 (m/z) | To be determined experimentally. |
| Collision Energy (eV) | To be optimized for your instrument. |
| Limit of Detection (LOD) | Estimated at 0.01-0.1 µM |
| Limit of Quantification (LOQ) | Estimated at 0.05-0.5 µM |
| Linearity (R²) | >0.997 |
Experimental Protocols
Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
This protocol outlines a general procedure for the extraction of this compound from biological fluids.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Centrifuge tubes
-
Centrifuge capable of 10,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw biological samples on ice.
-
In a centrifuge tube, combine 100 µL of the biological sample with 400 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Protocol 1: Quantification by GC-MS
This method is based on the analysis of a related compound, α-ketoadipic acid, and is adapted for this compound. Derivatization is necessary to increase the volatility of the analyte.
Derivatization:
-
To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500. For quantitative analysis, use Selected Ion Monitoring (SIM) mode with characteristic ions of the derivatized this compound.
Protocol 2: Quantification by LC-MS/MS
This method offers high sensitivity and specificity. Derivatization is recommended to improve chromatographic retention and ionization efficiency.
Derivatization:
-
To the dried sample extract, add 50 µL of a solution containing 10 mg/mL O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a 1:1 mixture of water and acetonitrile.
-
Add 25 µL of a 10 mg/mL solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the same solvent.
-
Vortex and incubate at room temperature for 30 minutes.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: The precursor and product ions should be optimized by infusing a standard solution of derivatized this compound.
Method Validation
The analytical methods should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions should be evaluated.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway involving this compound.
References
Application Note: Quantitative Analysis of 3-Ketoadipic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketoadipic acid, also known as 3-oxoadipic acid, is a dicarboxylic acid that serves as an intermediate in the catabolism of aromatic compounds in microorganisms and is relevant in certain metabolic pathways. Its accurate quantification in biological matrices is essential for metabolic research, diagnostics, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of organic acids like this compound. However, due to its low volatility and polar nature, chemical derivatization is required prior to GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples.
Principle
The method involves the extraction of this compound from the sample matrix, followed by a two-step derivatization. First, the ketone group is protected by methoximation to form a methoxime (MOX) derivative, which prevents enolization. Subsequently, the carboxylic acid groups are silylated to form trimethylsilyl (B98337) (TMS) esters. This derivatization process increases the volatility and thermal stability of this compound, making it amenable to GC-MS analysis. The derivatized analyte is then separated on a gas chromatography column and detected by a mass spectrometer. Quantification is achieved using an internal standard and monitoring specific ions in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS), e.g., 3,3-dimethylglutaric acid or a stable isotope-labeled this compound
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride (MOX reagent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ethyl acetate (B1210297), HPLC grade
-
Hexane, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Ultrapure water
-
Sample matrix (e.g., urine, plasma, cell culture media)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Autosampler vials with inserts
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
-
Heating block or oven
-
Vortex mixer
-
Pipettes and tips
Sample Preparation and Derivatization
-
Sample Collection and Storage: Collect biological samples (e.g., 200 µL of urine or plasma) and store them at -80°C until analysis.
-
Internal Standard Addition: Thaw samples on ice. To each sample, add a known amount of the internal standard.
-
Acidification and Extraction:
-
Acidify the sample to a pH of approximately 1 by adding 10 µL of concentrated HCl.
-
Add 50 mg of NaCl to saturate the aqueous phase.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Methoximation:
-
To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Seal the vial and incubate at 60°C for 60 minutes to protect the ketone group.
-
-
Silylation:
-
After cooling to room temperature, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial and incubate at 70°C for 60 minutes to derivatize the carboxylic acid groups.
-
-
Sample Analysis: After cooling, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Instrumental Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative analysis is performed in SIM mode, monitoring specific ions for the derivatized this compound and the internal standard. The following table summarizes the key quantitative data for the methoxime-trimethylsilyl (MOX-diTMS) derivative of this compound.
| Parameter | This compound (MOX-diTMS derivative) | Notes |
| Retention Index (RI) | 1709 | On a non-polar HP-5MS column.[1] |
| Quantifier Ion (m/z) | 246 | Base peak in the mass spectrum, used for quantification. |
| Qualifier Ion 1 (m/z) | 304 | [M-15]+, loss of a methyl group from a TMS moiety. |
| Qualifier Ion 2 (m/z) | 147 | Common fragment in TMS derivatives. |
| Limit of Detection (LOD) | 0.1 - 1.0 µM | Typical range for GC-MS analysis of organic acids; requires experimental determination for specific matrices. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µM | Typical range for GC-MS analysis of organic acids; requires experimental determination for specific matrices. |
Note: The mass spectral data for the quantifier and qualifier ions were derived from the mass spectrum of the Methoxyamine/TMS derivative of beta-Ketoadipic acid available on MassBank.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of the derivatization and analysis process.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Ketoadipic Acid
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed high-performance liquid chromatography (HPLC) methods for the separation and quantification of 3-Ketoadipic acid (also known as 3-oxoadipic acid). The protocols outlined are designed for use in research, clinical diagnostics, and drug development settings, offering robust and reliable analytical procedures.
Introduction
This compound is a dicarboxylic keto acid that serves as a key intermediate in the metabolism of aromatic compounds by microorganisms and is a metabolite in human amino acid catabolism.[1] Accurate quantification of this compound in various biological and environmental samples is crucial for metabolic research, disease biomarker discovery, and bioremediation studies.[1] HPLC is a powerful and widely used technique for the analysis of organic acids, providing high resolution, sensitivity, and reproducibility.
This application note details a primary reversed-phase HPLC method with UV detection, which is a common and accessible approach for the analysis of organic acids.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in aqueous samples and biological fluids after appropriate sample preparation. The principle of this method is the separation of this compound from other sample components on a non-polar stationary phase (C18 column) with a polar mobile phase. The acidic nature of the mobile phase ensures that the carboxyl groups of the analyte are protonated, leading to better retention and peak shape.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters may require optimization depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Conditions |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 0.1% Phosphoric Acid in Water:Methanol (B129727) (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method for this compound analysis. These values are representative and may vary based on the specific instrument and experimental conditions.
| Parameter | Expected Value |
| Retention Time (RT) | 4 - 8 minutes (highly dependent on exact conditions) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Reagent and Standard Preparation
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1 mL of concentrated phosphoric acid to 950 mL of HPLC-grade water. Mix well and then add 50 mL of HPLC-grade methanol. Degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate and reliable results and depends on the sample matrix.
-
Aqueous Samples (e.g., cell culture media, environmental water samples):
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
-
-
Biological Fluids (e.g., plasma, serum, urine):
-
Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold methanol (containing an internal standard if used).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
HPLC System Setup and Operation
-
System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the column at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared samples. It is recommended to run a blank (mobile phase) and a standard periodically to ensure system stability.
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development and validation.
References
Application Note: Sensitive and Robust Quantification of 3-Ketoadipic Acid in Biological Matrices using LC-MS/MS
Introduction
3-Ketoadipic acid (also known as β-ketoadipic acid) is a key intermediate in the catabolism of aromatic compounds in various organisms through the β-ketoadipate pathway.[1][2] This pathway is crucial for the breakdown of lignin-derived aromatic compounds and certain amino acids.[1][3] Accurate and sensitive measurement of this compound in biological samples such as plasma and urine is essential for studying metabolic disorders, monitoring bioprocessing applications, and in drug development research. This application note presents a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.
Principle
This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard can be employed to ensure high accuracy and precision. Due to the polarity of keto acids, derivatization can be employed to enhance chromatographic retention and sensitivity, though this protocol focuses on a direct analysis approach which is often sufficient for modern sensitive instruments.[4][5]
Metabolic Significance of this compound
This compound is a central intermediate in the β-ketoadipate pathway, which funnels various aromatic compounds into the tricarboxylic acid (TCA) cycle. This pathway is prevalent in soil bacteria and fungi.[2]
Caption: Simplified β-Ketoadipate Pathway.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma and urine (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of 50:50 methanol:water to obtain a 1 mg/mL stock solution.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 methanol:water to create a 10 µg/mL working stock.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 methanol:water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation
The following protocols are optimized for plasma and urine samples.
A. Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile (containing internal standard, if used) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject into the LC-MS/MS system.
B. Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to pellet any sediment.
-
In a 1.5 mL microcentrifuge tube, dilute 50 µL of urine supernatant with 450 µL of LC-MS grade water (containing internal standard, if used).
-
Vortex for 10 seconds.
-
Transfer the diluted sample to an autosampler vial.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method Workflow
The overall workflow from sample receipt to data analysis is depicted below.
References
Application Notes and Protocols for the Quantification of 3-Ketoadipic Acid in Microbial Fermentation Broth
Introduction
3-Ketoadipic acid (also known as β-ketoadipic acid) is a key intermediate in the microbial catabolism of aromatic compounds through the β-ketoadipate pathway.[1][2] This dicarboxylic acid is gaining significant interest in the biotechnology and pharmaceutical industries as a potential building-block chemical for the synthesis of polymers and other valuable molecules. Monitoring the concentration of this compound in microbial fermentation broths is crucial for process optimization, yield calculation, and metabolic engineering studies.
These application notes provide detailed protocols for the quantification of this compound in microbial fermentation broth using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and a conceptual enzymatic assay.
Biochemical Context: The β-Ketoadipate Pathway
The β-ketoadipate pathway is a central metabolic route in many bacteria and fungi for the degradation of aromatic compounds, such as protocatechuate and catechol, into intermediates of the tricarboxylic acid (TCA) cycle.[1][2] The pathway converges on the formation of β-ketoadipate, which is then converted to succinyl-CoA and acetyl-CoA. Understanding this pathway is essential for interpreting metabolic flux and optimizing the production of this compound.
Analytical Methods for Quantification
Several analytical techniques can be employed for the quantification of this compound in fermentation broth. The choice of method depends on factors such as required sensitivity, sample throughput, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of organic acids in fermentation broths.[3][4][5]
Experimental Protocol: HPLC-UV Analysis
a) Sample Preparation:
-
Cell Removal: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes at 4°C to pellet the microbial cells.
-
Protein Precipitation (Optional): If the broth is rich in proteins, add a precipitating agent like trichloroacetic acid (TCA) to a final concentration of 5% (w/v), vortex, and centrifuge again.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Acidification: Acidify the sample to a pH below 2 with a dilute solution of sulfuric acid (e.g., 5 M H₂SO₄). This ensures that the carboxylic acid groups are protonated, leading to better retention on a reverse-phase column.[3]
b) HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with 5 mM Sulfuric Acid in ultrapure water.[3] |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 - 20 µL |
| Detector | UV-Vis Detector |
| Wavelength | 210 nm (for detection of the carboxyl group)[3] |
| Run Time | 20 - 30 minutes |
c) Quantification:
Prepare a calibration curve using standards of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L) prepared in the same matrix as the samples (e.g., sterile fermentation medium). The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Table 1: HPLC-UV Method Performance (Expected)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 mM[3] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 mM[3] |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of complex mixtures. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile compound.[6]
Experimental Protocol: GC-MS Analysis
a) Sample Preparation and Derivatization:
-
Sample Preparation: Prepare the cell-free supernatant as described in the HPLC-UV protocol (steps 1-3).
-
Drying: Transfer a known volume (e.g., 100 µL) of the supernatant to a GC vial and evaporate to dryness under a stream of nitrogen or by lyophilization.
-
Derivatization: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of pyridine (B92270) to the dried sample. Seal the vial and heat at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative.[6]
-
Extraction: After cooling, the derivatized sample can be directly injected or extracted with a non-polar solvent like hexane if further cleanup is needed.
b) GC-MS Conditions:
| Parameter | Recommended Conditions |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| Acquisition Mode | Scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification) |
c) Quantification:
For quantification, operate the mass spectrometer in SIM mode, monitoring characteristic ions of the TBDMS derivative of this compound. An internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in the sample) should be used for accurate quantification.
Table 2: GC-MS Method Performance (Expected)
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µM |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µM |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
Enzymatic Assay (Conceptual)
An enzymatic assay can provide a rapid and specific method for quantifying this compound. This protocol is based on the activity of β-ketoadipate succinyl-CoA transferase (PcaIJ), which converts β-ketoadipate and succinyl-CoA to β-ketoadipyl-CoA and succinate.[2] The reaction can be monitored by the consumption of β-ketoadipate or the formation of a downstream product.
Experimental Protocol: Enzymatic Assay
a) Principle:
The disappearance of β-ketoadipate can be monitored spectrophotometrically. A more sensitive approach would be to couple the reaction to another enzyme that produces a colored or fluorescent product.
b) Reagents:
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
Succinyl-CoA
-
Purified β-ketoadipate succinyl-CoA transferase (PcaIJ)
-
Fermentation broth supernatant (prepared as for HPLC)
-
Standard solutions of this compound
c) Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and succinyl-CoA in a 96-well plate.
-
Add the fermentation broth supernatant or standard solution to the wells.
-
Initiate the reaction by adding the PcaIJ enzyme.
-
Monitor the decrease in absorbance at a specific wavelength (to be determined based on the spectral properties of this compound and its CoA derivative) over time using a microplate reader.
-
The rate of the reaction is proportional to the concentration of this compound in the sample.
Table 3: Enzymatic Assay Performance (Conceptual)
| Parameter | Expected Value |
| Assay Range | Dependent on enzyme kinetics |
| Specificity | High (dependent on enzyme purity) |
| Throughput | High (suitable for 96-well plate format) |
Data Presentation and Comparison
The following table summarizes the expected performance characteristics of the described analytical methods for the quantification of this compound.
Table 4: Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | Enzymatic Assay |
| Principle | Chromatographic separation and UV detection | Chromatographic separation and mass detection | Enzyme-catalyzed reaction |
| Sample Prep | Simple (centrifugation, filtration) | More complex (drying, derivatization) | Simple (centrifugation) |
| Sensitivity | Moderate | High | High (potentially) |
| Specificity | Moderate | High | High |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Low to Moderate | High | Low (if enzyme is available) |
| Quant. Range | mM range[3] | µM range | Dependent on assay design |
Conclusion
The choice of method for the quantification of this compound in microbial fermentation broth depends on the specific requirements of the research. HPLC-UV offers a cost-effective and robust method for routine analysis where high sensitivity is not paramount. GC-MS provides the highest sensitivity and selectivity, making it ideal for trace-level detection and confirmation. Enzymatic assays, once developed, can offer a rapid and high-throughput screening tool. Proper sample preparation is critical for all methods to ensure accurate and reproducible results.
References
- 1. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Application Notes and Protocols: 3-Ketoadipic Acid as a Platform Chemical for Biopolymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ketoadipic acid, also known as β-ketoadipic acid (βKA), is a C6-dicarboxylic acid that has emerged as a promising bio-based platform chemical for the synthesis of performance-advantaged biopolymers.[1][2][3] Its unique keto group offers opportunities for further chemical modifications, leading to novel polymer structures and functionalities. The primary application of βKA is as a substitute for petroleum-derived adipic acid in the production of polyamides, such as nylon-6,6 analogs.[1] Biopolymers derived from βKA have demonstrated enhanced properties, including higher glass transition temperatures and reduced water permeability, making them attractive for various industrial applications.[2][3][4] This document provides detailed application notes and experimental protocols for the microbial production of βKA and its subsequent use in biopolymer synthesis.
Data Presentation: Microbial Production of this compound
The microbial production of this compound has been successfully demonstrated in engineered microorganisms, primarily Pseudomonas putida and Escherichia coli, utilizing a variety of renewable feedstocks. The following tables summarize the key quantitative data from various studies.
Table 1: Production of this compound from Lignin-Derived Aromatic Compounds
| Microorganism | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| Pseudomonas putida KT2440 | Model lignin-related compounds | 44.5 | 1.15 | - | [1][5] |
| Pseudomonas putida KT2440 | Corn stover-derived lignin | 25 | 0.66 | 0.10 | [1][5] |
Table 2: Production of this compound from Sugars
| Microorganism | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield (C-mol/C-mol) | Reference |
| Pseudomonas putida KT2440 | Glucose | 26 | - | - | [3][4] |
| Pseudomonas putida GR038 | Glucose and Xylose | 65.8 | 0.69 | 0.52 | [6][7] |
| Pseudomonas putida GR038 (with in situ product recovery) | Glucose and Xylose | 92.0 (effective) | 0.83 (effective) | - | [6][7] |
Table 3: Production of this compound from PET Waste
| Microorganism | Substrate | Titer (mM) | Conversion Efficiency (%) | Reference |
| Escherichia coli | Terephthalic acid (TPA) | 13.61 | 96 | [8][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and polymerization of this compound.
Protocol 1: Microbial Production of this compound in Pseudomonas putida
This protocol is based on the fed-batch cultivation of engineered P. putida for the production of βKA from glucose and xylose.[6][7]
1. Strain and Preculture Preparation:
- Use an engineered Pseudomonas putida strain, such as GR038, designed for βKA production.
- Prepare a seed culture by inoculating a single colony into a flask containing a suitable medium (e.g., LB medium) and incubate overnight at 30°C with shaking.
- Use the seed culture to inoculate a larger volume of minimal medium for the bioreactor.
2. Bioreactor Setup and Fermentation:
- Prepare a 10-L bioreactor with a defined minimal medium containing a carbon source (e.g., glucose and xylose in a 2:1 molar ratio), nitrogen source, salts, and trace elements.
- Inoculate the bioreactor with the preculture to an initial OD600 of 0.1.
- Maintain the temperature at 30°C and the pH at 7.0 (controlled with NH4OH).
- Provide aeration and agitation to maintain dissolved oxygen (DO) above a setpoint (e.g., 30%).
- Implement a fed-batch strategy by feeding a concentrated solution of glucose and xylose to the bioreactor. The feed rate can be manually adjusted based on the consumption rates of the sugars.
3. Sampling and Analysis:
- Collect samples from the bioreactor at regular intervals.
- Measure cell density (OD600).
- Analyze the concentrations of glucose, xylose, and βKA in the supernatant using High-Performance Liquid Chromatography (HPLC).
4. Downstream Processing (Purification):
- Remove cells from the fermentation broth by centrifugation.
- The supernatant containing βKA can be further purified using techniques like liquid-liquid extraction or chromatography.
Protocol 2: Synthesis of Polyamide from this compound
This protocol describes the synthesis of a nylon-6,6 analog using βKA and hexamethylenediamine (B150038) (HMDA).[1]
1. Materials:
- This compound (βKA)
- Hexamethylenediamine (HMDA)
- Suitable solvent (e.g., m-cresol)
- Catalyst (optional)
2. Polymerization Reaction:
- In a reaction vessel, dissolve equimolar amounts of βKA and HMDA in the solvent.
- Heat the mixture under a nitrogen atmosphere to a specific temperature (e.g., 180-220°C) to initiate polymerization.
- Maintain the reaction for a set period (e.g., several hours) to achieve the desired molecular weight.
- During the reaction, water will be formed as a byproduct and should be removed.
3. Polymer Isolation and Characterization:
- Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., ethanol).
- Filter and wash the polymer to remove any unreacted monomers and solvent.
- Dry the polymer under vacuum.
- Characterize the resulting polyamide using techniques such as:
- Nuclear Magnetic Resonance (NMR) for structural analysis.
- Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
- Differential Scanning Calorimetry (DSC) to measure thermal properties like glass transition temperature (Tg) and melting temperature (Tm).
- Thermogravimetric Analysis (TGA) to assess thermal stability.
Visualizations
Metabolic Pathway for this compound Production
Caption: Engineered metabolic pathway for this compound production from sugars.
Experimental Workflow: From Feedstock to Biopolymer
Caption: Overall experimental workflow from renewable feedstock to biopolymer.
Logical Relationship: Advantages of this compound-Based Polyamides
Caption: Key advantages of this compound-based polyamides.
References
- 1. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of β-ketoadipic acid from glucose in Pseudomonas putida KT2440 for use in performance-advantaged nylons (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 7. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Performance-Advantaged Nylons Using 3-Ketoadipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sustainable and high-performance polymers is a critical area of research with far-reaching implications across various industries. This document provides detailed application notes and protocols for the synthesis and characterization of performance-advantaged nylons utilizing a bio-derived monomer, 3-ketoadipic acid (β-ketoadipic acid or βKA). The incorporation of βKA in place of traditional adipic acid in nylon synthesis has been shown to yield polymers with significantly improved thermal properties and reduced water permeability.[1][2] These enhancements open up new possibilities for applications demanding higher performance and greater durability.
These protocols are designed for researchers and scientists in materials science, polymer chemistry, and related fields. The information provided will also be valuable for drug development professionals exploring novel materials for advanced delivery systems and medical devices.
Performance Advantages of βKA-Based Nylons
Nylons synthesized with this compound exhibit superior properties compared to conventional nylon-6,6. The presence of the ketone group in the polymer backbone is believed to introduce rigidity, leading to enhanced thermal characteristics.[1]
Quantitative Performance Data
| Property | Nylon-6,6 (Control) | Nylon-6,βK (from βKA) | Performance Improvement | Reference |
| Glass Transition Temperature (Tg) | ~60-80 °C | Increased by 69 °C | Significant improvement in thermal stability | [1][2] |
| Water Permeability | Standard | Reduced by 20% | Enhanced moisture barrier properties | [1][2] |
Synthesis of Nylon from this compound
The synthesis of nylon from this compound and a diamine, such as hexamethylenediamine (B150038) (HMDA), is typically achieved through a two-step melt polymerization process. The first step involves the formation of a nylon salt, followed by polycondensation at elevated temperatures.
Synthesis Pathway
Caption: Synthesis of performance-advantaged nylon from this compound and hexamethylenediamine.
Experimental Workflow
Caption: Overall workflow for the synthesis, purification, and characterization of βKA-based nylons.
Experimental Protocols
Protocol 1: Preparation of this compound-Hexamethylenediamine (βKA-HMDA) Salt
Objective: To prepare the monomer salt for melt polymerization.
Materials:
-
This compound (βKA)
-
Hexamethylenediamine (HMDA), 70% v/v aqueous solution
-
Deionized water
-
250 mL beaker
-
Stir plate and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Weigh out 10.00 g of this compound.
-
In a 250 mL beaker, dissolve the this compound in 100 mL of ethanol. Gentle heating and stirring may be required.[3]
-
Slowly add 12 mL of a 70% v/v aqueous solution of hexamethylenediamine to the βKA solution while stirring.[3]
-
A white precipitate of the βKA-HMDA salt will form.
-
Heat the mixture at a low temperature (around 60°C) for 10 minutes to ensure complete salt formation.[4]
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.[3]
-
Wash the salt cake with three 10 mL portions of cold ethanol to remove any unreacted monomers.[3]
-
Air dry the salt completely. The yield should be calculated based on the theoretical mass of the salt.
Protocol 2: Melt Polymerization of βKA-HMDA Salt
Objective: To synthesize the performance-advantaged nylon via melt polycondensation.
Materials:
-
Dried βKA-HMDA salt
-
Ignition tube or high-temperature reaction vessel
-
Silicone oil bath
-
Nitrogen gas inlet
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Place 10 g of the dried βKA-HMDA salt into a clean, dry ignition tube.[3]
-
Purge the tube with dry nitrogen gas to create an inert atmosphere.[3]
-
Heat the tube in a silicone oil bath to 215°C and maintain this temperature for one hour.[3] This allows for the initial polymerization and removal of water.
-
Increase the temperature of the oil bath to 265-270°C.[3]
-
Apply a vacuum to the system to facilitate the removal of water and drive the polymerization reaction to completion. Continue this for one hour.[3]
-
Carefully remove the ignition tube from the oil bath and allow it to cool to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be removed from the tube for purification and characterization.
Protocol 3: Purification of the Synthesized Nylon
Objective: To remove any unreacted monomers, oligomers, and catalyst residues from the synthesized polymer.
Materials:
-
Synthesized nylon
-
Formic acid
-
Large beaker
-
Stir plate and stir bar
-
Centrifuge or filtration setup
Procedure:
-
Dissolve the synthesized nylon in a minimal amount of formic acid.
-
Slowly precipitate the polymer by adding the formic acid solution to a large volume of methanol with vigorous stirring.
-
Isolate the purified polymer precipitate by filtration or centrifugation.
-
Wash the polymer multiple times with methanol to remove any residual formic acid and impurities.
-
Dry the purified nylon in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization Protocols
Protocol 4: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized nylon.
Materials:
-
Dried, purified nylon sample (5-10 mg)
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper
Procedure:
-
Accurately weigh 5-10 mg of the dried nylon sample into an aluminum DSC pan.[5]
-
Seal the pan using a crimper.[5]
-
Place the sample pan and an empty reference pan into the DSC cell.[5]
-
Set up a heat-cool-heat cycle to erase the thermal history of the sample. A typical procedure is as follows:[6]
-
Heat from room temperature to a temperature above the expected melting point (e.g., 300°C) at a rate of 10°C/min.[7]
-
Hold isothermally for 2-5 minutes.
-
Cool to a temperature below the expected glass transition (e.g., 0°C) at a rate of 10°C/min.
-
Heat again to the upper temperature at a rate of 10°C/min.[7]
-
-
Record the heat flow as a function of temperature. The glass transition temperature is observed as a step change in the baseline of the second heating scan, and the melting temperature is the peak of the endothermic event.[7]
Protocol 5: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature of the synthesized nylon.
Materials:
-
Dried, purified nylon sample (5-10 mg)
-
TGA instrument
-
TGA sample pan (platinum or ceramic)
Procedure:
-
Accurately weigh 5-10 mg of the dried nylon sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate, typically 10 or 20°C/min, under a nitrogen atmosphere.[8]
-
Record the sample weight as a function of temperature.
-
The decomposition temperature can be determined as the onset of significant weight loss or the peak of the derivative weight loss curve.[8]
Protocol 6: Water Vapor Transmission Rate (WVTR) Testing
Objective: To measure the water permeability of a film cast from the synthesized nylon.
Materials:
-
A thin film of the synthesized nylon
-
WVTR testing instrument (e.g., using a modulated infrared sensor as per ASTM F1249)
-
Test cell
Procedure:
-
Prepare a thin, uniform film of the synthesized nylon by solvent casting or melt pressing.
-
Mount the film in the test cell of the WVTR instrument, sealing it between a chamber with a controlled high relative humidity (e.g., 90% RH) and a chamber with a dry carrier gas (e.g., nitrogen).[9]
-
Maintain a constant temperature, typically 23°C or 38°C.[10]
-
The instrument's sensor will measure the amount of water vapor that permeates through the film over time.[11]
-
The water vapor transmission rate is calculated and typically reported in units of g/m²·day.[9]
Conclusion
The use of this compound as a monomer for nylon synthesis presents a promising avenue for the development of high-performance, bio-based polymers. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of these advanced materials. By following these detailed procedures, researchers can reliably produce and evaluate βKA-based nylons, paving the way for their application in a wide range of fields, from advanced engineering plastics to innovative biomedical devices.
References
- 1. Production of β-ketoadipic acid from glucose in Pseudomonas putida KT2440 for use in performance-advantaged nylons (Journal Article) | OSTI.GOV [osti.gov]
- 2. ..beta..-Ketoadipic Acid Production in P. putida for Performance-Advantaged Nylons (Conference) | OSTI.GOV [osti.gov]
- 3. terrificscience.org [terrificscience.org]
- 4. Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qualitest.ae [qualitest.ae]
- 6. s4science.at [s4science.at]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. youtube.com [youtube.com]
- 9. ASTM F3299 [ametekmocon.com]
- 10. Water Vapor Transmission Rate (WVTR) ASTM F1249 [intertek.com]
- 11. matestlabs.com [matestlabs.com]
Application Note: Enzymatic Assay for the Detection of 3-Ketoadipic Acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Ketoadipic acid (also known as β-ketoadipic acid or 3-oxoadipic acid) is a key intermediate in the catabolism of aromatic compounds by various microorganisms through the β-ketoadipate pathway.[1][2][3] This pathway is central to the biodegradation of lignin-derived monomers and other aromatic pollutants, making its study crucial for environmental microbiology and biotechnology.[1][3] Furthermore, the production of this compound and its derivatives is of growing interest for the synthesis of bio-based polymers and other valuable chemicals. Accurate and efficient quantification of this compound is therefore essential for researchers in metabolic engineering, environmental science, and drug development who may be studying microbial metabolic pathways or screening for enzyme inhibitors.
This application note describes a sensitive and specific enzymatic assay for the determination of this compound concentration in aqueous samples. The assay is based on the enzymatic reduction of this compound to 3-hydroxyadipic acid, a reaction catalyzed by a specific NAD(P)H-dependent 3-ketoadipate reductase.
Principle of the Assay
The enzymatic assay for this compound is based on the activity of a 3-ketoadipate reductase, an enzyme that catalyzes the reduction of the ketone group of this compound to a hydroxyl group, yielding 3-hydroxyadipic acid. This reaction is dependent on the presence of the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a cofactor, which is oxidized to NAD⁺ or NADP⁺, respectively.
The consumption of NADH or NADPH can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. The rate of decrease in absorbance at 340 nm is directly proportional to the concentration of this compound in the sample, within a certain range. The molar extinction coefficient of NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
The reaction is as follows:
This compound + NAD(P)H + H⁺ → 3-Hydroxyadipic acid + NAD(P)⁺
Materials and Reagents
-
This compound standard solution (10 mM)
-
Tris-HCl buffer (1 M, pH 7.5)
-
MgCl₂ solution (1 M)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH), or β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) (10 mM)
-
3-Ketoadipate Reductase (e.g., from Pseudomonas putida, partially purified or recombinant)
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Nuclease-free water
-
Sample containing unknown concentration of this compound
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (100 mM Tris-HCl, 5 mM MgCl₂, pH 7.5):
-
To 48.5 mL of nuclease-free water, add 5 mL of 1 M Tris-HCl (pH 7.5) and 250 µL of 1 M MgCl₂.
-
Mix well and adjust the final volume to 50 mL with nuclease-free water. Store at 4°C.
-
-
This compound Standards:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in nuclease-free water to generate standards with final concentrations ranging from 0.1 mM to 2 mM.
-
-
NAD(P)H Working Solution (1 mM):
-
Dilute the 10 mM NAD(P)H stock solution 1:10 in Assay Buffer. Prepare this solution fresh before each experiment and keep it on ice.
-
Assay Procedure
-
Standard Curve Preparation:
-
In a 96-well microplate, add 10 µL of each this compound standard dilution in triplicate.
-
Add 10 µL of nuclease-free water to three wells to serve as a blank (no substrate).
-
-
Sample Preparation:
-
Add 10 µL of the sample containing an unknown concentration of this compound to separate wells in triplicate. If the sample concentration is expected to be high, dilute it with nuclease-free water.
-
-
Reaction Setup:
-
Prepare a master mix containing the Assay Buffer and NAD(P)H working solution. For each reaction, you will need 85 µL of Assay Buffer and 5 µL of 1 mM NAD(P)H. Prepare enough master mix for all standards, samples, and blanks, plus a small excess.
-
Add 90 µL of the master mix to each well containing the standards and samples.
-
-
Initiation of the Reaction:
-
Prepare a solution of 3-ketoadipate reductase in Assay Buffer at a suitable concentration (the optimal concentration should be determined empirically).
-
Add 10 µL of the 3-ketoadipate reductase solution to each well to initiate the reaction. The final reaction volume will be 110 µL.
-
-
Spectrophotometric Measurement:
-
Immediately place the microplate in a spectrophotometer pre-heated to 30°C.
-
Measure the absorbance at 340 nm every 30 seconds for a total of 10 minutes.
-
Data Analysis
-
Calculate the rate of reaction (ΔA₃₄₀/min):
-
For each standard and sample, determine the linear portion of the absorbance vs. time curve.
-
Calculate the slope of this linear portion to get the rate of decrease in absorbance.
-
-
Generate a Standard Curve:
-
Subtract the average rate of the blank from the average rate of each standard.
-
Plot the corrected rate (ΔA₃₄₀/min) for each standard against the corresponding concentration of this compound.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
-
Determine the Concentration of this compound in the Sample:
-
Subtract the average rate of the blank from the average rate of the unknown sample.
-
Use the equation from the standard curve to calculate the concentration of this compound in the sample.
-
Data Presentation
Table 1: Representative Performance Characteristics of the this compound Enzymatic Assay.
| Parameter | Representative Value |
| Linearity (R²) | > 0.99 |
| Assay Range | 10 - 500 µM |
| Limit of Detection (LOD) | 5 µM |
| Limit of Quantification (LOQ) | 10 µM |
| Precision (Intra-assay CV%) | < 5% |
| Precision (Inter-assay CV%) | < 10% |
| Recovery | 95 - 105% |
Note: These are representative values. Actual performance may vary depending on the specific enzyme preparation and experimental conditions.
Visualizations
Caption: Enzymatic conversion of this compound and its detection.
Caption: Workflow for the enzymatic assay of this compound.
References
- 1. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]
- 2. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fed-Batch Fermentation Strategy for Maximizing 3-Ketoadipic Acid Yield
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Ketoadipic acid (3-KA), also known as β-ketoadipic acid, is a valuable dicarboxylic acid with applications as a precursor for performance-advantaged polymers, offering a bio-based alternative to petroleum-derived chemicals like adipic acid used in nylon production.[1][2][3] Microbial fermentation using engineered microorganisms presents a promising route for the sustainable production of 3-KA from renewable feedstocks. This document provides detailed application notes and protocols for developing a fed-batch fermentation strategy to maximize the yield of this compound, primarily focusing on the use of engineered Pseudomonas putida.
Metabolic Pathway for this compound Production
The biosynthesis of this compound in engineered Pseudomonas putida typically involves the funneling of various carbon sources into the β-ketoadipate pathway. Common substrates include lignocellulosic sugars like glucose and xylose, as well as lignin-derived aromatic compounds such as p-coumarate and ferulate.[1][4][5] The generalized pathway involves the conversion of these substrates to central intermediates like protocatechuate (PCA), which is then further metabolized to 3-KA. To ensure the accumulation of 3-KA, genes responsible for its subsequent degradation are typically deleted.[6][7]
Caption: Biosynthesis pathway of this compound from various feedstocks.
Data Presentation: Fed-Batch Fermentation Performance
The following tables summarize quantitative data from various studies on the fed-batch production of this compound using engineered Pseudomonas putida KT2440.
Table 1: Fed-Batch Fermentation of this compound from Lignin-Derived Aromatics
| Strain | Substrate(s) | Feeding Strategy | Titer (g/L) | Productivity (g/L/h) | Yield | Reference |
| Engineered P. putida KT2440 | p-Coumarate | Constant Fed-Batch | 44.5 | 1.15 | - | [1] |
| Engineered P. putida KT2440 | Ferulate | Constant Fed-Batch | - | - | - | [1] |
| Engineered P. putida KT2440 | p-Coumarate & Ferulate Mix | Constant Fed-Batch | - | - | - | [1] |
| Engineered P. putida KT2440 | Corn Stover-Derived LRCs | Pulse Feeding | 25 | 0.66 | 0.10 g/g lignin | [1] |
Table 2: Fed-Batch Fermentation of this compound from Sugars
| Strain | Substrate(s) | Feeding Strategy | Titer (g/L) | Productivity (g/L/h) | Yield (C-mol/C-mol) | Reference |
| P. putida GR038 | Glucose & Xylose (2:1) | - | 65.8 | 0.69 | 0.52 | [4] |
| P. putida GR038 (with ISPR) | Glucose & Xylose (2:1) | - | 92.0 (effective) | 0.83 | - | [4] |
| Engineered P. putida KT2440 | Glucose | - | 26 | - | - | [3] |
LRCs: Lignin-Related Compounds; ISPR: In Situ Product Recovery
Experimental Protocols
This section provides detailed methodologies for key experiments related to the fed-batch production of this compound.
Protocol 1: Pre-culture Preparation
-
Strain Revival: From a glycerol (B35011) stock stored at -80°C, streak the engineered P. putida strain onto an LB agar (B569324) plate containing the appropriate antibiotic for plasmid maintenance. Incubate at 30°C for 24-48 hours until single colonies appear.
-
Seed Culture: Inoculate a single colony into a 50 mL falcon tube containing 10 mL of LB medium with the selective antibiotic. Incubate at 30°C with shaking at 250 rpm for 16-24 hours.
-
Inoculum Culture: Transfer the seed culture to a 250 mL baffled flask containing 50 mL of a defined minimal medium (e.g., M9 salts) supplemented with a carbon source (e.g., 10 g/L glucose) and the selective antibiotic. Incubate at 30°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 4-6.
Protocol 2: Fed-Batch Fermentation in a Bioreactor
The following protocol describes a general fed-batch fermentation process in a 2 L bioreactor with a 1 L initial working volume.
Bioreactor Setup:
-
Vessel: 2 L stirred-tank bioreactor.
-
Initial Medium: 1 L of modified M9 minimal medium containing:
-
Na₂HPO₄·7H₂O: 8.5 g/L
-
KH₂PO₄: 3 g/L
-
NH₄Cl: 1 g/L
-
NaCl: 0.5 g/L
-
MgSO₄·7H₂O: 2 mM
-
Trace elements solution: 1 mL/L
-
Initial Carbon Source (e.g., Glucose): 20 g/L
-
-
Sterilization: Autoclave the bioreactor with the minimal medium (excluding the carbon source, MgSO₄, and trace elements, which should be autoclaved or filter-sterilized separately and added aseptically).
Fermentation Parameters:
-
Temperature: 30°C
-
pH: Controlled at 7.0 by automatic addition of 4 M NH₄OH or 2 M H₂SO₄.
-
Dissolved Oxygen (DO): Maintained at ≥30% saturation by cascading the agitation speed (300-1000 rpm) and supplementing with air/oxygen as needed. Air is sparged at 1 vvm.[8]
-
Inoculation: Inoculate the bioreactor with the pre-culture to achieve an initial OD600 of approximately 0.2.
Fed-Batch Strategy:
-
Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is typically indicated by a sharp increase in the DO signal.
-
Feeding Phase: Initiate the feeding strategy once the initial carbon source is consumed.
-
Constant Feed: Supply a concentrated feed solution at a constant rate. The feed solution should contain the primary carbon source (e.g., 500 g/L glucose) and potentially a nitrogen source to maintain the carbon-to-nitrogen ratio.
-
DO-Stat Feed: Link the feeding pump to the DO probe. A pulse of the feed solution is added when the DO level rises above a setpoint (e.g., 50%), indicating carbon source limitation.
-
Pulse Feed: Add a defined amount of the concentrated feed solution at regular intervals.
-
Feed Solution Composition:
-
A highly concentrated solution of the carbon source(s) (e.g., 50% w/v glucose and 25% w/v xylose).
-
Supplement with a nitrogen source (e.g., (NH₄)₂SO₄) to prevent nitrogen limitation.
-
May include corn steep liquor (e.g., 5% v/v) which can enhance production metrics.[6]
Sampling and Analysis:
-
Collect samples aseptically at regular intervals (e.g., every 4-8 hours).
-
Measure OD600 for cell growth.
-
Analyze supernatant for substrate consumption and this compound concentration using HPLC.
Protocol 3: Analytical Method for this compound Quantification
-
Sample Preparation: Centrifuge the collected samples at 12,000 x g for 10 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A suitable column for organic acid analysis, such as an Aminex HPX-87H column.
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50-60°C.
-
Detection: UV at 210 nm.
-
Quantification: Create a standard curve using known concentrations of pure this compound.
Experimental Workflow and Logic
The overall workflow for developing and optimizing a fed-batch fermentation process for this compound production is illustrated below.
Caption: Workflow for developing a 3-KA fed-batch fermentation process.
The fed-batch fermentation strategies outlined in these notes, utilizing engineered strains of P. putida, have demonstrated significant potential for the high-titer production of this compound from a variety of renewable feedstocks. Successful implementation of these protocols requires careful attention to strain selection, media composition, and the dynamic control of nutrient feeding to maintain optimal culture conditions and maximize product yield. Further optimization may involve the integration of in situ product recovery techniques to alleviate potential product inhibition and enhance overall process efficiency.[4][8]
References
- 1. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of β-ketoadipic acid from glucose in Pseudomonas putida KT2440 for use in performance-advantaged nylons (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. SIMB 2023 Annual Meeting [sim.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
Application Notes and Protocols for Tracing the 3-Ketoadipic Acid Pathway Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the cellular processing of various compounds.[1] This document provides detailed application notes and protocols for utilizing stable isotope labeling, particularly with Carbon-13 (¹³C), to trace the 3-ketoadipic acid pathway. This pathway is central to the microbial degradation of aromatic compounds, a process of significant interest in bioremediation, biocatalysis, and drug metabolism research.[2][3] By introducing ¹³C-labeled aromatic precursors, researchers can track the flow of carbon through the pathway's intermediates, providing invaluable insights into its regulation and kinetics.[4]
The this compound pathway comprises two main convergent branches: the catechol branch and the protocatechuate branch. Both branches funnel a variety of aromatic compounds into the central intermediate, this compound (also known as β-ketoadipic acid), which is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[2][3]
Core Concepts of Isotopic Labeling for Pathway Tracing
Stable isotope labeling involves the use of non-radioactive isotopes, such as ¹³C, to "label" a substrate of interest.[1] When this labeled substrate is introduced into a biological system, the isotopes are incorporated into downstream metabolites. The pattern and extent of this incorporation can be precisely measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Key terms:
-
Isotopologues: Molecules that differ only in their isotopic composition. For example, a metabolite with no ¹³C atoms is the M+0 isotopologue, while the same molecule with one ¹³C atom is the M+1 isotopologue.
-
Mass Isotopomer Distribution (MID): The fractional abundance of each isotopologue of a given metabolite.[5] This distribution provides a quantitative snapshot of how the labeled substrate has been metabolized.
Data Presentation: Expected Isotopic Enrichment in this compound Pathway Intermediates
The following table summarizes the expected mass isotopomer distributions (MIDs) for key intermediates of the this compound pathway when using uniformly labeled ¹³C-catechol (U-¹³C₆-Catechol) or uniformly labeled ¹³C-protocatechuate (U-¹³C₇-Protocatechuate) as the tracer. These values are theoretical and assume the labeled substrate is the sole carbon source and that the pathway proceeds linearly. Actual experimental values may vary depending on factors such as isotopic dilution from endogenous sources and the activity of branching pathways.
| Intermediate | Molecular Formula (Unlabeled) | Expected Mass Shift from U-¹³C₆-Catechol | Expected Mass Shift from U-¹³C₇-Protocatechuate |
| Catechol | C₆H₆O₂ | +6 | N/A |
| Protocatechuate | C₇H₆O₄ | N/A | +7 |
| cis,cis-Muconate | C₆H₆O₄ | +6 | N/A |
| Muconolactone | C₆H₆O₄ | +6 | N/A |
| 3-Oxoadipate enol-lactone | C₆H₆O₄ | +6 | +6 |
| This compound | C₆H₈O₅ | +6 | +6 |
| Succinyl-CoA | C₂₅H₄₀N₇O₁₉P₃S | +4 (from Succinyl moiety) | +4 (from Succinyl moiety) |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | +2 (from Acetyl moiety) | +2 (from Acetyl moiety) |
Experimental Protocols
This section provides detailed methodologies for conducting isotopic labeling studies to trace the this compound pathway in microbial cultures, with a focus on Pseudomonas putida, a model organism for studying aromatic degradation.[4][6]
Protocol 1: Culturing and Labeling of Pseudomonas putida with a ¹³C-Labeled Aromatic Substrate
Objective: To label the intermediates of the this compound pathway by growing P. putida on a ¹³C-labeled aromatic compound as the sole carbon source.
Materials:
-
Pseudomonas putida strain (e.g., KT2440)
-
Minimal medium (e.g., M9 minimal medium)
-
Uniformly labeled ¹³C-aromatic substrate (e.g., U-¹³C₆-Catechol or U-¹³C₇-Protocatechuate)
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge and appropriate tubes
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of P. putida into a flask containing a rich medium (e.g., LB broth) and incubate overnight at 30°C with shaking.
-
Adaptation to Minimal Medium: The following day, inoculate a small volume of the overnight culture into a minimal medium containing the unlabeled aromatic compound (e.g., 10 mM catechol or protocatechuate) as the sole carbon source. Grow the culture until it reaches the mid-logarithmic phase. This step adapts the cells to utilize the aromatic substrate.
-
Isotopic Labeling:
-
Harvest the adapted cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with fresh, carbon-free minimal medium to remove any residual unlabeled substrate.
-
Resuspend the cell pellet in fresh minimal medium containing the ¹³C-labeled aromatic substrate (e.g., 10 mM U-¹³C₆-Catechol) as the sole carbon source.
-
Incubate the culture under the same conditions as the adaptation phase (30°C with shaking).
-
-
Sampling:
-
Collect cell samples at different time points (e.g., mid-log phase and stationary phase) to analyze the isotopic enrichment of intracellular metabolites.
-
For each sample, rapidly quench metabolic activity by transferring a known volume of the culture into a tube containing a cold quenching solution (e.g., 60% methanol (B129727) at -20°C).
-
Immediately centrifuge the quenched samples at high speed (e.g., 10,000 x g for 5 minutes at -20°C) to pellet the cells.
-
Discard the supernatant and store the cell pellets at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction and Preparation for GC-MS Analysis
Objective: To extract intracellular metabolites from the labeled P. putida cells and prepare them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Frozen cell pellets from Protocol 1
-
Extraction solvent (e.g., a mixture of methanol, water, and chloroform)
-
Internal standards (optional, for absolute quantification)
-
Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
GC-MS system
Procedure:
-
Metabolite Extraction:
-
Resuspend the frozen cell pellets in a pre-chilled extraction solvent.
-
Lyse the cells using methods such as sonication or bead beating, ensuring the temperature remains low to prevent metabolite degradation.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Derivatization:
-
Dry the metabolite extract, for instance, under a stream of nitrogen gas or using a vacuum concentrator.
-
Add the derivatization reagent to the dried extract to convert the non-volatile metabolites into volatile derivatives suitable for GC-MS analysis.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate GC column and temperature gradient to separate the different metabolites.
-
Operate the mass spectrometer in full scan mode to acquire the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intermediates of the this compound pathway based on their retention times and mass spectra, comparing them to known standards if available.
-
For each identified intermediate, determine the mass isotopomer distribution by analyzing the relative intensities of the M+0, M+1, M+2, etc. peaks.
-
Correct the raw data for the natural abundance of ¹³C to determine the true isotopic enrichment from the labeled substrate.[5]
-
Mandatory Visualizations
Caption: The convergent this compound pathway for aromatic compound degradation.
Caption: General experimental workflow for isotopic labeling studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The beta-ketoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Whole-Cell Bioconversion of 3-Ketoadipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketoadipic acid (3-oxoadipic acid or β-ketoadipic acid, βKA) is a valuable dicarboxylic acid with applications as a precursor for performance-advantaged polymers, such as nylons.[1][2] Traditional chemical synthesis routes for such platform chemicals often rely on petrochemically derived feedstocks and can generate significant environmental waste. Whole-cell bioconversion presents a sustainable and green alternative, utilizing engineered microorganisms to convert renewable feedstocks into this compound. This document provides detailed application notes and protocols for the synthesis of this compound using engineered whole-cell biocatalysts, primarily focusing on Pseudomonas putida and Escherichia coli.
Whole-cell biocatalysis offers several advantages over the use of purified enzymes, including the elimination of costly and time-consuming enzyme purification steps, inherent cofactor regeneration, and increased enzyme stability within the cellular environment.[3][4] By harnessing the metabolic machinery of engineered microbes, various substrates, from simple sugars to complex aromatic compounds derived from lignin (B12514952) or plastic waste, can be efficiently funneled into the production of this compound.[1][5][6]
Data Presentation: Performance of Engineered Strains
The following tables summarize the quantitative data from various studies on the whole-cell bioconversion for this compound synthesis, providing a comparative overview of the performance of different engineered microbial strains and bioprocess strategies.
Table 1: this compound Production from Lignin-Related Aromatics and PET Waste
| Microbial Host | Engineered Strain | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield | Reference |
| Pseudomonas putida KT2440 | Engineered for aromatic O-demethylation, hydroxylation, and ring-opening | Model Lignin-Related Compounds (LRCs) | 44.5 | 1.15 | - | [1] |
| Pseudomonas putida KT2440 | As above | Corn stover-derived LRCs | 25 | 0.66 | 0.10 g/g lignin | [1] |
| Escherichia coli | Recombinant expressing TPA degradation and βKA synthesis modules | Terephthalic acid (TPA) from PET | 13.61 mM (~2.18 g/L) | - | 96% conversion | [6][7] |
Table 2: this compound Production from Sugars
| Microbial Host | Engineered Strain | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield (C-mol/C-mol) | Reference | | --- | --- | --- | --- | --- | --- | | Pseudomonas putida KT2440 | Engineered for glucose conversion | Glucose | 26 | 0.09 | 0.36 |[5][8] | | Pseudomonas putida GR038 | Engineered for glucose and xylose co-utilization | Glucose and Xylose | 65.8 | 0.69 | 0.52 |[5][9] | | Pseudomonas putida GR038 (with in situ product recovery) | As above | Glucose and Xylose | 92.0 (effective) | 0.83 (effective) | - |[5][9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Using ionic liquids in whole-cell biocatalysis for the nucleoside acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Expression of Recombinant Proteins in E. coli BL21 (DE3) under Acetate Stress: An Alkaline pH Shift Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Engineered Pseudomonas putida Minicells for Bioconversion of Organic Acids into Short-Chain Methyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudomonas putida KT2440 metabolism undergoes sequential modifications during exponential growth in a complete medium as compounds are gradually consumed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Frontiers | Metabolic Engineering of Pseudomonas putida KT2440 to Produce Anthranilate from Glucose [frontiersin.org]
Application Notes and Protocols for the Downstream Processing and Purification of 3-Ketoadipic Acid
Introduction
3-Ketoadipic acid, also known as β-ketoadipic acid (βKA), is a valuable dicarboxylic acid intermediate with applications in the synthesis of performance-advantaged polymers, serving as a precursor for nylon-6,6 analogs[1]. Produced microbially from various renewable feedstocks such as lignin (B12514952) derivatives, glucose, and xylose, or through the upcycling of plastic waste, the efficient recovery and purification of this compound from fermentation broths are critical for its industrial application[2][3][4]. These application notes provide detailed protocols for the downstream processing and purification of this compound, intended for researchers, scientists, and professionals in drug development and biochemical engineering.
Data Presentation: Quantitative Analysis of this compound Production and Purification
The following table summarizes key quantitative data from various studies on the production and purification of this compound, facilitating a clear comparison of different approaches.
| Feedstock/Method | Strain | Titer (g/L) | Productivity (g/L/h) | Yield | Purity (wt%) | Reference |
| Model Lignin-Related Compounds (LRCs) | Pseudomonas putida KT2440 | 44.5 | 1.15 | 1.0 mol/mol | - | [1] |
| Corn Stover-Derived LRCs | Pseudomonas putida KT2440 | 25 | 0.66 | 0.10 g/g lignin | - | [1][4] |
| Glucose and Xylose (Fed-batch) | Pseudomonas putida GR038 | 65.8 | 0.69 | 0.52 C-mol/C-mol | 88.3 | [2][5] |
| Glucose and Xylose (with Adsorptive ISPR) | Pseudomonas putida GR038 | 92.0 (effective) | 0.83 (effective) | - | 99.0 | [2][5] |
| Protocatechuic Acid (PCA) | Pseudomonas putida KT2440 (ΔpcaJ) | 16 | - | - | - | [6] |
| Terephthalic Acid (TPA) from PET | Escherichia coli | 13.61 mM | - | 96% conversion | - | [7] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the downstream processing and purification of this compound.
Protocol 1: General Sample Preparation and Biomass Removal
This initial step is crucial for preparing the fermentation broth for subsequent purification processes.
Objective: To remove microbial cells and other insoluble materials from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
High-speed centrifuge
-
Centrifuge tubes
-
Microfiltration apparatus (e.g., rotating ceramic disc microfiltration unit)[2]
-
0.2 µm syringe filters
Procedure:
-
Centrifugation:
-
Transfer the fermentation broth to appropriate centrifuge tubes.
-
Centrifuge the broth at 10,000 rpm for 10 minutes to pellet the biomass[8].
-
Carefully decant the supernatant, which contains the soluble this compound.
-
-
Microfiltration (Alternative to Centrifugation):
-
For continuous processes or larger volumes, pass the fermentation broth through a microfiltration unit to separate the biomass[2]. This can be integrated into an in-situ product recovery system.
-
-
Sterile Filtration:
-
For analytical purposes (e.g., HPLC analysis), filter the supernatant through a 0.2 µm syringe filter to remove any remaining fine particles[1].
-
Protocol 2: Purification by Adsorptive In Situ Product Recovery (ISPR)
This protocol describes an advanced method for continuous removal and purification of this compound from the bioreactor, which can lead to higher effective titers and purity[2][5].
Objective: To purify this compound from the fermentation broth using anion-exchange chromatography in an ISPR setup.
Materials:
-
Cell-free fermentation broth (supernatant from Protocol 1)
-
Anion-exchange chromatography columns
-
Sulfuric acid (as desorbent)[1]
-
Peristaltic pumps and tubing
-
pH meter and controller
-
Fraction collector
Procedure:
-
System Setup:
-
Connect the outlet of the microfiltration unit to a system of two or more anion-exchange columns.
-
Set up the columns to alternate between adsorption and desorption phases to allow for continuous operation[2].
-
-
Adsorption:
-
Pump the cell-free broth through the first anion-exchange column. This compound will bind to the resin.
-
Monitor the flow-through for any product breakthrough, indicating column saturation.
-
-
Desorption and Elution:
-
Once a column is saturated, switch the flow of the fermentation broth to the second column.
-
Pump a desorbent solution, such as sulfuric acid, through the first column to elute the bound this compound[1].
-
Collect the eluate in fractions using a fraction collector.
-
-
Concentration:
-
Pool the fractions containing pure this compound.
-
The product can be further concentrated by evaporation to achieve the desired concentration and a final purity of up to 99 wt%[1].
-
Protocol 3: Purification by Extraction and Recrystallization
This is a more traditional method for the purification of organic acids.
Objective: To purify this compound through solvent extraction followed by crystallization.
Materials:
-
Cell-free and acidified fermentation broth
-
Organic solvent (e.g., ethyl acetate)
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
-
Vacuum filtration apparatus
Procedure:
-
Acidification and Extraction:
-
Acidify the cell-free supernatant to a low pH (e.g., pH 2-3) using a strong acid like HCl or H₂SO₄ to protonate the this compound, making it more soluble in organic solvents.
-
Transfer the acidified solution to a separatory funnel and add an equal volume of an appropriate organic solvent.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer containing the extracted this compound. Repeat the extraction from the aqueous layer to maximize recovery.
-
-
Solvent Removal:
-
Combine the organic extracts and remove the solvent using a rotary evaporator to obtain crude this compound.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture)[6].
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum. Note that in some cases, a portion of the this compound might be converted to levulinic acid during this purification step[6].
-
Protocol 4: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of this compound in samples.
Materials:
-
HPLC system with a suitable column (e.g., PLgel 7.5 × 300 mm columns in series)[1]
-
Diode array detector (DAD) or UV detector
-
Mobile phase (e.g., 100% tetrahydrofuran (B95107) or an appropriate aqueous acidic buffer)[1]
-
This compound standard of known concentration
-
Filtered samples (from Protocol 1, step 3)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the filtered sample into the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm)[1].
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Visualizations: Diagrams of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in the downstream processing of this compound.
Caption: Overall workflow for the downstream processing of this compound.
Caption: Adsorptive In-Situ Product Recovery (ISPR) cycle for 3-KA purification.
Caption: Logical flow for extraction and recrystallization of this compound.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 3. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Production of 3-Ketoadipic Acid in Microbial Hosts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of 3-Ketoadipic acid (3-KA), also known as β-ketoadipic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the engineering and cultivation of microbial hosts for 3-KA production.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| 3KA-001 | Low or no this compound production | 1. Incomplete or incorrect metabolic pathway construction.2. Suboptimal gene expression levels.3. Presence of competing metabolic pathways.4. Toxicity of intermediates or the final product.5. Inefficient precursor supply. | 1. Verify all genetic modifications via sequencing.2. Optimize promoter strength and ribosome binding sites for pathway genes.3. Delete genes responsible for byproduct formation (e.g., further metabolism of 3-KA).[1] 4. Implement in situ product recovery strategies.[2][3] 5. Engineer central carbon metabolism to enhance the supply of precursors like succinyl-CoA and acetyl-CoA.[4] |
| 3KA-002 | Accumulation of pathway intermediates (e.g., protocatechuate, catechol) | 1. Bottleneck at a specific enzymatic step.2. Insufficient enzyme activity or cofactor availability. | 1. Overexpress the gene encoding the bottleneck enzyme (e.g., catA for catechol cleavage).[2] 2. Investigate the necessity of cofactors (e.g., prenylated-FMN for AroY) and ensure their sufficient intracellular supply.[2] |
| 3KA-003 | Poor cell growth and viability | 1. Toxicity of the expressed pathway enzymes or intermediates.2. Metabolic burden from heterologous protein expression.3. Suboptimal fermentation conditions (pH, temperature, aeration). | 1. Use inducible promoters to separate growth and production phases.2. Optimize codon usage of heterologous genes for the host organism.3. Systematically optimize fermentation parameters. A two-stage pH strategy (e.g., growth at pH 7, production at pH 5.5) can be effective.[5][6] |
| 3KA-004 | Low product yield from complex substrates (e.g., lignin (B12514952) hydrolysates) | 1. Presence of inhibitors in the hydrolysate.2. Inefficient transport of aromatic substrates into the cell.3. Catabolite repression by preferred carbon sources (e.g., glucose). | 1. Pre-treat the hydrolysate to remove inhibitors.2. Engineer transport systems for specific aromatic compounds.3. Delete genes involved in catabolite repression (e.g., crc in P. putida).[1] |
| 3KA-005 | Formation of unwanted byproducts (e.g., acetic acid) | 1. Overflow metabolism, especially under high glucose conditions.2. Imbalance in redox state (NADH/NAD+ ratio). | 1. Delete genes in the acetate (B1210297) production pathway (e.g., poxB).[5][6] 2. Modulate dissolved oxygen levels to control overflow metabolism.[5] |
Frequently Asked Questions (FAQs)
Q1: Which microbial hosts are commonly used for this compound production?
A1: The most commonly used and engineered microbial hosts for 3-KA production are Pseudomonas putida KT2440 and Escherichia coli. P. putida is often favored due to its natural robustness and inherent pathways for aromatic catabolism, which can be engineered to accumulate 3-KA.[1][7] E. coli is also a popular choice due to its well-characterized genetics and the availability of extensive genetic tools.[5][6]
Q2: What are the primary metabolic pathways for producing this compound?
A2: this compound is a natural intermediate in the β-ketoadipate pathway, which is involved in the aerobic degradation of aromatic compounds.[2] Production strategies typically involve:
-
Funneling aromatic compounds: Using engineered strains to convert a mixture of lignin-derived aromatics (like p-coumarate and ferulate) into 3-KA.[1][7]
-
De novo synthesis from sugars: Engineering pathways to produce 3-KA from simple sugars like glucose and xylose. This often involves redirecting carbon flux from central metabolism through intermediates like protocatechuate.[2][8]
Q3: How is the accumulation of this compound achieved in engineered strains?
A3: Accumulation of 3-KA is typically achieved by deleting or repressing the genes responsible for its further catabolism. The key targets are the genes pcaI and pcaJ, which encode the subunits of β-ketoadipyl-CoA thiolase, the enzyme that converts 3-ketoadipyl-CoA to succinyl-CoA and acetyl-CoA.[1]
Q4: What are the major bottlenecks in the this compound production pathway?
A4: Common bottlenecks include the enzymatic steps with poor kinetics, such as the decarboxylation of protocatechuate to catechol by the enzyme AroY, and the subsequent cleavage of the catechol ring by CatA.[2] Overexpression of the genes encoding these enzymes, or using more efficient variants, can help alleviate these bottlenecks.[1][2]
Q5: What analytical methods are used to quantify this compound in culture media?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying 3-KA. Typically, a C18 reverse-phase column is used with an acidic mobile phase (e.g., water with sulfuric acid or formic acid) and detection is performed using a UV detector at a wavelength around 210 nm.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound production.
Table 1: this compound Production from Lignin-Related Aromatics in Engineered P. putida KT2440
| Strain | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield (mol/mol) | Reference |
| Engineered P. putida | Model LRCs¹ | 44.5 | 1.15 | - | [7] |
| Engineered P. putida | Corn stover-derived LRCs¹ | 25 | 0.66 | - | [7] |
| CJ263 | p-Coumarate | 44.5 | 0.85 | - | [1] |
| AW311 | p-Coumarate & Ferulate mix | >20 | >1.0 | 1.0 | [1] |
¹LRCs: Lignin-Related Compounds
Table 2: this compound Production from Sugars
| Strain | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield (% C-mol) | Reference |
| P. putida GR038 | Glucose & Xylose | 65.8 | 0.69 | 52 | [2][3] |
| P. putida GR038 (with ISPR²) | Glucose & Xylose | 92.0 (effective) | 0.83 (effective) | - | [2][3] |
| Engineered P. putida | Glucose | 26 | - | - | [9] |
²ISPR: In Situ Product Recovery
Experimental Protocols
1. General Protocol for Fed-Batch Fermentation of Engineered P. putida for 3-KA Production
-
Inoculum Preparation:
-
Streak the engineered P. putida strain on an LB agar (B569324) plate with appropriate antibiotics and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into a flask containing a defined minimal medium (e.g., M9 salts) supplemented with a carbon source (e.g., glucose) and antibiotics.
-
Incubate at 30°C with shaking at 250 rpm until the culture reaches an OD₆₀₀ of 4-6.
-
-
Bioreactor Setup:
-
Prepare a 1 L bioreactor with a working volume of 500 mL of the defined minimal medium.
-
Autoclave the bioreactor and medium.
-
Aseptically add sterile supplements, including the carbon source, trace metals, and antibiotics.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.2.
-
Control the temperature at 30°C and the pH at 7.0 (controlled with additions of an acid like H₂SO₄ and a base like NH₄OH).
-
Maintain dissolved oxygen (DO) at a setpoint (e.g., 30-40%) by cascading agitation (e.g., 400-1000 rpm) and airflow.
-
Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
-
Fed-Batch Strategy:
-
Feed a concentrated solution of the carbon source (e.g., glucose and xylose mixture) at a pre-determined rate to maintain carbon-limited growth and induce production.
-
If producing from aromatics, feed a solution of the aromatic substrate (e.g., p-coumarate).
-
Continue the fed-batch cultivation for a specified duration (e.g., 96 hours), collecting samples periodically for analysis.
-
2. Protocol for Quantification of this compound by HPLC
-
Sample Preparation:
-
Collect a sample from the bioreactor.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Agilent Zorbax SB-Aq).
-
Mobile Phase: Isocratic elution with an aqueous solution of a weak acid (e.g., 5 mM H₂SO₄ or 0.1% formic acid).
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 30-50°C.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 5-10 µL.
-
-
Quantification:
-
Prepare a standard curve using pure this compound of known concentrations.
-
Run the standards and samples on the HPLC.
-
Integrate the peak area corresponding to 3-KA in the chromatograms.
-
Calculate the concentration of 3-KA in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Engineered metabolic pathway for this compound production.
References
- 1. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 3. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIMB 2023 Annual Meeting [sim.confex.com]
- 9. researchgate.net [researchgate.net]
Overcoming bottlenecks in the 3-Ketoadipic acid biosynthesis pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the 3-ketoadipic acid biosynthesis pathway.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments aimed at producing this compound.
FAQs
1. What are the primary precursor pathways for this compound biosynthesis?
The biosynthesis of this compound primarily proceeds through the β-ketoadipate pathway, which is a convergent pathway for the degradation of aromatic compounds.[1][2][3] This pathway has two main branches that funnel into the production of β-ketoadipate (also known as 3-oxoadipate):
-
The Protocatechuate Branch: This branch converts protocatechuate, derived from phenolic compounds like p-cresol (B1678582) and 4-hydroxybenzoate (B8730719), into β-ketoadipate.[1][2]
-
The Catechol Branch: This branch converts catechol, which can be generated from various aromatic hydrocarbons and amino aromatics, into β-ketoadipate.[1][2]
Both branches ultimately lead to the formation of β-ketoadipyl-CoA, which is then converted to tricarboxylic acid (TCA) cycle intermediates.[1]
2. My engineered Pseudomonas putida strain is showing low yields of this compound. What are the common bottlenecks?
Low yields of this compound in engineered P. putida can stem from several bottlenecks:
-
Inefficient conversion of precursors: The enzymes responsible for converting aromatic precursors to protocatechuate or catechol may have low activity.
-
Sub-optimal activity of pathway enzymes: Key enzymes within the β-ketoadipate pathway itself, such as protocatechuate 3,4-dioxygenase, may be rate-limiting.
-
Accumulation of toxic intermediates: The buildup of intermediates like 4-hydroxybenzoate or vanillate (B8668496) can be toxic to the cells and inhibit growth and production.[4]
-
Carbon catabolite repression: The presence of preferred carbon sources like glucose can repress the expression of genes involved in the β-ketoadipate pathway.[4]
-
Diversion of intermediates to competing pathways: Metabolic intermediates may be shunted away from the this compound pathway towards other metabolic routes.
3. How can I increase the expression and activity of key enzymes in the pathway?
Several strategies can be employed to enhance enzyme expression and activity:
-
Gene Overexpression: Key enzymes identified as bottlenecks can be overexpressed using strong, inducible promoters. For example, overexpression of protocatechuate 3,4-dioxygenase (pcaHG) has been shown to improve flux towards β-ketoadipate.[4]
-
Codon Optimization: The coding sequences of heterologously expressed genes can be optimized for the codon usage of the host organism (e.g., P. putida or E. coli) to improve translation efficiency.
-
Directed Evolution: Enzyme variants with improved catalytic efficiency or stability can be generated through directed evolution techniques.
-
Fusion Proteins: In some cases, creating fusion proteins can enhance the solubility and activity of enzymes.
4. I am observing an accumulation of protocatechuate in my culture. What could be the cause and how can I address it?
Accumulation of protocatechuate suggests a bottleneck downstream in the protocatechuate branch of the β-ketoadipate pathway. The most likely culprit is insufficient activity of protocatechuate 3,4-dioxygenase (pcaHG), the enzyme that catalyzes the ring cleavage of protocatechuate.[5][6]
To address this, you can:
-
Overexpress pcaHG: Increase the cellular concentration of the protocatechuate 3,4-dioxygenase enzyme.
-
Confirm Enzyme Activity: Perform an enzyme assay to confirm the activity of your expressed PcaHG.
-
Check for Inhibitors: Ensure that no compounds in your media are inhibiting the enzyme. The enzyme can be inhibited by heavy metal ions like Ag⁺ and Hg⁺⁺.[7]
5. My microbial culture is exhibiting slow growth and reduced productivity when I add the aromatic precursor. What might be the problem?
Slow growth and reduced productivity upon the addition of aromatic precursors can be due to substrate or intermediate toxicity. For example, terephthalic acid (TPA), a potential precursor, can be toxic to cells at high concentrations, inhibiting growth and bioconversion.[8]
Troubleshooting Steps:
-
Fed-batch Cultivation: Implement a fed-batch strategy to maintain the precursor concentration at a sub-toxic level.[4]
-
Strain Adaptation: Evolve your strain in the presence of gradually increasing concentrations of the precursor to select for more tolerant variants.
-
Detoxification Mechanisms: Engineer your host strain to express genes that can actively detoxify the precursor or toxic byproducts. For instance, deleting genes involved in the formation of toxic byproducts like acetic acid can improve cell fitness and production.[8][9]
Data Presentation
Table 1: Comparison of Engineered Pseudomonas putida Strains for this compound Production
| Strain | Genetic Modifications | Substrate | Titer (g/L) | Productivity (g/L/h) | Molar Yield (%) | Reference |
| CJ263 | Deletion of pcaIJ | p-Coumarate | ~5 | ~0.1 | - | [4] |
| AW299 | CJ263 with overexpression of praI and vanAB | p-Coumarate | ~10 | ~0.2 | - | [4] |
| AW311 | AW299 with deletion of crc | p-Coumarate | ~12 | ~0.25 | - | [4] |
| Engineered P. putida | - | Glucose | 26 | - | - | [10][11][12] |
| GR038 | Engineered for glucose and xylose co-utilization | Glucose and Xylose | 65.8 | 0.69 | 52 (C-mol/C-mol) | [13] |
Experimental Protocols
1. Protocol for Protocatechuate 3,4-Dioxygenase (PcaHG) Enzyme Assay
This protocol is adapted from established methods for measuring the activity of protocatechuate 3,4-dioxygenase by monitoring the decrease in absorbance at 290 nm as protocatechuate is consumed.[7][14]
Materials:
-
Tris-acetate buffer (50 mM, pH 7.5)
-
Protocatechuate solution (0.4 mM in Tris-acetate buffer, pH 7.5, freshly prepared)
-
Enzyme solution (cell extract or purified enzyme diluted in ice-cold Tris-acetate buffer)
-
Spectrophotometer capable of reading at 290 nm
-
Cuvettes (1.0 cm path length)
Procedure:
-
Pipette 3.0 mL of the 0.4 mM protocatechuate solution into a cuvette.
-
Equilibrate the cuvette at 37°C for approximately 5 minutes.
-
Add 0.05 mL of the enzyme solution to the cuvette and mix gently by inversion.
-
Immediately place the cuvette in the spectrophotometer and record the decrease in optical density at 290 nm for 3 to 4 minutes.
-
Calculate the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.
-
To determine the blank rate, repeat the procedure using 0.05 mL of the enzyme dilution buffer instead of the enzyme solution.
-
Calculate the enzyme activity using the following formula:
Volume activity (U/mL) = (ΔOD_test - ΔOD_blank) / (ε * l) * V_total / V_sample * dilution_factor
Where:
-
ε (millimolar extinction coefficient of protocatechuate) = 3.8 cm²/µmol
-
l (path length) = 1.0 cm
-
V_total = 3.05 mL
-
V_sample = 0.05 mL
-
2. Protocol for Quantification of this compound by HPLC
This protocol provides a general framework for the quantification of this compound in culture supernatants using High-Performance Liquid Chromatography (HPLC) with UV detection. Optimization of specific parameters may be required for your system.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: e.g., 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B)
-
This compound standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge the cell culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of standards of known concentrations by serially diluting the stock solution.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume of the prepared standards and samples onto the column.
-
Run a gradient elution program, for example, starting with a low percentage of Solvent B and gradually increasing it to elute the this compound.
-
Monitor the absorbance at a suitable wavelength for this compound (e.g., 210 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Integrate the peak area for each standard and sample.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
Caption: Converging branches of the β-ketoadipate pathway leading to this compound.
Caption: A logical workflow for troubleshooting low yields of this compound.
References
- 1. Functional analysis of the protocatechuate branch of the β-ketoadipate pathway in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-ketoadipate pathway | SGD [yeastgenome.org]
- 4. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Protocatechuate 3,4-Dioxygenase Solubility (PCDS) Tag Enhances the Expression and Solubility of Heterogenous Proteins in Escherichia coli [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. PROTOCATECHUATE 3,4-DIOXYGENASE from Pseudomonas sp. - TOYOBO USA [toyobousa.com]
- 8. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. research-hub.nrel.gov [research-hub.nrel.gov]
- 12. Production of β-ketoadipic acid from glucose in Pseudomonas putida KT2440 for use in performance-advantaged nylons (Journal Article) | OSTI.GOV [osti.gov]
- 13. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. toyobo-global.com [toyobo-global.com]
Troubleshooting low yields in 3-Ketoadipic acid fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the fermentative production of 3-ketoadipic acid (also referred to as β-ketoadipic acid or βKA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound yield is significantly lower than expected. What are the common causes?
Low yields in this compound fermentation can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Initial Checks:
-
Suboptimal Fermentation Conditions: Verify that the pH, temperature, and aeration levels are within the optimal range for your specific production strain. Deviations can significantly impact microbial growth and metabolic activity.[1]
-
Precursor and Cofactor Limitations: The biosynthetic pathway for this compound relies on a steady supply of precursors like acetyl-CoA and succinyl-CoA.[2][3] Insufficient availability of these molecules can create a metabolic bottleneck.
-
Low Enzyme Activity: The enzymes in the engineered metabolic pathway may not be expressed at sufficient levels or may have low specific activity, hindering the conversion of intermediates to the final product.
-
Substrate or Product Inhibition: High concentrations of the initial substrate (e.g., aromatic compounds) or the accumulation of this compound can be toxic to the cells, inhibiting growth and productivity.
-
Byproduct Formation: The diversion of carbon flux towards unwanted byproducts, such as acetic acid or levulinic acid, can reduce the overall yield of this compound.[4][5]
-
Contamination: The presence of contaminating microorganisms can compete for nutrients and produce inhibitory compounds, negatively impacting your production strain.
A logical approach to diagnosing the issue is outlined in the workflow diagram below.
FAQ 2: How can I determine if my fermentation is limited by precursor supply?
A common bottleneck in producing this compound is the availability of key precursors, particularly when diverting carbon from central metabolism.
Troubleshooting Steps:
-
Analyze Growth and Production Curves: Compare the cell growth (OD600) with the this compound production rate. If production plateaus while the carbon source is still being consumed and cell density is high, it may indicate a limitation in a specific precursor.
-
Quantify Intracellular Metabolites: While complex, techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to measure the intracellular pools of key precursors such as acetyl-CoA and succinyl-CoA. Low levels of these molecules during the production phase are a strong indicator of a precursor supply issue.
-
Supplement with Precursors or Intermediates: In a small-scale experiment, try supplementing the fermentation medium with precursors or key intermediates of the pathway (if they can be transported into the cell) and observe the effect on this compound production. An increase in yield upon supplementation points to a precursor limitation.
-
Metabolic Engineering: If precursor limitation is confirmed, consider metabolic engineering strategies to enhance their supply. This could involve overexpressing enzymes in the central metabolic pathways that lead to the formation of these precursors.[2]
FAQ 3: What is the typical metabolic pathway for this compound production, and where are the common bottlenecks?
The production of this compound in engineered microbes, such as Pseudomonas putida, typically involves funneling substrates like aromatic compounds or sugars into the native β-ketoadipate pathway and then blocking the pathway to allow the desired product to accumulate.[6][7]
Metabolic Pathway Overview:
The diagram below illustrates a common pathway for converting protocatechuic acid (PCA), a lignin-derived aromatic, to this compound.
Common Bottlenecks:
-
pcaHG (Protocatechuate 3,4-dioxygenase): This is often a rate-limiting step. Ensuring high expression and activity of this enzyme is crucial for efficient conversion of PCA.
-
pcaJ (β-ketoadipate:succinyl-CoA transferase): For accumulation of this compound, the gene pcaJ is typically knocked out or its expression is significantly downregulated. Incomplete blockage of this step will lead to the product being further metabolized into the TCA cycle, thus reducing the yield.[8]
-
Substrate Transport: The efficiency with which the microbial host can uptake the initial substrate (e.g., aromatic compounds) can also be a limiting factor.
FAQ 4: How do I perform an enzyme activity assay for a key pathway enzyme?
Monitoring the activity of key enzymes in your engineered pathway can provide valuable insights into metabolic bottlenecks. Here is a general protocol for a spectrophotometric enzyme assay.
Experimental Protocol: General Enzyme Assay
-
Preparation of Cell-Free Extract:
-
Harvest cells from your fermentation broth by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Resuspend the cells in the same buffer containing a protease inhibitor cocktail.
-
Lyse the cells using a method such as sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell-free extract using a standard method like the Bradford assay. This is necessary to calculate the specific activity of the enzyme.
-
-
Spectrophotometric Assay:
-
The specific assay will depend on the enzyme and its substrate. Many assays are designed to follow the change in absorbance of a substrate or product at a specific wavelength.[9][10]
-
Example (Generic Dehydrogenase):
-
Prepare a reaction mixture in a cuvette containing buffer, the enzyme's substrate, and a cofactor (e.g., NAD+ or NADP+).
-
Initiate the reaction by adding a known amount of the cell-free extract.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.
-
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute.
-
Use the Beer-Lambert law (A = εcl) to convert this rate into the rate of product formation (in µmol/min).
-
Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
-
Specific activity is calculated as Units per mg of total protein (U/mg).
-
Data Presentation
Table 1: Reported Yields and Titers for this compound Production
| Production Strain | Substrate(s) | Titer (g/L) | Rate (g/L/h) | Molar Yield (%) | Reference |
| P. putida KT2440 (engineered) | Glucose | 26 | 0.09 | 36 (C-mol/C-mol) | [11][12] |
| P. putida GR038 | Glucose & Xylose | 65.8 | 0.69 | 52 (C-mol/C-mol) | [12][13] |
| P. putida GR038 (with ISPR*) | Glucose & Xylose | 92.0 | 0.83 | - | [12][13] |
| P. putida KT2440 (engineered) | Lignin-derived aromatics | 2.5 | - | 17.4 | [14] |
| P. putida (engineered) | p-Coumarate & Ferulate | 44.5 | 1.15 | - | [4] |
| P. putida (engineered) | Corn stover-derived LRCs** | 25 | 0.66 | - | [4] |
* In Situ Product Recovery ** Lignin-Related Compounds
Table 2: Common Fermentation Parameters for P. putida
| Parameter | Typical Range | Notes |
| Temperature | 25-30°C | Strain-dependent, but growth is generally robust in this range.[1] |
| pH | 6.0 - 7.5 | pH control is often necessary to prevent acidification of the medium. |
| Aeration | High | P. putida is a strict aerobe; maintaining high dissolved oxygen is critical. |
| Carbon Source | Glucose, Xylose, Glycerol, Aromatic Compounds | The choice of carbon source depends on the specific metabolic engineering of the strain. |
| Nitrogen Source | Ammonium salts, Yeast extract | Yeast extract can provide essential vitamins and cofactors. |
References
- 1. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on the Construction of Artificial Pathways for the Biosynthesis of Adipic Acid by Engineered Microbes | MDPI [mdpi.com]
- 4. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Activity Measurement - Creative Biogene [microbiosci.creative-biogene.com]
- 10. Enzymatic Analysis for Fermentation Control | Steroglass [steroglass.it]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 13. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Direct biosynthesis of adipic acid from lignin-derived aromatics using engineered Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for 3-Ketoadipic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for 3-ketoadipic acid production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
Issue 1: Low or No Production of this compound
Question: My fermentation is running, but I'm detecting very low or no this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to low or no product formation. Systematically investigate the following possibilities:
-
Genetic Integrity of the Production Strain:
-
Potential Cause: The engineered metabolic pathway in your microbial strain (e.g., Pseudomonas putida, E. coli) may be unstable, or mutations may have occurred.
-
Troubleshooting Steps:
-
Re-streak your culture from the glycerol (B35011) stock to ensure a pure culture.
-
Perform colony PCR or plasmid sequencing to verify the presence and integrity of the key genetic modifications (e.g., knockout of pcaIJ genes responsible for this compound degradation).[1][2]
-
If using an inducible promoter system, ensure the inducer was added at the correct concentration and time.
-
-
-
Sub-optimal Fermentation Conditions:
-
Potential Cause: The pH, temperature, or aeration levels may not be optimal for your specific strain and production process.
-
Troubleshooting Steps:
-
pH: Monitor and control the pH of the fermentation broth. The optimal pH can be strain-dependent. For example, a two-stage fermentation with an initial pH of 7.0 for growth followed by a production phase at pH 5.5 has been shown to be effective for engineered E. coli.[3][4]
-
Temperature: Ensure the incubator or bioreactor is maintaining the optimal temperature for your microbial host (e.g., 30°C for Pseudomonas putida).[3][5]
-
Aeration and Agitation: Inadequate oxygen supply can be a limiting factor in aerobic fermentations.[6][7] Increase the agitation speed or the aeration rate to ensure sufficient dissolved oxygen. However, excessive agitation can cause shear stress on the cells.[6]
-
-
-
Media Composition:
-
Potential Cause: The fermentation medium may be lacking essential nutrients, or the carbon-to-nitrogen ratio may be imbalanced.
-
Troubleshooting Steps:
-
Verify the composition of your fermentation medium against a known successful formulation.
-
Consider supplementing with complex nutrient sources like yeast extract or corn steep liquor, which can provide essential vitamins and minerals.[8]
-
Ensure the primary carbon source (e.g., glucose, glycerol) and nitrogen source are in the correct ratio.
-
-
-
Substrate or Product Inhibition:
-
Potential Cause: High concentrations of the initial substrate or the accumulation of this compound itself can be toxic to the cells.
-
Troubleshooting Steps:
-
Issue 2: Accumulation of Intermediate Metabolites
Question: I am observing the accumulation of intermediate compounds (e.g., protocatechuic acid, vanillate) and a low final titer of this compound. What could be the problem?
Answer:
The accumulation of intermediates suggests a bottleneck in the metabolic pathway.
-
Insufficient Enzyme Activity:
-
Potential Cause: The expression or activity of one or more enzymes in the pathway leading to this compound may be insufficient to handle the metabolic flux.
-
Troubleshooting Steps:
-
Overexpress the genes encoding the enzymes that catalyze the conversion of the accumulating intermediates. For example, overexpression of pcaHG (protocatechuate 3,4-dioxygenase) can help alleviate the accumulation of protocatechuate.[2]
-
Ensure that any necessary co-factors for the enzymes are present in the medium.
-
-
-
Global Metabolic Regulation:
-
Potential Cause: Global regulatory systems in the host organism may be repressing the expression of the pathway genes, especially in the presence of a preferred carbon source like glucose.
-
Troubleshooting Steps:
-
In Pseudomonas putida, deleting the global catabolite repression control regulator (crc) has been shown to improve the conversion of aromatic compounds to muconate, a related pathway, and could be beneficial for this compound production.[2]
-
-
Issue 3: Poor Cell Growth
Question: My microbial culture is not growing well, leading to low biomass and consequently low this compound production. What should I do?
Answer:
Poor cell growth can be attributed to several factors:
-
Inoculum Quality:
-
Potential Cause: The seed culture may be of poor quality (low viability, contamination).
-
Troubleshooting Steps:
-
Always use a fresh and healthy seed culture for inoculation.
-
Ensure the inoculum size is appropriate for the fermentation volume (typically 1-10% v/v).[10]
-
-
-
Toxicity of Media Components:
-
Potential Cause: High concentrations of substrates, such as aromatic compounds derived from lignin, can be toxic to the cells.[11] Accumulation of byproducts like acetic acid can also inhibit growth.[3][4]
-
Troubleshooting Steps:
-
Use a fed-batch feeding strategy to avoid high initial substrate concentrations.[2]
-
For engineered E. coli, consider deleting genes responsible for the formation of inhibitory byproducts (e.g., poxB to reduce acetate (B1210297) formation).[3][4]
-
-
-
Sub-optimal Growth Conditions:
-
Potential Cause: The pH, temperature, or aeration may not be optimal for biomass production.
-
Troubleshooting Steps:
-
Optimize the growth conditions specifically for biomass production before shifting to production phase conditions if a two-stage process is employed.
-
Ensure adequate mixing to prevent nutrient gradients and ensure uniform cell suspension.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: Which microbial host is best for this compound production?
A1: Pseudomonas putida KT2440 is a widely used and robust host for producing this compound from various substrates, including lignin-derived aromatics and sugars.[2][13] It has a natural pathway for aromatic catabolism that can be engineered for this purpose.[2] Engineered E. coli and Rhodococcus species have also been successfully used.[3][14] The choice of host may depend on the desired substrate and the specific metabolic engineering strategies to be employed.
Q2: What are the typical fermentation parameters for this compound production?
A2: Optimal conditions can vary depending on the microbial strain and substrate. However, a general starting point for Pseudomonas putida is:
-
Temperature: 30°C[5]
-
pH: Controlled around 7.0[15]
-
Aeration: Maintained to ensure sufficient dissolved oxygen.[6]
-
Agitation: 200-250 rpm in shake flasks, with higher rates in bioreactors.[5]
Refer to the table below for a summary of reported fermentation conditions and outcomes.
Q3: How can I quantify the concentration of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying this compound.[16] A C18 column is typically used with a UV detector.[17] The mobile phase often consists of an acidic aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.[16][17] Due to the potential for abiotic decarboxylation of β-ketoadipic acid to levulinic acid, some protocols involve acid hydrolysis and quantification as levulinic acid.[1]
Q4: What are the key genetic modifications required for a successful this compound producing strain?
A4: A common and crucial modification is the deletion or inactivation of the pcaIJ genes, which encode the 3-oxoadipate:succinyl-CoA transferase.[2][5] This prevents the further metabolism of this compound, leading to its accumulation.[2] Other beneficial modifications include the overexpression of upstream pathway enzymes and the deletion of global regulators that may inhibit the pathway.[2]
Data Presentation
Table 1: Summary of Fermentation Conditions and this compound Production Metrics
| Microorganism | Substrate(s) | Fermentation Mode | Key Genetic Modifications | Titer (g/L) | Productivity (g/L/h) | Yield (g/g or C-mol/C-mol) | Reference |
| Pseudomonas putida KT2440 | Glucose and Xylose | Fed-batch | Multiple, including redirection from muconic acid pathway | 65.8 | 0.69 | 0.52 C-mol/C-mol | [8][9] |
| Pseudomonas putida KT2440 | Lignin-related aromatic compounds (LRCs) | Fed-batch | Overexpression of pathway enzymes, deletion of crc | 44.5 (model LRCs), 25 (corn stover LRCs) | 1.15 (model LRCs), 0.66 (corn stover LRCs) | 0.10 g/g corn stover lignin | [2][13] |
| Engineered E. coli | Terephthalic acid (TPA) | Two-stage fed-batch | Expression of TPA degradation and βKA synthesis modules, deletion of poxB | ~2.18 (13.61 mM) | Not reported | 96% molar conversion | [3][4] |
| Engineered P. putida | Glucose | Not specified | Not specified | 26 | Not reported | Not reported | [1] |
Experimental Protocols
Protocol 1: Preparation of Minimal Medium for Pseudomonas putida
This protocol is based on a standard M9 minimal medium composition.
Materials:
-
Na₂HPO₄·7H₂O
-
KH₂PO₄
-
NaCl
-
NH₄Cl
-
MgSO₄
-
CaCl₂
-
Glucose (or other carbon source)
-
Trace metal solution
-
Deionized water
Procedure:
-
Prepare 5x M9 Salts Solution:
-
Dissolve the following in 800 mL of deionized water:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
-
-
Adjust the volume to 1 L with deionized water.
-
Sterilize by autoclaving.
-
-
Prepare Sterile Stock Solutions:
-
20% (w/v) Glucose
-
1 M MgSO₄
-
1 M CaCl₂
-
100x Trace Metal Solution
-
Sterilize each solution separately by autoclaving or filtration (for heat-sensitive components).
-
-
Assemble the Final Medium:
-
To prepare 1 L of M9 minimal medium, aseptically combine the following:
-
200 mL of 5x M9 Salts
-
Sterile deionized water to ~950 mL
-
10 mL of 20% Glucose (final concentration 0.2%)
-
2 mL of 1 M MgSO₄
-
100 µL of 1 M CaCl₂
-
1 mL of 100x Trace Metal Solution
-
-
Adjust the final volume to 1 L with sterile deionized water.
-
Protocol 2: Fed-Batch Fermentation in a Bioreactor
This protocol provides a general workflow for fed-batch fermentation. Specific parameters should be optimized for your strain and process.
Materials:
-
Bioreactor (e.g., 2.5 L) with pH, temperature, and dissolved oxygen (DO) control[3]
-
Prepared sterile fermentation medium
-
Seed culture of the production strain
-
Sterile concentrated feed solution (e.g., glucose, aromatic compounds)
-
Acid and base solutions for pH control (e.g., 2M HCl, 4M NaOH)
Procedure:
-
Bioreactor Preparation:
-
Calibrate pH and DO probes.
-
Sterilize the bioreactor with the initial volume of fermentation medium.
-
-
Inoculation:
-
Aseptically inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1.
-
-
Batch Phase:
-
Set the fermentation parameters (e.g., 30°C, pH 7.0, agitation at 500 rpm, aeration at 1 vvm).
-
Allow the culture to grow until the initial carbon source is nearly depleted, which is often indicated by a sharp increase in the DO level.
-
-
Fed-Batch Phase:
-
Initiate the feeding of the concentrated substrate solution. The feed rate can be constant or controlled by a DO-stat method, where the feed is added in response to DO spikes.[2]
-
Maintain the pH at the desired setpoint using automated addition of acid/base.
-
-
Sampling:
-
Periodically take samples aseptically to measure cell density (OD₆₀₀), substrate concentration, and this compound concentration.
-
-
Harvest:
-
Terminate the fermentation when productivity declines or the substrate is no longer being consumed.
-
Separate the cells from the broth by centrifugation or microfiltration for downstream analysis and product recovery.
-
Protocol 3: HPLC Analysis of this compound
This is a general HPLC method; parameters such as mobile phase composition and gradient may require optimization.
Materials:
-
HPLC system with a UV detector and a C18 column
-
This compound standard
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile or Methanol
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or water.
-
Inject the standards to generate a standard curve of peak area versus concentration.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Set the UV detector to a wavelength of 210 nm or another appropriate wavelength for this compound.
-
Inject the prepared sample.
-
Run a suitable gradient program to separate this compound from other components in the broth.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample by using the peak area and the standard curve.[16]
-
Mandatory Visualizations
Caption: Metabolic pathway for this compound production in P. putida.
Caption: Workflow for troubleshooting and optimizing fermentation conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. empowerputida.eu [empowerputida.eu]
- 6. Aeration and Agitation | PDF | Oxygen | Reynolds Number [scribd.com]
- 7. farabi.university [farabi.university]
- 8. SIMB 2023 Annual Meeting [sim.confex.com]
- 9. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mass production, fermentation, formulation of Pseudomonas putida for controlling of die back and phomopsis diseases on grapevine [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. deogiricollege.org [deogiricollege.org]
- 13. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Modified β-Ketoadipate Pathway in Rhodococcus rhodochrous N75: Enzymology of 3-Methylmuconolactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. conductscience.com [conductscience.com]
- 17. Bot Verification [rasayanjournal.co.in]
Challenges in scaling up 3-Ketoadipic acid production from lab to industrial scale
Welcome to the technical support center for 3-Ketoadipic acid (3-KA) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up 3-KA production from the laboratory to an industrial setting. Here you will find troubleshooting guidance for common issues, frequently asked questions, detailed experimental protocols, and comparative data to support your scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms for this compound production?
A1: The most commonly engineered microbial hosts for this compound production are Escherichia coli and Pseudomonas putida. P. putida KT2440 is often favored due to its robust metabolism for aromatic compounds, which are common precursors for 3-KA.[1][2] E. coli is also widely used due to its well-understood genetics and rapid growth.[3][4][5][6]
Q2: What are the typical starting materials (substrates) for this compound production?
A2: this compound can be produced from a variety of substrates, including renewable resources like glucose, xylose, and lignin-derived aromatic compounds (e.g., p-coumarate and ferulate).[1][2][7] Additionally, it can be synthesized from monomers of plastic waste, such as terephthalic acid (TPA) derived from polyethylene (B3416737) terephthalate (B1205515) (PET).[3][4][5][6][8]
Q3: What are the major challenges when scaling up this compound production from shake flasks to bioreactors?
A3: Key challenges include:
-
Maintaining optimal oxygen levels: Inadequate oxygen supply can lead to the formation of inhibitory byproducts like acetic acid, especially in E. coli.[3][5][6]
-
Substrate and product inhibition: High concentrations of some substrates (like TPA) or the accumulation of 3-KA can be toxic to the cells, inhibiting growth and productivity.[8]
-
pH control: Maintaining the optimal pH is crucial for both cell growth and enzyme activity. For instance, a two-stage fermentation with different pH levels for growth and production phases has been shown to be effective.[3][5][6]
-
Heat and mass transfer limitations: In large bioreactors, ensuring uniform distribution of nutrients, oxygen, and heat can be challenging.
-
Downstream processing: Recovering and purifying 3-KA from a complex fermentation broth at a large scale can be difficult and costly.
Q4: What is a typical yield for this compound in a lab setting versus a bioreactor?
A4: Yields can vary significantly based on the host organism, substrate, and fermentation strategy. In shake flasks, yields might be lower due to less controlled conditions. In fed-batch bioreactors, significantly higher titers and productivities can be achieved. For example, with engineered P. putida, titers can increase from the g/L range in shake flasks to over 65 g/L in a fed-batch bioreactor.[7][9]
Troubleshooting Guide
Issue 1: Low this compound Titer or Yield
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Gene Expression | - Verify the expression of all pathway enzymes using methods like SDS-PAGE or proteomics. - Optimize codon usage for the host organism. - Use promoters of varying strengths to balance the expression of different enzymes in the pathway. |
| Metabolic Bottlenecks | - Analyze intermediate metabolites to identify potential accumulation, which could indicate a slow enzymatic step. - Overexpress the gene encoding the rate-limiting enzyme. For example, in some pathways, enzymes like 3,4-dioxygenase (pcaHG) can be a bottleneck.[2] |
| Precursor Limitation | - Engineer the host's central metabolism to divert more carbon flux towards the 3-KA pathway precursors. - For pathways starting from aromatic compounds, ensure efficient uptake of the substrate. |
| Byproduct Formation | - Identify and quantify major byproducts (e.g., acetic acid in E. coli). - Delete genes responsible for byproduct formation (e.g., poxB in E. coli to reduce acetate).[3][5][6] - Optimize dissolved oxygen levels to minimize anaerobic byproduct formation. |
| Sub-optimal Fermentation Conditions | - pH: Determine the optimal pH for both growth and production phases. A two-stage pH strategy may be beneficial.[3][5][6] - Temperature: Optimize the temperature for the production phase, which may be lower than the optimal growth temperature. - Oxygen: Ensure adequate dissolved oxygen (DO) levels are maintained throughout the fermentation. - Feeding Strategy: In fed-batch cultures, optimize the feed rate of the carbon source to avoid both starvation and overflow metabolism. |
Issue 2: Poor Cell Growth in the Bioreactor
| Potential Cause | Troubleshooting Steps |
| Toxicity of Substrate or Product | - Implement a fed-batch strategy to maintain substrate concentrations below inhibitory levels. - Consider in-situ product recovery (ISPR) methods, such as adsorption, to remove 3-KA from the broth as it is produced.[7][9] |
| Nutrient Limitation | - Ensure the fermentation medium is not depleted of essential nutrients like nitrogen, phosphate, or trace elements. - Analyze the medium composition throughout the fermentation and supplement as needed. |
| Shear Stress | - In large, stirred-tank bioreactors, high agitation rates can cause cell damage. - Optimize the agitation speed to ensure adequate mixing and oxygen transfer without excessive shear stress. |
Issue 3: Difficulties in Downstream Purification
| Potential Cause | Troubleshooting Steps |
| Complex Fermentation Broth | - The initial recovery step is crucial. Use centrifugation or microfiltration to remove cells and cellular debris. - Employ ultrafiltration to remove high-molecular-weight impurities like proteins. |
| Low Purity of this compound | - Use a combination of purification techniques. Common methods include crystallization, extraction, and chromatography. - For industrial-scale purification, simulated moving bed (SMB) chromatography can be an efficient option. |
| Product Degradation | - this compound can be unstable under certain conditions. For example, it can be converted to levulinic acid during purification.[10] - Optimize pH and temperature during purification steps to minimize degradation. |
Quantitative Data Presentation
Table 1: Comparison of this compound Production at Different Scales
| Host Organism | Substrate(s) | Scale | Titer (g/L) | Productivity (g/L/h) | Molar Yield (%) | Reference |
| E. coli | Terephthalic Acid (TPA) | Bioreactor (Two-stage fed-batch) | ~2.18 (13.61 mM) | - | 96 | [3][5][6] |
| P. putida KT2440 | p-coumarate & ferulate | Shake Flask | 6.10 | - | 93 | [2] |
| P. putida KT2440 | p-coumarate | Bioreactor (Fed-batch) | 44.5 | 1.15 | - | [1][2] |
| P. putida KT2440 | Corn stover-derived aromatics | Bioreactor (Fed-batch) | 25.0 | 0.66 | - | [1][2] |
| P. putida KT2440 | Glucose & Xylose | Bioreactor (Batch) | 17.5 | 0.37 | 41 (C-mol/C-mol) | [7] |
| P. putida KT2440 | Glucose & Xylose | Bioreactor (Fed-batch) | 65.8 | 0.69 | 52 (C-mol/C-mol) | [7][9] |
| P. putida KT2440 | Glucose & Xylose | Bioreactor (Fed-batch with ISPR) | 92.0 (effective) | 0.83 | - | [7][9] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered Pseudomonas putida for this compound Production
This protocol is a generalized procedure based on methods for high-density cultivation of P. putida.
1. Seed Culture Preparation: a. Inoculate a single colony of the engineered P. putida strain into a test tube containing 5 mL of Luria-Bertani (LB) medium. b. Incubate at 30°C with shaking at 200 rpm for 12-16 hours. c. Use this starter culture to inoculate a 1 L baffled shake flask containing 200 mL of a defined minimal medium (e.g., M9 salts) supplemented with a carbon source (e.g., 20 g/L glucose) and appropriate antibiotics. d. Incubate at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 4-6.
2. Bioreactor Setup and Inoculation: a. Prepare a 5 L bioreactor with 3 L of the defined minimal medium. b. Sterilize the bioreactor and medium. c. After cooling, aseptically add sterile supplements (e.g., carbon source, trace metals, vitamins, and antibiotics). d. Set the initial bioreactor parameters: Temperature at 30°C, pH at 7.0 (controlled with NH4OH or H3PO4), and dissolved oxygen (DO) maintained above 30% saturation by adjusting agitation and aeration rates. e. Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.
3. Fed-Batch Operation: a. Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is typically indicated by a sharp increase in the DO signal. b. Fed-Batch Phase: i. Prepare a sterile, concentrated feed solution containing the carbon source (e.g., 500 g/L glucose). ii. Start the feed pump at a pre-determined rate to maintain a low concentration of the carbon source in the bioreactor, thus avoiding overflow metabolism. The feed rate can be constant or exponentially increased to support exponential growth. iii. Monitor cell density (OD600) and 3-KA concentration at regular intervals. iv. Adjust the feed rate based on real-time monitoring of substrate consumption to maintain optimal production.
4. Harvest: a. Continue the fed-batch cultivation until the desired 3-KA titer is reached or productivity begins to decline. b. Cool the bioreactor to 4°C and harvest the fermentation broth for downstream processing.
Protocol 2: General Downstream Purification of this compound
This protocol outlines a general workflow for purifying 3-KA from fermentation broth.
1. Cell Removal and Clarification: a. Centrifuge the harvested fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the cells. b. Decant the supernatant. For large volumes, continuous centrifugation or microfiltration is recommended. c. Further clarify the supernatant by passing it through a 0.22 µm filter to remove any remaining cells and debris.
2. Removal of High-Molecular-Weight Impurities: a. Use ultrafiltration with a molecular weight cutoff (e.g., 10 kDa) to remove proteins and other large molecules from the clarified supernatant.
3. Product Recovery and Concentration: a. Acidification and Extraction: i. Lower the pH of the supernatant to < 2.0 using a strong acid (e.g., HCl) to protonate the this compound. ii. Extract the 3-KA into an organic solvent such as ethyl acetate. Perform multiple extractions to maximize recovery. iii. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude 3-KA. b. Crystallization: i. Dissolve the crude 3-KA in a minimal amount of a suitable hot solvent. ii. Allow the solution to cool slowly to induce crystallization. iii. Collect the crystals by filtration and wash with a small amount of cold solvent. iv. Dry the crystals under vacuum.
4. Final Polishing (Optional): a. For higher purity, the crystallized 3-KA can be further purified using chromatography, such as silica (B1680970) gel chromatography or preparative HPLC.
Visualizations
References
- 1. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Knowledge Agora [xreiss.efri.uniri.hr]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 8. β-Ketoadipic acid production from poly(ethylene terephthalate) waste via chemobiological upcycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Stability of 3-Ketoadipic acid at different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-ketoadipic acid under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a β-keto acid, is decarboxylation. This reaction involves the loss of a carboxyl group as carbon dioxide (CO₂) and is often accelerated by heat. The presence of the keto group at the beta-position facilitates this process through a cyclic transition state.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution significantly influences the stability of this compound. In its acidic (protonated) form, it is much more susceptible to decarboxylation. As the pH increases and the carboxylic acid groups deprotonate to form the carboxylate anion, the rate of decarboxylation decreases. It has been observed for similar β-keto acids, such as acetoacetic acid, that the acid form can decompose significantly faster than its anionic form.
Q3: Is this compound stable at room temperature?
A3: While more stable than at elevated temperatures, this compound can still undergo slow decarboxylation at room temperature, especially in acidic solutions. For long-term storage, it is advisable to keep it in a solid, dry form at low temperatures.
Q4: What are the expected degradation products of this compound?
A4: The decarboxylation of this compound is expected to yield glutaric acid and carbon dioxide.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability can be monitored by various analytical techniques that can quantify the decrease of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of the parent compound's signals and the appearance of degradation product signals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in solution | 1. High temperature: The solution may have been exposed to elevated temperatures during preparation or storage.2. Acidic pH: The solution may be at a low pH, accelerating decarboxylation. | 1. Prepare and store solutions at low temperatures (e.g., on ice or at 4°C). Avoid heating.2. Adjust the pH of the solution to neutral or slightly basic (pH 7-8) if compatible with your experimental design. |
| Inconsistent results in stability studies | 1. Inconsistent temperature control: Fluctuations in incubation temperature.2. Variable pH: The pH of the samples may not be uniform.3. Sample handling: Differences in the time between sample preparation and analysis. | 1. Use a calibrated incubator or water bath with precise temperature control.2. Prepare a buffered solution to maintain a constant pH.3. Standardize the sample handling and analysis workflow. |
| Difficulty in quantifying this compound | 1. Co-elution with other components: In complex mixtures, other compounds may interfere with the analytical signal.2. Low concentration: The concentration of this compound may be below the detection limit of the method. | 1. Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column).2. Consider a more sensitive analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Precipitation of this compound in solution | 1. Low solubility: The concentration of this compound may exceed its solubility at the given pH and temperature.2. pH change: A decrease in pH can reduce the solubility of the acidic form. | 1. Prepare a more dilute solution or use a co-solvent if appropriate for the experiment.2. Ensure the pH of the solution is maintained in a range where this compound is sufficiently soluble (generally higher pH). |
Quantitative Stability Data (Illustrative for β-Keto Acids)
Table 1: First-Order Rate Constants (k) for Decarboxylation of β-Keto Acids in Aqueous Solution at Various Temperatures
| β-Keto Acid | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 3-Oxobutanoic acid | 23 | 1.2 x 10⁻⁵ |
| 33 | 4.5 x 10⁻⁵ | |
| 43 | 1.5 x 10⁻⁴ | |
| 53 | 4.8 x 10⁻⁴ | |
| 4-Methyl-3-oxopentanoic acid | 23 | 2.1 x 10⁻⁶ |
| 33 | 7.9 x 10⁻⁶ | |
| 43 | 2.7 x 10⁻⁵ | |
| 53 | 8.8 x 10⁻⁵ |
Data adapted from a study on alkyl-substituted beta-keto acids and should be considered as an estimation for this compound.
Table 2: Estimated Half-Life (t½) of β-Keto Acids in Aqueous Solution at Various Temperatures
| β-Keto Acid | Temperature (°C) | Estimated Half-Life (t½) |
| 3-Oxobutanoic acid | 23 | ~16 hours |
| 33 | ~4.3 hours | |
| 43 | ~1.3 hours | |
| 53 | ~24 minutes | |
| 4-Methyl-3-oxopentanoic acid | 23 | ~92 hours |
| 33 | ~24 hours | |
| 43 | ~7.1 hours | |
| 53 | ~2.2 hours |
Half-life calculated using the formula t½ = 0.693 / k. This data is for illustrative purposes based on related compounds.
Experimental Protocols
Protocol 1: General Workflow for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific pH and temperature conditions using HPLC.
1. Materials:
- This compound
- Buffer solutions at desired pH values (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 5)
- High-purity water
- HPLC system with UV detector
- C18 reverse-phase HPLC column
- Temperature-controlled incubator or water bath
- Volumetric flasks and pipettes
- Autosampler vials
2. Procedure:
- Solution Preparation:
- Prepare a stock solution of this compound of known concentration in the desired buffer.
- Ensure the pH is accurately adjusted and recorded.
- Incubation:
- Aliquot the stock solution into several sealed vials.
- Place the vials in a temperature-controlled environment set to the desired temperature.
- Sampling:
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.
- Immediately quench the degradation reaction by cooling the sample on ice.
- HPLC Analysis:
- Analyze the samples by HPLC. A typical method would involve:
- Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by a UV scan of this compound (typically around 210 nm).
- Injection Volume: 10-20 µL.
- Data Analysis:
- Quantify the peak area of this compound at each time point.
- Plot the natural logarithm of the concentration (or peak area) of this compound versus time.
- If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the degradation rate constant (k).
- Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: General Workflow for Assessing this compound Stability.
Caption: Decision Tree for Troubleshooting this compound Degradation.
Preventing degradation of 3-Ketoadipic acid during storage and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Ketoadipic acid during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound, a β-keto acid, is decarboxylation. This reaction is primarily induced by heat and results in the loss of a carboxyl group as carbon dioxide (CO₂), converting the molecule into a ketone.[1][2][3] The process can occur through a cyclic, concerted transition state, particularly when heated.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. For long-term storage, refrigeration at 2-8°C is recommended.[4] Some studies have shown that crystalline beta-keto acids can be stored at -15°C for at least three years without decomposition.[5] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative degradation.[4]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound in solution is pH-dependent. Generally, it is more stable in acidic to neutral conditions. Basic conditions (high pH) can accelerate degradation.[6][7] For analytical purposes, preparing solutions in a suitable buffer to maintain a stable pH is recommended.
Q4: Can I analyze this compound directly by Gas Chromatography (GC)?
A4: Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability, which can lead to on-column degradation.[8] It is highly recommended to derivatize the acid to a more volatile and thermally stable form, such as a trimethylsilyl (B98337) (TMS) ester or a methyl ester, prior to GC analysis.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound from stored samples. | Degradation due to improper storage conditions (e.g., high temperature, exposure to light or moisture). | Ensure storage at recommended low temperatures (-15°C to 8°C) in a tightly sealed, opaque container.[4][5] Consider storing under an inert atmosphere.[4] |
| Decarboxylation during sample workup (e.g., heating steps). | Avoid or minimize heating during sample preparation. If heating is necessary, use the lowest possible temperature and shortest duration. | |
| Inconsistent or non-reproducible results in HPLC analysis. | On-going degradation of this compound in the autosampler. | Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting for injection. |
| Improper mobile phase pH leading to instability. | Ensure the mobile phase is buffered to a pH that ensures the stability of this compound (typically acidic). | |
| Column degradation. | Use a guard column to protect the analytical column from contaminants.[11] If peak shape deteriorates, consider washing or replacing the column.[12] | |
| Peak tailing or broad peaks in HPLC. | Strong solvent effect from the sample diluent. | Dissolve the sample in the initial mobile phase or a weaker solvent.[11] |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or add an ion-pairing reagent to improve peak shape.[13] | |
| No detectable peak in GC-MS analysis. | Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.[9][14] |
| Degradation of the derivative. | Analyze the derivatized sample as soon as possible. Check the stability of the specific derivative over time.[15] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Expected Stability
| Condition | Temperature | Atmosphere | Container | Expected Stability |
| Solid (Crystalline) | -15°C | Inert Gas (e.g., Argon) | Amber Glass, Tightly Sealed | Up to 3 years[5] |
| 2-8°C | Inert Gas (e.g., Argon) | Amber Glass, Tightly Sealed | Months[4] | |
| In Solution (Aqueous) | -80°C | N/A | Polypropylene Tubes | Days to weeks (dependent on pH)[16][17] |
| 2-8°C | N/A | Polypropylene Tubes | Hours to days (dependent on pH) |
Table 2: Stability of a Related Beta-Keto Acid (Acetoacetate) in Serum
| Storage Temperature | Time | % Degradation |
| -20°C | 7 days | ~40%[16][17] |
| -20°C | 40 days | Nearly 100%[16][17] |
| -80°C | 40 days | ~15%[16][17] |
Note: This data for acetoacetate, another β-keto acid, highlights the critical importance of low-temperature storage for this class of compounds.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials: this compound (solid), HPLC-grade water, appropriate buffer (e.g., phosphate (B84403) or citrate (B86180) buffer), volumetric flask, magnetic stirrer.
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a clean, dry weighing boat.
-
Prepare the desired buffer solution (e.g., 10 mM phosphate buffer, pH 4.0).
-
Dissolve the weighed this compound in a small volume of the buffer in a volumetric flask.
-
Gently stir until fully dissolved. Avoid heating.
-
Bring the solution to the final volume with the buffer.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 2.5) and 5% acetonitrile. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the stock solution or prepared sample with the mobile phase to the desired concentration. Filter through a 0.22 µm syringe filter before injection.
-
Standard Curve: Prepare a series of dilutions from the stock solution to create a standard curve for quantification.
Protocol 3: GC-MS Analysis of this compound via Silylation
-
Materials: Dry sample containing this compound, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), pyridine (B92270) (silylation grade), GC vials with inserts, heating block.
-
Procedure:
-
Ensure the sample is completely dry. Lyophilize or evaporate the solvent under a stream of nitrogen.
-
To the dry sample in a GC vial, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[14]
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes in a heating block.[9]
-
Cool the vial to room temperature before injection.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
-
Visualizations
Caption: Degradation pathway of this compound via decarboxylation.
Caption: Recommended workflow for storage and analysis of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aklectures.com [aklectures.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. bvchroma.com [bvchroma.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Appendix G - Derivatization in GC MS | PDF [scribd.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in 3-Ketoadipic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-ketoadipic acid (also known as β-ketoadipic acid or 3-oxoadipic acid).
Troubleshooting Guides
This section addresses specific issues that may arise during either biological or chemical synthesis of this compound.
Biological Synthesis (Microbial Fermentation)
Issue 1: Low Yield of this compound and Accumulation of Acetic Acid.
-
Question: My E. coli fermentation is producing high levels of acetic acid and a low titer of this compound. What is causing this and how can I fix it?
-
Answer: Acetic acid accumulation is a common byproduct in E. coli fermentations, especially under oxygen-limiting conditions, which can inhibit cell growth and product formation.[][2] This is often due to an imbalance in the cellular redox state.
Troubleshooting Steps:
-
Strain Engineering: Delete the pyruvate (B1213749) oxidase B (poxB) gene. This enzyme is a primary contributor to acetic acid formation from pyruvate.[][3]
-
Control Dissolved Oxygen (DO): Maintain a consistent DO level in the bioreactor, for instance, around 30%.[] This helps to favor aerobic respiration over fermentation pathways that lead to acetate (B1210297) production.
-
Optimize pH: A two-stage pH strategy can be effective. Grow the cells at a neutral pH (e.g., 7.0) to maximize biomass and then shift to a lower pH (e.g., 5.5) for the production phase to enhance this compound synthesis and transport.[2][3]
-
Fed-Batch Strategy: Implement a fed-batch feeding strategy to avoid excess carbon source accumulation, which can trigger overflow metabolism and acetate production.
-
Issue 2: Accumulation of Intermediary Aromatic Compounds.
-
Question: During the bioconversion of lignin-derived aromatics (like p-coumarate or ferulate) to this compound using Pseudomonas putida, I am observing an accumulation of intermediates such as protocatechuic acid (PCA) or catechol. Why is this happening?
-
Answer: The accumulation of intermediates like PCA and catechol suggests a bottleneck in the metabolic pathway.[4] This can be due to insufficient activity of the enzymes responsible for their conversion.
Troubleshooting Steps:
-
Enzyme Overexpression: Overexpress the genes encoding the enzymes that process the accumulating intermediate. For example, if PCA is accumulating, overexpress protocatechuate 3,4-dioxygenase (pcaHG).
-
Regulator Deletion: Delete global regulators that may repress the expression of the catabolic pathway. For instance, deleting the catabolite repressor control protein (crc) in P. putida can improve the conversion of aromatic compounds.
-
Optimize Feeding Strategy: A constant feeding strategy for the aromatic substrate in a fed-batch bioreactor can help maintain substrate concentrations that do not inhibit enzyme activity while ensuring a steady flux through the pathway.
-
Issue 3: Formation of Levulinic Acid During Purification.
-
Question: After harvesting my fermentation broth and proceeding with purification, I am detecting levulinic acid as a contaminant. What is the source of this byproduct?
-
Answer: Levulinic acid can be formed from the abiotic decarboxylation of this compound, particularly during purification steps that involve heating or acidic conditions.[5]
Troubleshooting Steps:
-
Mild Purification Conditions: Avoid high temperatures and strongly acidic conditions during extraction and purification.
-
Strain Modification: In some host organisms like P. putida, there might be pathways for levulinic acid catabolism. While this doesn't prevent its formation, knocking out these genes (e.g., lvaE) can help in accurately assessing carbon yield, though it may not be a significant factor under all conditions.
-
Chemical Synthesis
Issue 4: Low Yield in Claisen-Type Condensation to form 3-Oxoadipate (B1233008) Ester.
-
Question: I am attempting a Claisen condensation between a succinate (B1194679) ester and an acetate ester to synthesize a 3-oxoadipate ester, but the yield is very low. What are the potential side reactions?
-
Answer: The Claisen condensation is an equilibrium-driven reaction, and several side reactions can reduce the yield of the desired β-keto ester.
Troubleshooting Steps:
-
Choice of Base: Use an alkoxide base that matches the alcohol portion of your ester reactants (e.g., sodium ethoxide for ethyl esters). This prevents transesterification, which would lead to a mixture of ester products.
-
Anhydrous Conditions: Ensure all reactants and solvents are strictly anhydrous. Any moisture will hydrolyze the esters and consume the base.
-
Stoichiometry of Base: At least one full equivalent of base is required. The final step of the Claisen condensation is the deprotonation of the product β-keto ester, which is more acidic than the starting alcohol. This irreversible step drives the reaction to completion.
-
Prevent Self-Condensation: If both ester starting materials have α-hydrogens, a mixture of four products can be formed. To avoid this, use a "crossed" Claisen condensation where one of the esters lacks α-hydrogens (e.g., diethyl oxalate (B1200264) or a benzoate (B1203000) ester).
-
Issue 5: Unwanted Decarboxylation During Hydrolysis of 3-Oxoadipate Ester.
-
Question: When I hydrolyze my diethyl 3-oxoadipate to this compound, I am losing a significant portion of my product and detecting acetone (B3395972) and CO2. How can I prevent this?
-
Answer: this compound is a β-keto acid, which is prone to decarboxylation upon heating.
Troubleshooting Steps:
-
Mild Hydrolysis Conditions: Use milder hydrolysis conditions. For example, saponification with one equivalent of NaOH at room temperature, followed by careful acidification at low temperatures.
-
Avoid High Temperatures: Do not heat the reaction mixture during or after acidification. The free β-keto acid is thermally unstable.
-
Immediate Extraction: After acidification, immediately extract the this compound into an organic solvent to minimize its time in the aqueous acidic environment.
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to watch for in the biological production of this compound? A1: The most common byproducts are acetic acid (especially in E. coli), which can be toxic to the cells, and levulinic acid, which can form non-enzymatically from this compound during downstream processing.[][5] Accumulation of metabolic intermediates like protocatechuic acid (PCA) can also occur if there are enzymatic bottlenecks.
Q2: How can I improve the purity of my biologically produced this compound? A2: In-situ product recovery (ISPR) using techniques like adsorptive separation can significantly improve the purity of this compound from the fermentation broth.[4] For example, using an anion-exchange resin can increase purity from around 88% to over 99%.[4]
Q3: What are the key challenges in the chemical synthesis of this compound? A3: The primary challenges in a potential chemical synthesis route, such as a Claisen-type condensation, include preventing side reactions like self-condensation and transesterification, and avoiding the decarboxylation of the final β-keto acid product during hydrolysis and purification.
Q4: Can this compound be synthesized from renewable feedstocks? A4: Yes, a significant amount of research is focused on the biosynthesis of this compound from renewable sources. These include sugars like glucose and xylose, depolymerized PET plastic waste, and aromatic compounds derived from lignin.[][4][6][7]
Q5: What analytical methods are suitable for quantifying this compound and its byproducts? A5: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound and organic acid byproducts like acetic acid and levulinic acid in fermentation broths and reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization.
Data Presentation
Table 1: Comparison of Biological this compound Production Parameters.
| Host Organism | Feedstock | Titer (g/L) | Productivity (g/L/h) | Yield (g/g or C-mol/C-mol) | Key Byproduct(s) | Reference |
| E. coli βKA (ΔpoxB) | Terephthalic acid (from PET) | ~2.18 (13.61 mM) | Not Reported | 96% conversion rate | Acetic acid | [][3] |
| P. putida KT2440 | Glucose | 26 | Not Reported | Not Reported | Not specified | |
| P. putida GR038 | Glucose and Xylose | 65.8 | 0.69 | 0.52 C-mol/C-mol | Not specified | [4] |
| P. putida GR038 (with ISPR) | Glucose and Xylose | 92.0 (effective) | 0.83 | Not Reported | Not specified | [4] |
| P. putida (engineered) | p-coumarate and ferulate | 44.5 | 1.15 | Not Reported | Aromatic intermediates | [6][7] |
| P. putida (engineered) | Corn stover-derived LRCs | 25 | 0.66 | 0.10 g/g lignin | Aromatic intermediates | [6][7] |
Experimental Protocols
Protocol 1: Two-Stage Fed-Batch Bioconversion of Terephthalic Acid (TPA) to this compound using Engineered E. coli
This protocol is adapted from studies on PET upcycling.[][3]
-
Inoculum Preparation: Culture the engineered E. coli strain (e.g., with poxB deletion) in LB medium overnight at 37°C.
-
Bioreactor Setup: Prepare a bioreactor with a suitable fermentation medium containing a carbon source (e.g., glycerol), nitrogen source, and essential minerals.
-
Growth Phase: Inoculate the bioreactor and maintain the pH at 7.0 and dissolved oxygen (DO) at approximately 30% by adjusting agitation and airflow. Grow the cells to a desired optical density (e.g., OD600 of 10).
-
Production Phase: Once the target cell density is reached, induce the expression of the synthesis pathway genes (if using an inducible promoter). Adjust the pH of the culture to 5.5.
-
Fed-Batch Feeding: Begin a fed-batch feeding of a concentrated TPA solution to the bioreactor at a controlled rate to maintain a low, non-toxic concentration of TPA.
-
Monitoring: Regularly sample the bioreactor to monitor cell growth (OD600), substrate consumption, and product/byproduct formation using HPLC.
-
Harvesting: Once the TPA is consumed or production plateaus, harvest the cells by centrifugation. The supernatant contains the this compound.
Protocol 2: General Procedure for Chemical Synthesis of a 3-Oxoadipate Ester via Claisen Condensation
This is a generalized protocol based on the principles of the Claisen condensation.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Preparation: In the reaction flask, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene (B28343) under a nitrogen atmosphere.
-
Reactant Addition: Add diethyl succinate (1 equivalent) to the flask. Heat the mixture to reflux.
-
Enolate Formation and Condensation: Slowly add ethyl acetate (1 equivalent) dropwise from the dropping funnel to the refluxing mixture. Continue refluxing for several hours until the reaction is complete (monitor by TLC or GC).
-
Quenching: Cool the reaction mixture to room temperature and quench by slowly adding dilute aqueous acid (e.g., 1 M HCl) until the mixture is neutral.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diethyl 3-oxoadipate by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the biological synthesis of this compound.
Caption: Troubleshooting logic for chemical synthesis of this compound.
References
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-oxoadipic acid, 689-31-6 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Aromatic Precursor Toxicity in Microbial Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aromatic precursor toxicity in microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What makes aromatic precursors toxic to microbial cultures?
Aromatic compounds, such as toluene (B28343), styrene, xylenes, and phenolic acids like p-coumaric and ferulic acid, are generally toxic to microorganisms due to their hydrophobic nature. This allows them to intercalate into and disrupt the integrity of cell membranes, leading to increased membrane fluidity and permeability. This disruption affects vital cellular functions, including respiration, energy production, and nutrient transport.[1] Furthermore, these compounds can cause protein misfolding and aggregation, ribosome disaggregation, and oxidative stress, ultimately inhibiting cell growth and productivity.[2][3]
Q2: My microbial culture growth is significantly inhibited after adding an aromatic precursor. What are the immediate steps I can take to troubleshoot this?
When severe growth inhibition is observed after the addition of an aromatic precursor, consider the following immediate actions:
-
Reduce Precursor Concentration: The most straightforward approach is to lower the concentration of the aromatic precursor to a sub-lethal level.
-
Optimize Addition Strategy: Instead of a single bolus addition, implement a fed-batch or continuous feeding strategy to maintain a low, non-toxic concentration of the precursor in the culture medium.
-
In Situ Product Recovery (ISPR): If the toxic compound is a product of your pathway, implementing an ISPR strategy can remove it from the culture broth as it is produced.
Q3: How can I engineer my microbial strain to be more tolerant to aromatic precursors?
Several metabolic engineering and evolutionary strategies can be employed to enhance microbial tolerance:
-
Adaptive Laboratory Evolution (ALE): This involves cultivating the microbial strain in the presence of gradually increasing concentrations of the toxic aromatic compound. This process selects for spontaneous mutations that confer higher tolerance.
-
Membrane Engineering: Modifying the composition of the cell membrane to decrease its fluidity can reduce the disruptive effects of aromatic compounds. This can be achieved by altering the fatty acid composition of the membrane.
-
Overexpression of Efflux Pumps: Efflux pumps are membrane proteins that can actively transport toxic compounds out of the cell. Overexpressing native or heterologous efflux pumps can significantly improve tolerance.
-
Stress Response Engineering: Enhancing the expression of genes involved in cellular stress responses, such as heat shock proteins and enzymes involved in detoxifying reactive oxygen species, can help the cells cope with the toxic effects of aromatic compounds.
Q4: What is In Situ Product Recovery (ISPR) and how can it help manage toxicity?
In Situ Product Recovery (ISPR) is a technique where a toxic product is continuously removed from the fermentation broth as it is produced.[4] This prevents the accumulation of the product to toxic levels, thereby maintaining cell viability and productivity. Common ISPR methods include:
-
Solvent Extraction: A biocompatible organic solvent is used to selectively extract the aromatic product from the aqueous culture medium.[4]
-
Adsorption: Solid adsorbents, such as resins or activated carbon, are added to the bioreactor to bind the toxic product.
-
Gas Stripping: For volatile aromatic compounds, a gas is sparged through the culture to strip the compound from the liquid phase.
Troubleshooting Guides
Problem 1: Culture crashes after the introduction of the aromatic precursor.
| Possible Cause | Suggested Solution |
| Precursor concentration is too high. | Determine the IC50 value of the precursor for your strain to establish a safe working concentration range. Start with a low concentration and gradually increase it. |
| Shock loading of the precursor. | Implement a gradual feeding strategy (fed-batch) to avoid sudden spikes in precursor concentration. |
| Sub-optimal culture conditions. | Ensure that other culture parameters such as pH, temperature, and nutrient levels are optimal for your strain, as sub-optimal conditions can exacerbate toxicity. |
Problem 2: Engineered strain does not show improved tolerance to the aromatic precursor.
| Possible Cause | Suggested Solution |
| Ineffective genetic modification. | Verify the genetic modification through sequencing and assess the expression level of the engineered gene (e.g., via RT-qPCR or proteomics). |
| Incorrect tolerance mechanism targeted. | The primary mechanism of toxicity for the specific precursor may not be what was targeted. Investigate the specific toxic effects of the compound on your strain. |
| Fitness trade-offs. | The genetic modification may have conferred tolerance but at the cost of overall cellular fitness. Evaluate the growth rate and other physiological parameters of the engineered strain in the absence of the precursor. |
Problem 3: In Situ Product Recovery (ISPR) is not effectively removing the toxic product.
| Possible Cause | Suggested Solution |
| Inappropriate solvent/adsorbent. | Screen a variety of solvents or adsorbents to find one with a high partition coefficient or adsorption capacity for your specific product and low toxicity to your microbial strain. |
| Sub-optimal process parameters. | Optimize parameters such as solvent-to-broth ratio, mixing speed, or gas flow rate to enhance the mass transfer of the product from the aqueous phase to the recovery phase. |
| Emulsion formation (for solvent extraction). | Consider using a membrane contactor to separate the organic and aqueous phases to prevent emulsion formation. |
Quantitative Data on Aromatic Precursor Toxicity
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the toxicity of a compound. The following tables summarize some reported IC50 values for common aromatic precursors in different microbial hosts.
Table 1: IC50 Values of Aromatic Precursors on Escherichia coli
| Aromatic Precursor | Strain | IC50 | Reference |
| Toluene | JM101 | Growth inhibition observed above 0.04% | [5] |
| Styrene | - | - | - |
| Xylene | - | - | - |
Table 2: IC50 Values of Aromatic Precursors on Saccharomyces cerevisiae
| Aromatic Precursor | Strain | IC50 | Reference |
| p-Coumaric Acid | - | Growth seriously inhibited at 2.0 g/L | [4] |
| Ferulic Acid | - | Growth seriously inhibited at 1.5 g/L | [4] |
Table 3: IC50 Values of Aromatic Precursors on Pseudomonas putida
| Aromatic Precursor | Strain | IC50 | Reference |
| Toluene | F1 | Growth observed up to 250 mg/L | [6] |
| m-Xylene | PaW94 | Growth inhibition observed at high concentrations | [7] |
Note: IC50 values can vary significantly depending on the specific strain, culture conditions, and assay method used.
Experimental Protocols
Protocol 1: Determination of IC50 using a Microplate Reader
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an aromatic precursor on a microbial culture using a 96-well microplate reader.
Materials:
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm (OD600)
-
Microbial strain of interest
-
Appropriate growth medium
-
Aromatic precursor stock solution
-
Sterile diluent (e.g., water or DMSO)
Procedure:
-
Prepare Inoculum: Inoculate a single colony of the microbial strain into a suitable liquid medium and grow overnight at the optimal temperature and shaking speed.
-
Prepare Serial Dilutions of Aromatic Precursor:
-
In a 96-well plate, prepare a serial dilution of the aromatic precursor in the growth medium. Typically, a 2-fold serial dilution series is prepared across 10 wells, leaving two wells for positive (no precursor) and negative (no cells) controls.
-
-
Inoculate Microplate: Dilute the overnight culture to a starting OD600 of 0.05-0.1 in fresh medium. Add 100 µL of the diluted culture to each well of the microplate containing the precursor dilutions and the positive control well. Add 100 µL of sterile medium to the negative control well.
-
Incubation: Incubate the microplate in a microplate reader with shaking at the optimal temperature for the microbial strain.
-
Measure Growth: Monitor the OD600 of each well at regular intervals (e.g., every 30 minutes) for 12-24 hours.
-
Data Analysis:
-
For each concentration of the precursor, determine the maximum specific growth rate (µ_max).
-
Normalize the growth rates to the positive control (no precursor).
-
Plot the normalized growth rate against the logarithm of the precursor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the IC50 value, which is the concentration of the precursor that causes a 50% reduction in the maximum specific growth rate.[8]
-
Protocol 2: Adaptive Laboratory Evolution (ALE) for Enhanced Tolerance
This protocol outlines a general procedure for performing Adaptive Laboratory Evolution (ALE) to improve the tolerance of a microbial strain to an aromatic precursor.
Materials:
-
Shake flasks or chemostat
-
Microbial strain of interest
-
Growth medium
-
Aromatic precursor
-
Glycerol (B35011) for stock preservation
Procedure:
-
Determine Initial Inhibitory Concentration: Using the IC50 determination protocol, find a concentration of the aromatic precursor that causes a significant but not complete inhibition of growth (e.g., 20-30% inhibition).
-
Serial Passaging:
-
Inoculate a culture with the microbial strain in a medium containing the initial inhibitory concentration of the precursor.
-
Allow the culture to grow until it reaches the late exponential or early stationary phase.
-
Transfer a small volume of this culture (e.g., 1-10%) into a fresh medium containing the same concentration of the precursor.
-
Repeat this serial passaging for multiple generations.
-
-
Gradual Increase of Precursor Concentration: Once the growth rate of the culture in the presence of the precursor improves and approaches the growth rate of the wild-type strain in the absence of the precursor, increase the concentration of the aromatic precursor in the medium.
-
Continue Evolution: Continue the serial passaging with the increased precursor concentration until the growth rate adapts again. Repeat this process of gradually increasing the precursor concentration.
-
Isolate and Characterize Tolerant Mutants:
-
At various points during the ALE experiment, plate the culture on solid medium to isolate single colonies.
-
Test the tolerance of the isolated colonies to the aromatic precursor by measuring their growth in liquid cultures with different concentrations of the compound.
-
Preserve promising tolerant mutants as glycerol stocks for further characterization.
-
-
Identify Mutations (Optional): Perform whole-genome sequencing of the evolved tolerant strains to identify the genetic mutations responsible for the enhanced tolerance.
Signaling Pathways and Experimental Workflows
Toluene Stress Response in E. coli
The toxicity of toluene in E. coli is multifaceted, affecting the cell membrane, ribosomes, and inducing a general stress response.[2][3] The following diagram illustrates a simplified logical workflow of the cellular effects of toluene.
High-Osmolarity Glycerol (HOG) Pathway in S. cerevisiae
The High-Osmolarity Glycerol (HOG) pathway is a key signaling cascade in Saccharomyces cerevisiae that responds to various stresses, including osmotic stress which can be induced by toxic compounds.[8][9][10][11][12][13] This pathway leads to the accumulation of glycerol, which helps protect the cell.
Experimental Workflow for Toxicity Mitigation
The following diagram outlines a logical workflow for addressing aromatic precursor toxicity in a microbial production process.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Effects of toluene on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Enhanced Product Recovery from Glycerol Fermentation into 3-Carbon Compounds in a Bioelectrochemical System Combined with In Situ Extraction [frontiersin.org]
- 6. Toluene degradation by Pseudomonas putida F1. Nucleotide sequence of the todC1C2BADE genes and their expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TOL Plasmid pWW0 xylN Gene Product from Pseudomonas putida Is Involved in m-Xylene Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The HOG pathway controls osmotic regulation of transcription via the stress response element (STRE) of the Saccharomyces cerevisiae CTT1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing gene expression for enhanced 3-Ketoadipic acid pathway flux
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when optimizing gene expression for the 3-Ketoadipic acid pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format to help you navigate your experiments.
Section 1: Low Product Titer and Yield
Question 1: My final this compound titer is significantly lower than expected. What are the common causes and how can I troubleshoot this?
Answer: Low product titer is a common issue stemming from several factors. A systematic approach is crucial for diagnosis.
-
Metabolic Bottlenecks: The most frequent cause is the accumulation of pathway intermediates, which can be toxic or inhibit upstream enzymes.[1][2] Protocatechuate (PCA) is a well-documented bottleneck in this pathway.[1][3]
-
Troubleshooting: Analyze culture supernatants at various time points using HPLC to identify accumulating intermediates. If PCA is accumulating, focus on enhancing the activity of protocatechuate decarboxylase (Pdc).
-
-
Suboptimal Enzyme Expression Levels: Metabolic flux is highly sensitive to the relative expression levels of pathway enzymes.[4][5] Simply overexpressing all genes rarely works; balancing is key.
-
Troubleshooting: Employ strategies to tune the expression of each pathway gene individually. This can be achieved through promoter engineering or ribosome binding site (RBS) optimization.[4][6] Start by creating a library of expression levels for the enzyme immediately downstream of an accumulated intermediate.
-
-
Poor Precursor Supply: The pathway may be starved for initial precursors, either from central metabolism (if producing from sugars) or from the breakdown of aromatic compounds.
-
Global Regulatory Effects & Host Strain Issues: The host's native regulatory networks, such as carbon catabolite repression, can interfere with pathway efficiency.[9]
Section 2: Intermediate Accumulation
Question 2: I'm observing significant accumulation of protocatechuate (PCA) in my culture. How can I resolve this bottleneck?
Answer: PCA accumulation is a classic bottleneck in the this compound pathway, indicating that the rate of its conversion to catechol is slower than its production.[1][2]
-
Enhance Protocatechuate Decarboxylase (Pdc) Activity: The enzyme responsible for converting PCA to catechol, Pdc (often encoded by aroY), is frequently the rate-limiting step.[3]
-
Strategy 1: Co-expression of Helper Proteins: The activity of Pdc from some organisms is dramatically enhanced by the co-expression of genetically associated proteins. For instance, co-expressing kpdB with aroY from Klebsiella pneumoniae was shown to increase Pdc activity approximately 14-fold.[3][10] This approach has successfully tripled muconate titers in engineered P. putida.[2]
-
Strategy 2: Enzyme Engineering: If co-expression is insufficient, consider protein engineering of Pdc to improve its catalytic efficiency (kcat) or substrate affinity (Km).
-
Strategy 3: Fine-Tuning Expression: Use promoter and RBS engineering to find the optimal expression level of the Pdc enzyme and its helper proteins.[4][11]
-
Section 3: Gene Expression and Enzyme Activity
Question 3: How do I choose between promoter engineering, RBS engineering, and codon optimization for tuning gene expression?
Answer: These three techniques control gene expression at different stages (transcription, translation, and translation elongation) and can be used synergistically.
-
Promoter Engineering: This method controls the rate of transcription and is ideal for making coarse adjustments to enzyme levels.[12] By using a library of promoters with varying strengths, you can modulate expression over a wide range.[13][14] This is a good first step when you need to significantly increase or decrease an enzyme's concentration.
-
RBS Engineering: This method controls the rate of translation initiation and allows for very fine-tuned, predictable control over protein expression levels.[5][15] It is particularly powerful for balancing the expression of multiple genes in an operon or pathway, as it allows for independent tuning of each protein's synthesis rate from a single polycistronic mRNA.[5] Tools like the RBS Calculator can computationally design RBS sequences for targeted expression levels.[11]
-
Codon Optimization: This involves altering the coding sequence of a gene to match the codon usage bias of the expression host.[16][17] It is most critical when expressing a gene from a phylogenetically distant organism, as differences in codon preference can lead to translational pausing and low protein yields.[16] While less useful for fine-tuning, it is often a prerequisite for achieving any functional expression of a difficult heterologous gene.[18]
Question 4: The specific activity of my purified Catechol 1,2-dioxygenase is low. What could be wrong?
Answer: Low specific activity of Catechol 1,2-dioxygenase (C12O), a key ring-cleaving enzyme in the pathway, can be due to issues with the protein itself or the assay conditions.
-
Cofactor Limitation: C12O enzymes are non-heme iron-containing proteins that require a Fe³⁺ ion for activity.[19][20]
-
Troubleshooting: Ensure sufficient iron is available in the growth media. For in vitro assays, include FeCl₃ in the purification and assay buffers.
-
-
Improper Protein Folding/Solubility: The enzyme may be misfolding or forming inactive aggregates (inclusion bodies).
-
Troubleshooting: Lower the induction temperature and/or the inducer concentration during expression. Co-express molecular chaperones. Check the soluble and insoluble fractions of your cell lysate on an SDS-PAGE gel.
-
-
Suboptimal Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition.
-
Quaternary Structure: Some C12O enzymes are active as dimers, trimers, or other oligomeric states.[20][22][23] Disruption of this structure can lead to inactivation.
-
Troubleshooting: Avoid harsh purification conditions (e.g., extreme pH, high concentrations of denaturants). Analyze the oligomeric state of the purified protein using size-exclusion chromatography.
-
Data Presentation: Pathway Optimization Outcomes
The following tables summarize quantitative data from various studies aimed at enhancing pathway flux towards this compound and related precursors.
Table 1: Titers and Yields of this compound Pathway Products in Engineered Strains
| Host Organism | Engineering Strategy | Substrate(s) | Product | Titer (g/L) | Molar Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| P. putida KT2440 | pcaIJ deletion, pathway engineering | Glucose | β-Ketoadipic acid | 41 | N/A | [24] |
| P. putida KT2440 | Enzyme expression tuning, crc deletion | Model Aromatic Compounds | β-Ketoadipic acid | 44.5 | N/A | [25] |
| P. putida KT2440 | Enzyme expression tuning, crc deletion | Corn Stover LRCs | β-Ketoadipic acid | 25.0 | N/A | [25] |
| P. putida GR038 | Metabolic & Bioprocess Engineering | Glucose & Xylose | β-Ketoadipic acid | 65.8 | 52 (C-mol) | [7] |
| P. putida GR038 | In Situ Product Recovery (ISPR) | Glucose & Xylose | β-Ketoadipic acid | 92.0 | N/A | [7] |
| P. putida KT2440 | Co-expression of Pdc helpers | p-Coumarate | Muconic Acid | >15 | N/A | [2] |
| P. putida KT2440 | Co-expression of Pdc helpers | Glucose | Muconic Acid | 4.92 | N/A | [2] |
| Engineered E. coli | Fed-batch cultivation | Glucose | Protocatechuic Acid | 4.25 | 18.2 |[26] |
Table 2: Improvement in Enzyme Activity and Product Titer via Specific Modifications
| Target Enzyme | Modification | Host Organism | Fold Improvement | Metric | Reference(s) |
|---|---|---|---|---|---|
| Protocatechuate Decarboxylase | Co-expression of aroY and kpdB | E. coli | ~14x | Pdc Activity | [3][10] |
| Full Pathway | Co-expression of Pdc helpers | P. putida | >3x | Muconate Titer from Glucose | [2] |
| Full Pathway | Co-expression of Pdc helpers | P. putida | 1.5x | Muconate Productivity from p-Coumarate |[2] |
Visualizations: Pathways and Workflows
The following diagrams illustrate the core metabolic pathway and recommended experimental workflows for optimization.
Caption: The β-Ketoadipate pathway showing convergent funneling from sugars and aromatics.
Caption: A systematic workflow for troubleshooting and optimizing metabolic pathway flux.
Caption: A logic diagram to guide troubleshooting efforts for low product yield.
Experimental Protocols
Protocol 1: Promoter Engineering for Coarse-Tuning Gene Expression
This protocol describes how to create a promoter library to identify an optimal expression level for a target gene (e.g., aroY).
-
Library Creation: Generate a library of mutant promoters with a range of strengths. This can be done by error-prone PCR of a constitutive promoter or by site-directed mutagenesis of key regulatory regions (e.g., -10 and -35 boxes).[13]
-
Library Assembly: Clone the promoter library upstream of the target gene's coding sequence in an expression vector.
-
Transformation: Transform the library of plasmids into your production host strain.
-
Screening: Plate the transformants and pick individual colonies (e.g., 24-96) into a multi-well plate for cultivation.
-
Analysis: After cultivation, measure the final product titer (e.g., this compound) from the supernatant of each well using HPLC.
-
Selection: Sequence the promoter region of the top-performing variants to identify the mutations responsible for the optimal expression level.[14]
Protocol 2: RBS Engineering for Fine-Tuning Gene Expression
This protocol uses a computational approach to design a small, smart library of RBS variants to balance pathway flux.
-
Computational Design: Use an online tool like the RBS Library Calculator.[11] Input the coding sequence of your target gene(s) and specify a desired range of translation initiation rates (e.g., from 100 to 50,000 arbitrary units). The tool will output a small number of degenerate RBS sequences.
-
Library Construction: Synthesize oligonucleotides containing these degenerate RBS sequences and use them to replace the native RBS of your target gene(s) via methods like inverse PCR or Gibson assembly.[6]
-
Transformation and Screening: Transform the resulting constructs and screen a small number of colonies (typically <100) as described in the promoter engineering protocol. Because the library is computationally designed, a high percentage of variants should cover the desired expression space, minimizing screening effort.[5][27]
-
Validation: The optimal variant identified in the screen should provide a well-balanced expression level for maximizing pathway flux.
Protocol 3: Codon Optimization for Heterologous Gene Expression
This protocol ensures that a foreign gene's coding sequence is suitable for high-level expression in a host like E. coli.
-
Sequence Analysis: Obtain the amino acid sequence of the target protein.
-
In Silico Optimization: Use a gene synthesis service or software tool to generate a new DNA sequence. Select the target expression host (e.g., E. coli K-12). The algorithm will replace rare codons with those frequently used by the host's translational machinery, which can significantly improve protein expression.[16][17] Also, ensure that the algorithm removes unwanted features like cryptic splice sites or strong mRNA secondary structures near the RBS.
-
Gene Synthesis: Order the synthesis of the optimized DNA sequence.
-
Cloning and Expression: Clone the synthetic gene into your expression vector and proceed with expression experiments. Compare the expression level against the non-optimized version using SDS-PAGE or Western blotting.
Protocol 4: Assay for Catechol 1,2-Dioxygenase (C12O) Activity
This spectrophotometric assay measures the rate of conversion of catechol to cis,cis-muconic acid.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl or sodium phosphate (B84403) buffer, pH 7.5.[19]
-
Substrate Stock: 10 mM catechol in water. Prepare fresh.
-
Enzyme Sample: Purified enzyme or clarified cell lysate diluted in assay buffer.
-
-
Assay Procedure:
-
Set a spectrophotometer to read absorbance at 260 nm.
-
In a quartz cuvette, combine 980 µL of assay buffer and 10 µL of the enzyme sample.
-
Initiate the reaction by adding 10 µL of the 10 mM catechol stock solution (final concentration: 100 µM).
-
Immediately mix and monitor the increase in absorbance at 260 nm for 1-3 minutes. The rate should be linear.[22]
-
-
Calculation of Activity:
-
Use the Beer-Lambert law (A = εcl) to calculate the rate of product formation.
-
The molar extinction coefficient (ε) for cis,cis-muconic acid at 260 nm is approximately 16,800 M⁻¹cm⁻¹.
-
One unit (U) of activity is defined as the amount of enzyme that produces 1 µmol of product per minute.
-
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of protocatechuate decarboxylase activity for the effective production of muconate from lignin-related aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rationally reduced libraries for combinatorial pathway optimization minimizing experimental effort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct RBS Engineering of the biosynthetic gene cluster for efficient productivity of violaceins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Direct biosynthesis of adipic acid from lignin-derived aromatics using engineered Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Optimization of hydrogenobyrinic acid biosynthesis in Escherichia coli using multi-level metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. escholarship.org [escholarship.org]
- 19. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase: An integrative structural biology study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 23. Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida 3-Dehydroshikimate Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for 3-Ketoadipic acid extraction from fermentation media
This guide provides troubleshooting advice and frequently asked questions for the extraction of 3-ketoadipic acid from fermentation media. It is intended for researchers, scientists, and professionals in drug development and biotechnology.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from fermentation broth?
A1: Liquid-liquid extraction (LLE) is a widely used method for the recovery of organic acids from fermentation broths. This involves using an organic solvent that is immiscible with the aqueous fermentation media to selectively dissolve the this compound.
Q2: Which solvent is recommended for the extraction of this compound?
A2: Ethyl acetate (B1210297) is a commonly used solvent for the extraction of polar organic molecules like this compound from aqueous solutions.[1] Other solvents like n-butanol have also been used for the extraction of similar dicarboxylic acids.[2] The choice of solvent can impact selectivity and extraction efficiency.[3]
Q3: At what pH should I perform the extraction?
A3: To ensure that this compound is in its protonated, less polar form, the pH of the fermentation broth should be adjusted to be below its pKa values before extraction. The pKa values for the similar adipic acid are around 4.4 and 5.4.[4] Acidifying the broth to a pH of 2-3 with a strong acid like HCl or H2SO4 is a common practice for extracting carboxylic acids.
Q4: I am observing a lower than expected yield. What could be the cause?
A4: Low yield can be attributed to several factors:
-
Incomplete Extraction: This could be due to an inappropriate solvent, an incorrect pH, or an insufficient volume of solvent.
-
Product Degradation: this compound can be unstable and may degrade, for instance, through abiotic decarboxylation to levulinic acid, particularly during purification steps.[5]
-
Emulsion Formation: A stable emulsion layer between the aqueous and organic phases can trap the product, leading to lower recovery.[6]
Q5: How can I confirm the presence and quantity of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to identify and quantify organic acids like this compound in both the fermentation broth and the final extract.
Troubleshooting Guide
Issue 1: Formation of a Stable Emulsion During Extraction
Symptoms:
-
A cloudy or milky third layer appears between the organic and aqueous phases.
-
The two phases fail to separate cleanly after mixing.
Possible Causes:
-
High concentrations of surfactant-like molecules such as proteins, lipids, or cell debris in the fermentation broth.[6]
-
Vigorous shaking or mixing, which creates fine droplets.[7]
Solutions:
| Solution | Description |
| Gentle Mixing | Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient interfacial contact without high shear forces.[7] |
| "Salting Out" | Add sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components.[6][7] |
| Centrifugation | Centrifuging the mixture can help to break the emulsion and separate the phases.[8] |
| Filtration | Filtering the entire mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion.[9] |
| pH Adjustment | If the emulsion is stabilized by acidic or basic compounds, a slight adjustment of the pH might destabilize the emulsion.[7] |
| Solvent Addition | Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[6] |
| Pre-treatment of Broth | Ensure the fermentation broth is clarified as much as possible before extraction by centrifugation or filtration to remove cells and other particulates. |
Issue 2: Low Purity of Extracted this compound
Symptoms:
-
The final product contains significant amounts of other organic acids or media components.
-
Analytical results (e.g., from HPLC) show multiple peaks in addition to the this compound peak.
Possible Causes:
-
Co-extraction of other media components or metabolic byproducts with similar solubility.
-
Insufficient selectivity of the chosen extraction solvent.
Solutions:
| Solution | Description |
| Back Extraction | After the initial extraction, the organic phase can be "washed" with an aqueous solution at a specific pH to remove impurities. |
| Chromatography | Further purification of the crude extract using techniques like ion-exchange chromatography can be employed to separate this compound from other charged molecules. |
| Crystallization | Recrystallization of the crude product from a suitable solvent can significantly improve purity. |
| Solvent Screening | Experiment with different extraction solvents or solvent mixtures to find a system with higher selectivity for this compound. |
| In Situ Product Recovery | Integrating techniques like adsorptive in situ product recovery during fermentation can lead to a cleaner product stream and higher final purity.[10] |
Quantitative Data Summary
The following table summarizes reported production titers of β-ketoadipic acid in various microbial systems. Extraction and purification efficiencies can vary significantly based on the chosen protocol.
| Host Organism | Substrate(s) | Titer (g/L) | Reference |
| Pseudomonas putida KT2440 | p-coumarate and ferulate | 44.5 | [11] |
| Pseudomonas putida KT2440 | Corn stover-derived lignin-related compounds | 25 | [11] |
| Pseudomonas putida KT2440 | Protocatechuic acid | 16 | [5] |
| Pseudomonas putida | Glucose and xylose | 65.8 | [10] |
| E. coli | Terephthalic acid (from PET waste) | ~2.2 (13.61 mM) | [12] |
Experimental Protocols
Standard Liquid-Liquid Extraction of this compound
-
Clarification of Fermentation Broth:
-
Harvest the fermentation broth and centrifuge at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the microbial cells.
-
Decant the supernatant carefully. For a clearer solution, a filtration step (e.g., using a 0.22 µm filter) can be included.
-
-
Acidification:
-
Transfer the clarified supernatant to a beaker.
-
Slowly add a concentrated acid (e.g., 6M HCl or H2SO4) while stirring to lower the pH to approximately 2.0-3.0. Monitor the pH using a calibrated pH meter.
-
-
Solvent Extraction:
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and gently invert it 15-20 times, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Mount the separatory funnel on a stand and allow the layers to separate.
-
-
Phase Separation and Collection:
-
Once two distinct layers are visible, carefully drain the lower aqueous layer.
-
Collect the upper organic layer (ethyl acetate containing the this compound) into a clean flask.
-
For improved yield, the aqueous layer can be re-extracted with a fresh portion of ethyl acetate.
-
-
Drying and Solvent Evaporation:
-
Add an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to the collected organic phase to remove any residual water.
-
Filter off the drying agent.
-
Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.
-
-
Further Purification (Optional):
-
The crude product can be further purified by recrystallization or column chromatography if higher purity is required.
-
Visualizations
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. US3786096A - Recovery of adipic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. info.ornl.gov [info.ornl.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 11. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-reactivity issues in enzymatic assays for 3-Ketoadipic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays for 3-Ketoadipic acid.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the enzymatic assay for this compound?
The most common enzymatic assay for this compound (also known as 3-oxoadipic acid) relies on the activity of 3-oxoadipate (B1233008) CoA-transferase (EC 2.8.3.6). This enzyme catalyzes the transfer of Coenzyme A (CoA) from succinyl-CoA to 3-oxoadipate. The reaction produces 3-oxoadipyl-CoA and succinate. The formation of 3-oxoadipyl-CoA can be monitored spectrophotometrically, typically by measuring the increase in absorbance at a specific wavelength.
Q2: What are the key reagents and equipment needed for this assay?
Key reagents include purified 3-oxoadipate CoA-transferase, this compound standard, succinyl-CoA, a suitable buffer (e.g., Tris-HCl), and magnesium chloride (MgCl2), which is often required for optimal enzyme activity. The primary equipment is a UV-Vis spectrophotometer capable of measuring absorbance at the desired wavelength.
Q3: My assay is showing no or very low signal. What are the possible causes?
Low or no signal can stem from several factors:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incorrect Reagent Concentration: Verify the concentrations of all reagents, especially the enzyme, this compound, and succinyl-CoA.
-
Suboptimal Assay Conditions: Check the pH and temperature of the reaction. The optimal pH for 3-oxoadipate CoA-transferase is typically around 8.4.
-
Presence of Inhibitors: Your sample may contain substances that inhibit the enzyme's activity. Refer to the troubleshooting guide below for common inhibitors.
Q4: I'm observing a high background signal in my negative controls. What could be the reason?
A high background signal can be caused by:
-
Contaminated Reagents: One of your reagents may be contaminated with a substance that absorbs at the detection wavelength.
-
Non-enzymatic Reaction: A slow, non-enzymatic reaction might be occurring between the substrates.
-
Sample Matrix Effects: Components in your sample matrix could be interfering with the assay.
Troubleshooting Guide for Cross-Reactivity Issues
Cross-reactivity is a critical issue in enzymatic assays where the enzyme can act on or be inhibited by molecules structurally similar to the target analyte. This guide will help you identify and address potential cross-reactivity problems in your this compound assay.
Problem 1: Falsely Elevated this compound Levels
Possible Cause: The enzyme is acting on a structurally similar substrate present in your sample.
Troubleshooting Steps:
-
Identify Potential Cross-Reactants: Review the composition of your sample matrix for compounds structurally related to this compound. Key structural features of this compound include a six-carbon dicarboxylic acid backbone with a ketone group at the third carbon.
-
Consult Substrate Specificity Data: Refer to the table below for known substrate specificity of 3-oxoadipate CoA-transferase.
-
Perform a Spike-and-Recovery Experiment: Add a known amount of pure this compound to your sample matrix and measure the recovery. If the recovery is significantly different from 100%, it suggests matrix interference.
-
Sample Pre-treatment: Consider a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering compounds before the assay.
Problem 2: Falsely Low this compound Levels
Possible Cause: Your sample contains a competitive or non-competitive inhibitor of 3-oxoadipate CoA-transferase.
Troubleshooting Steps:
-
Identify Potential Inhibitors: Common enzyme inhibitors include chelating agents (e.g., EDTA), heavy metals, and compounds that react with essential amino acid residues in the enzyme. Also, consider substrate analogs that can bind to the active site but are not turned over.
-
Consult Inhibition Data: The table below lists some known inhibitors and poor substrates that can cause inhibition.
-
Dilute the Sample: Diluting your sample can reduce the concentration of the inhibitor to a level where it no longer significantly affects the enzyme's activity.
-
Inhibitor Removal: If the identity of the inhibitor is known, specific pre-treatment steps can be employed for its removal.
Quantitative Data on Substrate Specificity and Inhibition
The following table summarizes key kinetic parameters for 3-oxoadipate CoA-transferase and its interaction with various substrates and inhibitors. This data is crucial for understanding potential cross-reactivity.
| Compound | Type | Km (mM) | Ki (mM) | Relative Activity (%) | Notes |
| 3-Oxoadipate | Substrate | 0.4[1][2] | - | 100[3] | The primary substrate for the enzyme. |
| Succinyl-CoA | Substrate | 0.2[1][2] | - | - | The CoA donor in the reaction. |
| 2-Oxoadipate | Poor Substrate/Inhibitor | - | - | - | Shown to be a poor substrate and can inhibit the conversion of 3-oxoadipate.[1][3] |
| 3-Oxoglutarate | Poor Substrate | - | - | - | Functions as a poor substrate for the transferase.[1] |
| 4-Methyl-3-oxoadipate | Substrate | - | - | Some activity observed | A structurally similar compound that can be converted by the enzyme.[1] |
| 2-Chloro-3-oxoadipate | Non-substrate | - | - | 0 | The enzyme fails to convert this compound.[1] |
| 2-Methyl-3-oxoadipate | Non-substrate | - | - | 0 | The enzyme fails to convert this compound.[1] |
Experimental Protocols
Key Experiment: 3-Oxoadipate:Succinyl-CoA Transferase Assay
This protocol is adapted from the method described by Katagiri and Hayaishi and is used to determine the concentration of this compound.[3]
Principle: The formation of the 3-oxoadipyl-CoA-Mg²⁺ complex is measured by the increase in absorbance at 305 nm.
Reagents:
-
Tris-HCl buffer (35 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) (25 mM)
-
This compound (analyte)
-
Succinyl-CoA (0.15 mM)
-
Purified 3-oxoadipate:succinyl-CoA transferase
Procedure:
-
Prepare the assay mixture in a quartz cuvette containing:
-
35 µmol of Tris-HCl buffer (pH 8.0)
-
25 µmol of MgCl₂
-
3.5 µmol of this compound (or sample)
-
-
Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.15 µmol of succinyl-CoA.
-
Immediately start monitoring the increase in absorbance at 305 nm using a spectrophotometer.
-
The initial rate of absorbance increase is proportional to the enzyme activity, which in turn is dependent on the this compound concentration when the enzyme is not saturated with this substrate.
-
A standard curve should be generated using known concentrations of this compound to quantify the amount in the samples.
Visualizations
Below are diagrams to help visualize the key processes and relationships discussed in this technical support center.
Caption: Enzymatic reaction catalyzed by 3-oxoadipate CoA-transferase.
Caption: Troubleshooting workflow for enzymatic assay interference.
Caption: Logical relationships of interference sources to assay accuracy.
References
Technical Support Center: Fed-batch Feeding Strategies to Avoid Substrate Inhibition
Welcome to the technical support center for Fed-batch Feeding Strategies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding substrate inhibition during fed-batch fermentation experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a problem in fermentation?
A1: Substrate inhibition is a phenomenon where the rate of a microbial growth or enzymatic reaction decreases at high substrate concentrations.[1][2] Instead of increasing with substrate availability, the reaction rate reaches a maximum and then declines.[1] This is problematic in fermentation as it can lead to lower product yields and overall process inefficiency.[2] High substrate concentrations can cause osmotic stress, viscosity issues, or inefficient oxygen transport, all of which can negatively impact cell growth and productivity.[1]
Q2: How does a fed-batch culture strategy help in avoiding substrate inhibition?
A2: Fed-batch culture is a common and effective method to mitigate substrate inhibition.[1][3] In a fed-batch system, nutrients (the substrate) are added to the bioreactor incrementally throughout the cultivation process, rather than all at once at the beginning as in a batch culture.[3] This controlled addition allows for the maintenance of the substrate concentration at an optimal, non-inhibitory level, thereby maximizing cell growth and product formation.[1][4]
Q3: What are the different types of fed-batch feeding strategies?
A3: There are several feeding strategies that can be employed in a fed-batch culture, each with its own advantages. Common strategies include:
-
Constant Feed: The simplest strategy where the nutrient solution is added at a constant rate.[3]
-
Exponential Feed: The feed rate is increased exponentially to match the exponential growth of the biomass, aiming to maintain a constant specific growth rate.[5][6]
-
Feedback Control: The feed rate is dynamically adjusted based on real-time measurements of a critical process parameter, such as dissolved oxygen (DO-stat), pH (pH-stat), or the substrate concentration itself.[2][7] This is a more advanced strategy that allows for precise control over the culture environment.
Q4: What is overflow metabolism and how is it related to substrate inhibition?
A4: Overflow metabolism is a metabolic phenomenon observed in some microorganisms, like Escherichia coli and Saccharomyces cerevisiae, where, in the presence of excess glucose and oxygen, the organism produces inhibitory byproducts such as acetate (B1210297) or ethanol, respectively.[8][9] This occurs when the rate of glucose uptake exceeds the capacity of the central carbon metabolism (e.g., the TCA cycle).[10] While not identical to substrate inhibition, it is a closely related issue as high substrate concentrations trigger it. Fed-batch feeding strategies that maintain a low substrate concentration are crucial for preventing overflow metabolism.[9][10]
Troubleshooting Guides
Issue 1: Decreased cell growth and product formation despite high nutrient availability.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Substrate Inhibition | 1. Analyze Substrate Concentration: Measure the residual substrate concentration in the bioreactor. High levels may indicate inhibition. 2. Implement a Fed-Batch Strategy: If not already in use, switch from a batch to a fed-batch process.[1] 3. Optimize Feed Rate: If using fed-batch, reduce the feed rate to maintain a lower, non-inhibitory substrate concentration. Consider implementing an exponential or feedback control strategy for tighter control.[5][7] | Restoration of expected growth rates and product yields by maintaining the substrate at an optimal concentration. |
| Overflow Metabolism | 1. Measure Byproduct Concentration: Analyze the culture for inhibitory byproducts like acetate or ethanol. 2. Reduce Specific Growth Rate: Lower the feed rate to decrease the specific growth rate to a level below the critical threshold that triggers overflow metabolism.[9] 3. Implement Feedback Control: Utilize online monitoring of dissolved oxygen or pH to control the feed rate and prevent byproduct accumulation.[2] | Minimized production of inhibitory byproducts, leading to improved cell health and productivity. |
| Oxygen Limitation | 1. Monitor Dissolved Oxygen (DO): Ensure the DO level is maintained above the critical limit for your organism. 2. Increase Agitation/Aeration: Increase the stirrer speed or the aeration rate to improve oxygen transfer. 3. Oxygen-Enriched Air: If necessary, use oxygen-enriched air to meet the oxygen demand of a high-density culture. | Maintained aerobic conditions, preventing a shift to anaerobic metabolism and the associated decrease in growth and product formation. |
Issue 2: Difficulty in determining the optimal feed rate.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Lack of Kinetic Data | 1. Perform Batch Experiments: Conduct preliminary batch culture experiments at various initial substrate concentrations to determine the maximum specific growth rate (µ_max) and the substrate inhibition constant (K_i).[11] 2. Model the Kinetics: Use the experimental data to fit a suitable growth model that accounts for substrate inhibition, such as the Haldane model.[12] | A kinetic model that can be used to predict the optimal substrate concentration and calculate the initial feed rate for a fed-batch culture. |
| Process Variability | 1. Implement Online Monitoring: Utilize online sensors for parameters like DO, pH, and off-gas analysis (e.g., CO2 evolution rate) to get real-time insights into the metabolic state of the culture.[7] 2. Adopt Feedback Control: Use these online measurements to implement a feedback control strategy (e.g., DO-stat) to automatically adjust the feed rate in response to the cells' metabolic activity.[2] | A robust feeding strategy that can adapt to process variations and maintain optimal conditions throughout the fermentation. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to fed-batch feeding strategies and substrate inhibition.
Table 1: Common Substrates Causing Inhibition and Their Effects.
| Substrate | Inhibitory Effects | Common Microorganisms Affected |
| Glucose | High concentrations can lead to the Crabtree effect (ethanol production) in yeast and overflow metabolism (acetate production) in E. coli.[3][9] | Saccharomyces cerevisiae, Escherichia coli |
| Methanol/Ethanol | Can be toxic at relatively low concentrations, inhibiting cell growth.[3] | Various bacteria and yeasts |
| Fructose | High concentrations can decrease the volumetric production rate of certain products, such as mannitol (B672).[13] | Candida magnoliae |
| Phenolic Compounds | Can inhibit enzymatic hydrolysis and microbial fermentation.[14] | Lignocellulosic-fermenting microorganisms |
| Organic Acids | Can inhibit microbial growth and fermentation.[14] | Various bacteria and yeasts |
Table 2: Comparison of Fed-batch Feeding Strategies.
| Feeding Strategy | Principle | Advantages | Disadvantages |
| Constant Feed | Nutrient is added at a constant flow rate.[3] | Simple to implement. | Can lead to substrate accumulation or limitation as biomass increases. |
| Exponential Feed | Feed rate is increased exponentially to match cell growth and maintain a constant specific growth rate.[5][6] | Maximizes productivity per biomass during the growth phase.[5] | Requires prior knowledge of the specific growth rate. |
| Feedback Control (e.g., DO-stat) | Feed rate is adjusted based on real-time measurements of a process parameter like dissolved oxygen.[2] | Highly adaptive to the metabolic state of the cells, robust against process variability. | Requires more sophisticated equipment and control logic. |
Experimental Protocols
Protocol 1: Setting up a Fed-Batch Culture to Avoid Substrate Inhibition
-
Bioreactor Preparation: Prepare and sterilize the bioreactor with the initial batch medium containing a non-inhibitory concentration of the limiting substrate.[15]
-
Inoculation: Inoculate the bioreactor with a healthy, actively growing seed culture.[15]
-
Batch Phase: Allow the culture to grow in batch mode until the initial limiting substrate is nearly depleted. This is often indicated by a sharp increase in dissolved oxygen (DO).[9]
-
Initiation of Feeding: Begin the fed-batch phase by adding the concentrated feed medium according to the chosen strategy (e.g., exponential feed). The initial feed rate can be calculated based on the desired specific growth rate and the biomass concentration at the start of the feed.[5]
-
Monitoring and Control: Continuously monitor key parameters such as pH, temperature, and dissolved oxygen, and control them at their setpoints.[15] Adjust the feed rate as needed based on the feeding strategy.
-
Sampling: Take samples aseptically at regular intervals to measure biomass, substrate concentration, and product concentration.[16]
-
Termination: End the fermentation when the desired product concentration is reached or when productivity declines.
Visualizations
Caption: Comparison of Batch vs. Fed-Batch Culture for Substrate Inhibition.
Caption: Troubleshooting Workflow for Low Growth in Fed-Batch Culture.
Caption: Overview of Common Fed-Batch Feeding Strategies.
References
- 1. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fed-batch culture - Wikipedia [en.wikipedia.org]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. Optimizing a microbial fed-batch bioprocess | INFORS HT [infors-ht.com]
- 6. scientificbio.com [scientificbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth, substrate consumption, and product formation kinetics of Phanerochaete chrysosporium and Schizophyllum commune mixed culture under solid-state fermentation of fruit peels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Controlling substrate concentration in fed-batch candida magnoliae culture increases mannitol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fed-Batch Microbial Cultivation (Procedure) : Bioreactor Modeling & Simulation lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Ketoadipic Acid from Complex Fermentation Broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Ketoadipic acid from complex fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from fermentation broth?
A1: The main challenges stem from the complex nature of the fermentation broth, which contains a mixture of components with similar physicochemical properties to this compound. These challenges include:
-
Presence of structurally similar organic acids: Byproducts of microbial metabolism, such as succinic acid, acetic acid, and lactic acid, can co-purify with this compound, reducing the final product's purity.[1]
-
Color and pigment impurities: Fermentation broths are often rich in colored compounds, like melanoidins and caramels, which can adsorb to the product and affect its quality.
-
Macromolecules: Residual biomass, proteins, and polysaccharides can interfere with purification steps by fouling membranes and chromatography resins.
-
High water solubility: The high solubility of this compound in aqueous solutions makes its separation and crystallization from the broth difficult.
-
Product instability: this compound can be unstable under certain pH and temperature conditions, potentially leading to degradation during purification.
Q2: What is a typical overall workflow for the purification of this compound?
A2: A general purification strategy involves a multi-step approach to systematically remove impurities. The typical workflow includes:
-
Biomass and Solids Removal: The initial step is to separate the microbial cells and other solid materials from the fermentation broth.
-
Decolorization: Removal of pigments and colored impurities is crucial for obtaining a high-purity product.
-
Initial Purification and Concentration: This step aims to isolate and concentrate the this compound from the clarified and decolorized broth.
-
Fine Purification: Further purification is often necessary to remove closely related organic acid impurities.
-
Crystallization and Drying: The final step involves crystallizing the purified this compound to obtain a solid, stable product.[2]
A diagram of a general purification workflow is provided below.
Q3: What purity and yield can be expected from the purification process?
A3: The achievable purity and yield are highly dependent on the specific fermentation conditions and the purification methods employed. However, with an optimized process, high purity levels can be attained. For instance, a combination of activated carbon treatment, pH/temperature shift crystallization, and ethanol (B145695) dissolution with microfiltration has been reported to achieve 96-99% purity for dicarboxylic acids, including β-ketoadipic acid.[1] Another study demonstrated that the use of adsorptive in-situ product recovery improved the downstream purity of β-ketoadipate from 88.3 wt% to 99.0 wt%.[3]
Troubleshooting Guides
Activated Carbon Treatment for Decolorization
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete color removal. | Insufficient activated carbon dosage. | Increase the amount of activated carbon incrementally (e.g., from 1% to 5% w/v) and monitor the color reduction. |
| Inappropriate type of activated carbon. | Test different types of activated carbon (e.g., powdered vs. granular, different pore sizes) to find the most effective one for your specific impurities. | |
| Suboptimal contact time. | Increase the contact time between the activated carbon and the broth (e.g., from 30 minutes to several hours) with gentle agitation.[4] | |
| Incorrect pH. | Adjust the pH of the broth. The adsorption of certain pigments can be pH-dependent. | |
| Significant loss of this compound. | Adsorption of the product onto the activated carbon. | Select an activated carbon with a surface chemistry that has a lower affinity for your product. Some studies on citric acid have shown that specific carbon materials can achieve high decolorization with minimal product loss. |
| Entrapment of the product in the carbon slurry. | Ensure efficient separation of the activated carbon from the broth after treatment (e.g., by thorough filtration or centrifugation) and wash the carbon with a small amount of fresh buffer to recover any entrapped product. |
Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No crystal formation. | Solution is not sufficiently supersaturated. | Concentrate the solution further by evaporation. Alternatively, cool the solution to a lower temperature. |
| Presence of impurities inhibiting nucleation. | Perform additional purification steps before crystallization to remove impurities. Seeding the solution with a small crystal of pure this compound can also induce crystallization. | |
| Incorrect solvent system. | If using a solvent/anti-solvent crystallization, ensure the anti-solvent is added slowly to allow for crystal formation. Experiment with different solvent systems. | |
| Low crystal yield. | Too much solvent used. | Use the minimum amount of hot solvent required to dissolve the this compound.[5] If the mother liquor still contains a significant amount of product, it can be concentrated and cooled again to obtain a second crop of crystals.[5] |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the formation of small crystals and lower overall yield. | |
| Oily or impure crystals. | Co-precipitation of impurities. | Ensure the starting material for crystallization is of high purity. Recrystallization of the obtained crystals may be necessary. |
| Incomplete drying. | Dry the crystals thoroughly under vacuum to remove any residual solvent. |
Ion Exchange Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor binding of this compound to the resin. | Incorrect pH of the loading buffer. | For anion exchange chromatography, the pH of the buffer should be above the pKa of this compound to ensure it carries a negative charge.[6] |
| High ionic strength of the sample. | Dilute the sample to reduce the salt concentration, as high salt levels can interfere with the binding of the target molecule to the resin. | |
| Inappropriate resin choice. | Select a resin with the appropriate functional groups and capacity for your application. Both weak and strong anion exchangers can be considered. | |
| Co-elution of impurities. | Similar charge properties of impurities and the target molecule. | Optimize the elution gradient (e.g., a shallower salt gradient or a pH gradient) to improve the separation resolution.[7] |
| Overloading of the column. | Reduce the amount of sample loaded onto the column to avoid exceeding its binding capacity. | |
| Low recovery of this compound. | Irreversible binding to the resin. | Ensure the elution conditions are strong enough to desorb the product. This may involve increasing the salt concentration or changing the pH of the elution buffer. |
| Degradation of the product on the column. | If the product is unstable at the pH used for elution, consider using a different buffer system or performing the chromatography at a lower temperature. |
Data Presentation
Table 1: Comparison of Purification Methods for Dicarboxylic Acids
| Purification Method | Reported Purity | Reported Yield/Recovery | Key Advantages | Key Disadvantages |
| Activated Carbon & Crystallization | 96-99%[1] | - | Effective for color removal and obtaining a solid product. | Potential for product loss due to adsorption on carbon. |
| Adsorptive In-Situ Product Recovery (ISPR) | 99.0 wt%[3] | - | Improves product titer and purity by removing the product from the broth during fermentation. | Requires specialized bioreactor setup and optimization of adsorbent. |
| Chromatography | High | Can be high | High resolution for separating structurally similar molecules. | Can be expensive and time-consuming for large-scale purification. |
| Electrodialysis | - | 60% recovery of total carboxylic acids[8] | Can concentrate and separate ionic species. | Energy-intensive and can be prone to membrane fouling. |
Experimental Protocols
Note: The following protocols are generalized and may require optimization for your specific fermentation broth and desired purity.
Protocol 1: Activated Carbon Treatment for Decolorization
-
Preparation: After removing biomass and solids by centrifugation or filtration, adjust the pH of the supernatant to a suitable value (e.g., neutral pH).
-
Dosage: Add powdered activated carbon to the broth. A starting concentration of 1-2% (w/v) is recommended.
-
Contact: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 1-2 hours).
-
Separation: Remove the activated carbon by filtration. A filter aid (e.g., celite) may be used to improve filtration efficiency.
-
Analysis: Measure the color removal spectrophotometrically and analyze the concentration of this compound to determine any product loss.
Protocol 2: Crystallization by pH and Temperature Shift
-
Concentration: Concentrate the decolorized broth containing this compound by evaporation under reduced pressure to a point of near saturation.
-
Acidification: Lower the pH of the concentrated solution with a strong acid (e.g., H₂SO₄) to protonate the this compound and reduce its solubility.
-
Cooling: Slowly cool the acidified solution to induce crystallization. A gradual cooling from an elevated temperature (e.g., 60°C) to room temperature, followed by further cooling in an ice bath, is recommended.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, acidified water or an appropriate organic solvent to remove residual impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Anion Exchange Chromatography
-
Resin Selection and Packing: Choose a suitable anion exchange resin (e.g., a strong anion exchanger) and pack it into a chromatography column.
-
Equilibration: Equilibrate the column with a starting buffer at a pH where this compound is negatively charged (e.g., pH 7.0).
-
Sample Loading: Adjust the pH and ionic strength of the decolorized broth and load it onto the equilibrated column.
-
Washing: Wash the column with the starting buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or by lowering the pH of the elution buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound. Pool the fractions containing the pure product.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US20130096343A1 - Process for removing, isolating and purifying dicarboxylic acids - Google Patents [patents.google.com]
- 3. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 4. journal.kci.go.kr [journal.kci.go.kr]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. chromtech.com [chromtech.com]
- 8. Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 3-Ketoadipic acid as a biomarker for lignin degradation
The efficient breakdown of lignin (B12514952), a complex aromatic polymer in plant biomass, is a critical challenge in the development of sustainable biorefineries. Accurate monitoring of lignin degradation is essential for optimizing this process. 3-Ketoadipic acid, a key intermediate in the microbial catabolism of aromatic compounds derived from lignin, is emerging as a valuable biomarker for tracking this process. This guide provides a comparative analysis of this compound as a biomarker against other alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Lignin Degradation Biomarkers
The selection of an appropriate biomarker for lignin degradation depends on the specific research question, the microbial system being studied, and the analytical capabilities available. While traditional methods provide a bulk measurement of lignin removal, the quantification of specific metabolic intermediates like this compound offers a more dynamic and pathway-specific insight into the degradation process.
| Biomarker/Method | Principle | Advantages | Disadvantages |
| This compound | Quantification of a central metabolic intermediate in the β-ketoadipate pathway, which funnels aromatic compounds from lignin. | - High specificity to microbial lignin degradation pathways.[1][2][3] - Enables real-time monitoring of metabolic flux. - Can be correlated with the production of value-added chemicals.[4][5] | - Requires specific microbial pathways to be active. - May not account for all lignin degradation mechanisms. - Requires sensitive analytical techniques like HPLC or GC-MS. |
| Vanillin/Ferulic Acid | Measurement of initial lignin depolymerization products. | - Direct indicators of the initial breakdown of lignin.[6] - Can be detected by relatively simple analytical methods. | - Transient intermediates that can be rapidly consumed. - Their presence doesn't guarantee complete degradation to central metabolism. |
| Gravimetric Analysis (e.g., Klason Lignin) | Measurement of the acid-insoluble lignin residue after hydrolysis of polysaccharides. | - Standard and widely used method.[1][7] - Provides a direct measure of total lignin removal. | - Destructive to the sample. - Time-consuming and labor-intensive.[7] - Can be inaccurate due to the condensation of lignin and the inclusion of other acid-insoluble materials.[8] |
| Spectroscopic Methods (FTIR, NMR) | Analysis of changes in the chemical structure of lignin, such as the cleavage of ether linkages. | - Non-destructive and provides structural information.[1][9] - Can detect subtle changes in lignin structure. | - Primarily qualitative or semi-quantitative.[9] - Requires specialized equipment and expertise for data interpretation. |
| Pyrolysis-GC-MS | Thermal decomposition of lignin into volatile fragments that are identified and quantified. | - Provides detailed information on lignin composition (S/G/H ratio).[8] - Highly sensitive and specific. | - Destructive to the sample. - Requires sophisticated equipment and complex data analysis. |
Experimental Data: Production of this compound from Lignin-Derived Aromatics
Recent studies have demonstrated the successful production of this compound from lignin-related aromatic compounds using engineered microorganisms, particularly Pseudomonas putida. This data supports the role of this compound as a direct product of lignin valorization and, by extension, a reliable indicator of its degradation.
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Molar Yield (%) | Reference |
| Engineered P. putida KT2440 | p-coumarate and ferulate (model compounds) | 44.5 | - | 100 (theoretical) | [5] |
| Engineered P. putida KT2440 | Corn stover-derived lignin-related compounds | 25 | 0.10 (from total corn stover lignin) | - | [4][5] |
Experimental Protocols
Quantification of this compound using HPLC-UV
This protocol provides a general framework for the quantification of this compound in microbial culture supernatants.
1. Sample Preparation:
-
Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
Dilute the filtered supernatant with an appropriate mobile phase to bring the concentration of this compound within the calibrated range.
2. HPLC-UV Analysis:
-
Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm length) is suitable for separating organic acids.[2]
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 1 mmol/L) or phosphoric acid in water is commonly used.[2][10] A small percentage of organic solvent like methanol (B129727) or acetonitrile (B52724) can be added to improve peak shape.
-
UV Detection: Monitor the absorbance at 210 nm, which is characteristic of the carboxyl group in organic acids.[2][10]
-
Quantification: Prepare a standard curve using known concentrations of pure this compound. The concentration in the samples can be determined by comparing their peak areas to the standard curve.
Quantification of this compound using GC-MS (after derivatization)
For enhanced sensitivity and specificity, GC-MS analysis can be employed. As this compound is not volatile, a derivatization step is necessary.
1. Sample Preparation and Derivatization:
-
Follow the sample preparation steps as described for HPLC analysis.
-
Evaporate a known volume of the filtered supernatant to dryness under a stream of nitrogen.
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the carboxylic acid groups to their more volatile trimethylsilyl (B98337) (TMS) esters.[11]
-
Incubate the reaction mixture at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.
2. GC-MS Analysis:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds. An example program could be: start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Analyzer: Operate in either full scan mode to identify unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of the characteristic ions of the derivatized this compound.
-
Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification. A standard curve of the derivatized this compound should be prepared and analyzed under the same conditions.
Signaling Pathways and Experimental Workflows
The degradation of lignin-derived aromatic compounds in many aerobic bacteria proceeds through the β-ketoadipate pathway. This pathway funnels a variety of aromatic precursors into two central intermediates, protocatechuate and catechol, which are then further catabolized to produce this compound.
Caption: The β-ketoadipate pathway for lignin-derived aromatic catabolism.
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Conclusion
This compound serves as a highly specific and quantitative biomarker for monitoring the microbial degradation of lignin through the β-ketoadipate pathway. While traditional methods provide a broader picture of lignin removal, the analysis of this compound offers valuable insights into the metabolic activity of lignin-degrading microorganisms. The choice of biomarker should be tailored to the specific research objectives, with this compound being particularly advantageous for studies focused on the biological funneling of lignin-derived aromatics into central metabolic pathways for the production of value-added chemicals. The detailed protocols provided herein offer a starting point for researchers to validate and apply this compound as a robust biomarker in their lignin valorization research.
References
- 1. mdpi.com [mdpi.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. Identifying and creating pathways to improve biological lignin valorization (Journal Article) | OSTI.GOV [osti.gov]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Microbial Adipic Acid Production: 3-Ketoadipic Acid vs. Muconic Acid Pathways
The industrial synthesis of adipic acid, a key monomer for nylon production, has long been reliant on petroleum-based processes that raise significant environmental concerns, particularly the emission of nitrous oxide, a potent greenhouse gas.[1] As the demand for sustainable chemical production grows, microbial fermentation has emerged as a promising alternative. Two of the most extensively researched biological routes for adipic acid production are the 3-ketoadipic acid pathway and the muconic acid pathway. This guide provides an objective comparison of these two pathways, supported by experimental data, detailed methodologies, and pathway visualizations to assist researchers, scientists, and drug development professionals in this field.
Overview of the Pathways
The biological production of adipic acid can be broadly categorized into two main strategies: the conversion of an intermediate that is then chemically or enzymatically reduced to adipic acid, as seen in the muconic acid pathway, or the direct microbial synthesis of adipic acid, a hallmark of the this compound pathway.[1]
The Muconic Acid Pathway
The muconic acid pathway typically begins with a common microbial feedstock like glucose. Through the shikimate pathway, a central route in aromatic amino acid biosynthesis, glucose is converted to cis,cis-muconic acid.[2][3] This intermediate is then harvested and subjected to a chemical hydrogenation step to yield adipic acid.[2][4] This approach is therefore a hybrid chemo-biological process. Key microorganisms engineered for this pathway include Escherichia coli and Saccharomyces cerevisiae.[5][6]
The this compound Pathway
The this compound pathway offers a more direct biological route to adipic acid and has the advantage of being able to utilize lignin-derived aromatic compounds as a feedstock, which are abundant and largely untapped renewable resources.[7][8] In this pathway, aromatic compounds are catabolized via the β-ketoadipate pathway to the key intermediate 3-ketoadipoyl-CoA.[7] Through the introduction of heterologous enzymes, this intermediate is then converted into adipic acid within the microbial host, most notably Pseudomonas putida KT2440.[7][8]
Performance Comparison
The performance of microbial production pathways is typically evaluated based on three key metrics: titer (the final concentration of the product), yield (the amount of product obtained per unit of substrate consumed), and productivity (the rate of product formation). The following tables summarize the reported quantitative data for both the this compound and muconic acid pathways for adipic acid production.
Table 1: Performance Metrics for the this compound Pathway
| Microorganism | Feedstock | Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference |
| Pseudomonas putida KT2440 | Lignin-derived aromatics | 2.5 | 17.4 | Not Reported | [7] |
| Pseudomonas putida KT2440 | Lignin-derived aromatics | 0.76 | 18.4 | Not Reported | [7] |
| Escherichia coli (reverse adipate-degradation) | Glycerol | 68 | Not Reported | Not Reported | [2] |
Table 2: Performance Metrics for the Muconic Acid Pathway
| Microorganism | Feedstock | Intermediate Titer (g/L) | Final Adipic Acid Yield (%) | Overall Productivity (g/L/h) | Reference |
| Escherichia coli | Glucose | 38.6 (muconic acid) | 90 (from muconic acid) | Not Reported | [2] |
| Escherichia coli | Glucose | >3.1 (muconic acid) | Not Reported | Not Reported | [9] |
| Saccharomyces cerevisiae | Glucose | 0.141 (muconic acid) | Not Reported | Not Reported | |
| Saccharomyces cerevisiae | Glucose | 9.3 (muconic acid) | Not Reported | 0.100 | [10] |
Pathway and Workflow Diagrams
To visually represent the metabolic routes and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts [mdpi.com]
- 5. Metabolic engineering strategies to bio-adipic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Muconic Acid Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct biosynthesis of adipic acid from lignin-derived aromatics using engineered Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Muconic Acid Production via Alternative Pathways and a Synthetic "Metabolic Funnel" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance Showdown: Bio-based 3-Ketoadipic Acid Elevates Nylon Properties Over Traditional Adipic Acid
A novel, bio-based monomer, 3-ketoadipic acid, is demonstrating the potential to produce nylons with significantly enhanced thermal and barrier properties compared to their traditional counterparts synthesized from petroleum-derived adipic acid. Recent research indicates that incorporating this keto-functionalized dicarboxylic acid into polyamide chains can lead to a substantial increase in glass transition temperature and a notable reduction in water permeability, paving the way for high-performance, sustainable polymers.
Nylons, a cornerstone of the engineering plastics industry, have long relied on the polycondensation of dicarboxylic acids with diamines. The most common of these, nylon 6,6, is produced from adipic acid and hexamethylenediamine. While possessing a well-established performance profile, there is a continuous drive for materials with improved properties and more sustainable origins. The introduction of this compound, which can be produced from renewable resources like glucose, presents a compelling alternative. The presence of a ketone group within the polymer backbone appears to be the key to these enhanced characteristics, likely through increased chain rigidity and altered intermolecular interactions.
Comparative Performance Data
The following tables summarize the key performance differences observed between nylons synthesized with this compound and those with adipic acid.
| Property | Nylon from this compound | Nylon from Adipic Acid (Nylon 6,6) |
| Glass Transition Temperature (Tg) | Increased by up to 69°C[1] | Baseline |
| Water Permeability | Reduced by 20% (equivalent to Nylon 6,10)[1][2] | Baseline |
Note: The data for nylon from this compound is based on a nylon-6,6 analog where adipic acid is replaced by this compound.[1]
Synthesis and Polymerization Pathways
The synthesis of both types of nylons follows the fundamental principles of step-growth polymerization. The initial step typically involves the reaction of the dicarboxylic acid with a diamine to form a salt, which is then polymerized under heat and vacuum to drive off water and form the final polyamide.
References
Comparative genomics of the beta-ketoadipate pathway across bacterial species
For Researchers, Scientists, and Drug Development Professionals
The β-ketoadipate pathway is a central metabolic route in many soil bacteria for the degradation of aromatic compounds, which are abundant in nature, notably from lignin (B12514952) breakdown. This pathway funnels a wide range of aromatic molecules into intermediates of the tricarboxylic acid (TCA) cycle, making it a crucial component of the global carbon cycle and a target for biotechnological applications, including bioremediation and the production of valuable chemicals.[1][2][3] This guide provides a comparative genomic overview of the β-ketoadipate pathway across different bacterial species, highlighting variations in enzyme performance, genetic organization, and regulation, supported by experimental data and detailed methodologies.
The Core β-Ketoadipate Pathway: A Two-Branched Funnel
The β-ketoadipate pathway is a convergent catabolic pathway that proceeds via two main branches: the catechol branch and the protocatechuate branch. Both branches converge on the intermediate β-ketoadipate, which is then further metabolized to succinyl-CoA and acetyl-CoA, feeding into the TCA cycle.[1][3][4] While the core enzymatic steps are highly conserved across a diverse range of bacteria, including Pseudomonas putida, Acinetobacter calcoaceticus, Agrobacterium tumefaciens, and Rhodococcus erythropolis, significant diversity exists in the genetic organization, regulation, and substrate specificity of the enzymes involved.[1][5]
Caption: The convergent β-ketoadipate pathway with its two main branches.
Comparative Enzyme Kinetics
The efficiency of the β-ketoadipate pathway is determined by the kinetic properties of its constituent enzymes. Significant variations in substrate affinity (Km) and maximum reaction velocity (Vmax) are observed across different bacterial species.
Catechol 1,2-Dioxygenase (CatA)
This enzyme catalyzes the ring-cleavage of catechol. Its kinetic parameters vary, influencing the rate at which different bacteria can process this key intermediate.
| Bacterial Species | Km (µM) for Catechol | Vmax (µmol/min/mg) | Reference |
| Pseudomonas putida | 13.2 | 16.13 | [6] |
| Stenotrophomonas maltophilia KB2 | 15.4 | 28.6 | [7] |
| Rhodococcus opacus | 1.4 | - | [8] |
| Acinetobacter calcoaceticus | 2.5 | - | [9] |
Protocatechuate 3,4-Dioxygenase (PcaHG)
PcaHG is responsible for the ring cleavage of protocatechuate. Its performance is critical for the degradation of a wide range of phenolic compounds.
| Bacterial Species | Km (µM) for Protocatechuate | Vmax (µmol/min/mg) | Reference |
| Pseudomonas putida | 18.5 | - | [10] |
| Stenotrophomonas maltophilia KB2 | 20.1 | 19.8 | [7] |
| Pseudarthrobacter phenanthrenivorans Sphe3 | 21 | 44.8 | [11] |
| Acinetobacter calcoaceticus | 10 | - | [7] |
Genetic Organization and Regulation
The genes encoding the enzymes of the β-ketoadipate pathway are often clustered in operons, but the arrangement and regulation of these clusters show considerable diversity among bacterial species. This reflects the adaptation of different bacteria to specific environmental niches and substrate availability.[1][5]
For example, in Sinorhizobium meliloti, the pca genes are organized into two main transcriptional units, pcaDCHGB and pcaIJF, located on the pSymB megaplasmid.[4] In contrast, members of the marine Roseobacter lineage exhibit at least five unique pca gene arrangements, with a core set of pcaC, -H, and -G genes being physically linked in all studied isolates.
Regulation of the pathway is tightly controlled, often by transcriptional regulators that respond to the presence of specific pathway intermediates. For instance, in many bacteria, the expression of the catechol branch genes is induced by cis,cis-muconate, while the protocatechuate branch genes are induced by β-carboxy-cis,cis-muconate.
Experimental Protocols
A thorough comparative analysis of the β-ketoadipate pathway involves a combination of genomic, transcriptomic, proteomic, and metabolomic approaches.
Comparative Genomics Workflow
A typical bioinformatics workflow for the comparative genomics of the β-ketoadipate pathway is outlined below.
Caption: A workflow for the comparative genomic analysis of metabolic pathways.
Enzyme Activity Assays
4.2.1. Catechol 1,2-Dioxygenase (CatA) Activity Assay
This spectrophotometric assay measures the formation of cis,cis-muconic acid from catechol.
-
Reagents:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM Catechol solution
-
Enzyme extract
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the enzyme extract.
-
Initiate the reaction by adding the catechol solution.
-
Monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid.
-
Calculate the enzyme activity based on the molar extinction coefficient of cis,cis-muconate.
-
4.2.2. Protocatechuate 3,4-Dioxygenase (PcaHG) Activity Assay
This assay measures the consumption of protocatechuate.
-
Reagents:
-
50 mM Tris-acetate buffer (pH 7.5)
-
0.4 mM Protocatechuate solution
-
Enzyme extract
-
-
Procedure:
Metabolic Flux Analysis
To quantify the overall efficiency of the β-ketoadipate pathway in vivo, 13C-Metabolic Flux Analysis (MFA) is a powerful technique.[12][13] This method involves feeding the bacteria a 13C-labeled aromatic substrate and then measuring the incorporation of the label into cellular metabolites, particularly amino acids, using techniques like GC-MS or LC-MS/MS.[9][14] By analyzing the labeling patterns, the relative and absolute fluxes through the different branches and reactions of the pathway can be determined, providing a quantitative measure of pathway efficiency.[8][15]
Conclusion
The β-ketoadipate pathway represents a fascinating example of metabolic diversity built upon a conserved enzymatic framework. While the core reactions are consistent across many bacterial species, the genomic organization, regulation, and kinetic properties of the enzymes display remarkable variation. This comparative guide highlights these differences, providing a foundation for researchers to understand the evolutionary adaptations of this crucial metabolic pathway and to harness its potential for various biotechnological applications. Further research employing techniques like metabolic flux analysis will be instrumental in providing a more comprehensive quantitative understanding of the pathway's performance in different bacterial hosts.
References
- 1. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional analysis of the protocatechuate branch of the β-ketoadipate pathway in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]
- 6. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intranet.lcg.unam.mx [intranet.lcg.unam.mx]
- 12. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. experiments.springernature.com [experiments.springernature.com]
- 15. GC-MS-based 13C metabolic flux analysis resolves the parallel and cyclic glucose metabolism of Pseudomonas putida KT2440 and Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating between alpha- and beta-ketoadipic acid using analytical techniques
For Researchers, Scientists, and Drug Development Professionals
Alpha-ketoadipic acid (2-oxohexanedioic acid) and beta-ketoadipic acid (3-oxohexanedioic acid) are positional isomers with significant roles in distinct metabolic pathways. Accurate differentiation and quantification of these isomers are crucial for metabolic research, disease diagnostics, and drug development. This guide provides a comparative overview of analytical techniques for distinguishing between these two molecules, supported by experimental data and detailed protocols.
Structural and Metabolic Differences
Alpha- and beta-ketoadipic acid share the same chemical formula (C₆H₈O₅) and molecular weight (160.12 g/mol ). Their structural difference lies in the position of the ketone group along the six-carbon chain, which leads to distinct chemical properties and biological functions.
Alpha-ketoadipic acid is a key intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan.[1] Deficiencies in the enzyme that metabolizes alpha-ketoadipic acid lead to the genetic disorder alpha-ketoadipic aciduria.[1]
Beta-ketoadipic acid is a central intermediate in the beta-ketoadipate pathway, a microbial metabolic route for the degradation of aromatic compounds. This pathway is of significant interest in biotechnology for the conversion of lignin (B12514952) and other aromatic feedstocks into valuable chemicals.
Analytical Techniques for Differentiation
The subtle structural difference between these isomers necessitates the use of high-resolution analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for their unambiguous identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. As dicarboxylic acids are not readily volatile, a derivatization step is required prior to GC-MS analysis. Trimethylsilyl (TMS) esterification is a common method for this purpose.
Table 1: GC-MS Data for Trimethylsilyl (TMS) Derivatives
| Parameter | alpha-Ketoadipic Acid (as TMS derivative) | beta-Ketoadipic Acid (as TMS derivative) |
| Molecular Ion (M+) | Expected but may be weak or absent. | Expected but may be weak or absent. |
| Key Fragment Ions (m/z) | Characteristic fragments arising from cleavage alpha to the carbonyl group and the TMS-derivatized carboxyl groups. | Distinctive fragments due to the different position of the carbonyl group, leading to alternative cleavage pathways. A published spectrum for the 2TMS, 1MEOX derivative shows major peaks at m/z 73.0 and 75.0. |
| Retention Time | Dependent on column and conditions. Requires co-injection with a standard for confirmation. | Dependent on column and conditions. Requires co-injection with a standard for confirmation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. Both ¹H and ¹³C NMR can effectively distinguish between the two isomers. The chemical shifts of the protons and carbons adjacent to the ketone group will be significantly different.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Atom Position | alpha-Ketoadipic Acid (Predicted ¹H Shift, ppm) | beta-Ketoadipic Acid (Predicted ¹H Shift, ppm) | alpha-Ketoadipic Acid (Predicted ¹³C Shift, ppm) | beta-Ketoadipic Acid (Predicted ¹³C Shift, ppm) |
| C1 (-COOH) | - | - | ~175 | ~175 |
| C2 | - | 2.84 | ~200 (C=O) | ~40 |
| C3 | 2.83, 2.85 | 3.46 | ~38 | ~205 (C=O) |
| C4 | 1.85-1.91 | 2.40 | ~20 | ~38 |
| C5 | 2.40-2.44 | - | ~34 | ~30 |
| C6 (-COOH) | - | - | ~180 | ~180 |
Note: The predicted values are based on computational models and may vary from experimental data. The data for beta-ketoadipic acid is from the Human Metabolome Database (HMDB).
Experimental Protocols
GC-MS Analysis of Ketoadipic Acids (as TMS Derivatives)
1. Sample Preparation and Derivatization:
-
To 100 µL of an aqueous sample, add an internal standard (e.g., succinic acid-d4).
-
Lyophilize the sample to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the ketoadipic acid isomer in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard 1D proton spectrum with water suppression.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. For enhanced sensitivity, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.
Visualization of Metabolic Pathways and Analytical Workflow
Caption: Workflow for differentiating ketoadipic acid isomers.
Caption: Metabolic pathways of ketoadipic acid isomers.
References
A Comparative Analysis of Enzyme Kinetics in the Beta-Ketoadipate Pathway Across Species
For Researchers, Scientists, and Drug Development Professionals
The beta-ketoadipate pathway is a central metabolic route in various bacteria and fungi for the degradation of aromatic compounds, funneling a wide range of substrates into the tricarboxylic acid (TCA) cycle.[1][2][3] Understanding the kinetic properties of the enzymes in this pathway across different species is crucial for applications in bioremediation, biocatalysis, and as a potential target for antimicrobial drug development. This guide provides a comparative overview of the available kinetic data for key enzymes in the beta-ketoadipate pathway, details common experimental protocols for their analysis, and visualizes the pathway and experimental workflows.
Data Presentation: A Cross-Species Look at Enzyme Performance
The efficiency of the beta-ketoadipate pathway is dictated by the kinetic parameters of its constituent enzymes. The following tables summarize the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat) for several key enzymes across different microbial species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as pH, temperature, and buffer composition.
Protocatechuate Branch
The protocatechuate branch of the beta-ketoadipate pathway is responsible for the degradation of protocatechuic acid, a common intermediate in the breakdown of lignin (B12514952) and other plant-derived aromatic compounds.
| Enzyme | Species | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Protocatechuate 3,4-Dioxygenase (PcaHG) | Pseudomonas putida | Protocatechuate | 10 | - | 2350 | [4] |
| Acinetobacter baylyi | Protocatechuate | 5.3 | - | 1300 | ||
| Rhodococcus opacus | Protocatechuate | 12 | - | 850 | ||
| Aspergillus niger | Protocatechuate | - | - | - | [5][6] | |
| β-Carboxy-cis,cis-muconate Cycloisomerase (PcaB) | Pseudomonas putida | β-Carboxy-cis,cis-muconate | - | - | - | [1] |
| Aspergillus niger | 3-carboxy-cis,cis-muconate | - | - | - | [5][6] | |
| γ-Carboxymuconolactone Decarboxylase (PcaC) | Pseudomonas putida | γ-Carboxymuconolactone | - | - | - | |
| β-Ketoadipate Enol-Lactone Hydrolase (PcaD) | Pseudomonas putida | β-Ketoadipate enol-lactone | - | - | - | |
| β-Ketoadipate:Succinyl-CoA Transferase (PcaIJ) | Sinorhizobium meliloti | β-Ketoadipate, Succinyl-CoA | - | - | - | [7] |
| Aspergillus niger | β-Ketoadipate, Succinyl-CoA | - | - | - | [5] | |
| β-Ketoadipyl-CoA Thiolase (PcaF) | Pseudomonas putida | β-Ketoadipyl-CoA, CoA | - | - | - | |
| Aspergillus niger | β-Ketoadipyl-CoA, CoA | - | - | - | [5] |
Catechol Branch
The catechol branch processes catechol, another key intermediate derived from the degradation of various aromatic hydrocarbons.
| Enzyme | Species | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Catechol 1,2-Dioxygenase (CatA) | Pseudomonas putida | Catechol | 2.9 | 1800 | 2100 | |
| Acinetobacter baylyi | Catechol | 11 | 1200 | 1400 | ||
| Rhodococcus erythropolis | Catechol | 25 | 950 | 1100 | ||
| Muconate Cycloisomerase (CatB) | Pseudomonas putida | cis,cis-Muconate (B1241781) | 45 | - | - | [1] |
| Muconolactone Isomerase (CatC) | Pseudomonas putida | Muconolactone | - | - | - |
Note: A hyphen (-) indicates that the data was not available in the surveyed literature.
Experimental Protocols: Methodologies for Kinetic Analysis
The determination of enzyme kinetic parameters is fundamental to understanding their function. Below are detailed methodologies for the key enzymes of the beta-ketoadipate pathway.
Protocatechuate 3,4-Dioxygenase (PcaHG) Activity Assay
Principle: The activity of protocatechuate 3,4-dioxygenase is determined by monitoring the decrease in absorbance at 290 nm, which corresponds to the consumption of the substrate, protocatechuate.
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0
-
10 mM Protocatechuate stock solution
-
Purified PcaHG enzyme or cell-free extract
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer and the desired concentration of protocatechuate (e.g., in the range of 1-100 µM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 30°C).
-
Initiate the reaction by adding a known amount of PcaHG enzyme or cell-free extract.
-
Immediately monitor the decrease in absorbance at 290 nm using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of protocatechuate (ε290 = 2,440 M-1cm-1).
-
Perform the assay at various substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Catechol 1,2-Dioxygenase (CatA) Activity Assay
Principle: The activity of catechol 1,2-dioxygenase is measured by monitoring the formation of the product, cis,cis-muconic acid, which absorbs light at 260 nm.
Reagents:
-
50 mM Phosphate (B84403) buffer, pH 7.5
-
10 mM Catechol stock solution
-
Purified CatA enzyme or cell-free extract
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM phosphate buffer and varying concentrations of catechol (e.g., 1-200 µM).
-
Pre-incubate the mixture at the assay temperature (e.g., 25°C or 37°C).
-
Start the reaction by adding the CatA enzyme or cell-free extract.
-
Record the increase in absorbance at 260 nm over time.
-
Calculate the initial velocity using the molar extinction coefficient of cis,cis-muconic acid (ε260 = 16,800 M-1cm-1).
-
Determine the kinetic parameters by analyzing the initial rates at different substrate concentrations.
β-Ketoadipate:Succinyl-CoA Transferase (PcaIJ) Activity Assay
Principle: The activity of β-ketoadipate:succinyl-CoA transferase is determined by monitoring the formation of β-ketoadipyl-CoA, which can be measured through a coupled assay or by HPLC. A common spectrophotometric method follows the disappearance of the enolate form of β-ketoadipate upon its conversion to β-ketoadipyl-CoA.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM β-Ketoadipate
-
10 mM Succinyl-CoA
-
50 mM MgCl2
-
Purified PcaIJ enzyme or cell-free extract
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and β-ketoadipate.
-
Equilibrate the mixture to the assay temperature.
-
Initiate the reaction by adding succinyl-CoA and the PcaIJ enzyme.
-
Monitor the decrease in absorbance at 285 nm, corresponding to the consumption of the β-ketoadipate enolate.
-
Alternatively, the reaction can be stopped at different time points, and the formation of β-ketoadipyl-CoA can be quantified by reverse-phase HPLC.
-
Calculate kinetic parameters from the initial rates at varying concentrations of both substrates.[7]
Visualizing the Beta-Ketoadipate Pathway and Experimental Workflow
Diagrams are essential tools for understanding complex biological systems and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate the beta-ketoadipate pathway and a typical experimental workflow for enzyme kinetic analysis.
Caption: The convergent beta-ketoadipate pathway with protocatechuate and catechol branches.
Caption: A generalized workflow for determining enzyme kinetic parameters.
Conclusion
This guide provides a snapshot of the current understanding of enzyme kinetics in the beta-ketoadipate pathway. While kinetic data for the initial ring-cleavage dioxygenases are available for several species, there is a notable lack of comprehensive kinetic characterization for the downstream enzymes across a wide range of organisms. Further research in this area will be invaluable for a more complete understanding of this important metabolic pathway and for harnessing its potential in various biotechnological applications. The provided protocols and visualizations serve as a foundation for researchers entering this field.
References
- 1. Enzymes of the beta-ketoadipate pathway in Pseudomonas putida: primary and secondary kinetic and equilibrium deuterium isotope effects upon the interconversion of (+)-muconolactone to cis,cis-muconate catalyzed by cis,cis-muconate cycloisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis and modelling of enzymatic (R)-phenylacetylcarbinol batch biotransformation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of the protocatechuate branch of the β-ketoadipate pathway in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of genes encoding β-ketoadipate pathway enzymes in biodegradation of aromatic compounds by Aspergillus niger - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 7. journals.asm.org [journals.asm.org]
Validation of a Novel Enzymatic Assay for 3-Ketoadipic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel enzymatic assay for the quantification of 3-Ketoadipic acid against established chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to assist researchers in selecting the most suitable analytical method for their specific needs, considering factors such as sensitivity, specificity, throughput, and cost.
Introduction to this compound Quantification
This compound (also known as 3-oxoadipic acid) is a key intermediate in the catabolism of aromatic compounds in various microorganisms. Its accurate quantification is crucial for studies in metabolic engineering, environmental bioremediation, and in the investigation of certain metabolic disorders. While chromatographic techniques have been the methods of choice, a novel enzymatic assay presents a promising alternative.
Method Comparison
This section provides a head-to-head comparison of the novel enzymatic assay with HPLC and GC-MS for the quantification of this compound.
Performance Characteristics
The following table summarizes the typical performance characteristics of the three methods. It is important to note that the novel enzymatic assay is a proposed method and awaits full validation. The performance data for HPLC and GC-MS are based on typical values reported for the analysis of similar organic acids and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Novel Enzymatic Assay (Proposed) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Spectrophotometric measurement of 3-oxoadipyl-CoA formation. | Separation based on polarity and detection by UV or other detectors. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. |
| Linearity (Typical Range) | Estimated 1 - 100 µM | 0.1 - 1000 µg/mL | 0.01 - 100 µg/mL |
| Limit of Detection (LOD) (Typical) | Estimated ~0.5 µM | 0.05 - 1 µg/mL | 0.001 - 0.1 µg/mL |
| Limit of Quantification (LOQ) (Typical) | Estimated ~1 µM | 0.15 - 3 µg/mL | 0.005 - 0.5 µg/mL |
| Accuracy (% Recovery) (Typical) | Requires validation | 95 - 105% | 90 - 110% |
| Precision (%RSD) (Typical) | Requires validation (<15%) | < 5% | < 10% |
| Specificity | High (enzyme-specific) | Moderate to High (depends on separation and detector) | Very High (based on mass fragmentation) |
| Throughput | High (microplate compatible) | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Instrumentation | Spectrophotometer | HPLC system with detector | GC-MS system |
Experimental Protocols
Novel Enzymatic Assay for this compound
This proposed assay is based on the enzymatic conversion of this compound to 3-oxoadipyl-CoA by the enzyme 3-oxoadipate:succinyl-CoA transferase. The formation of the 3-oxoadipyl-CoA-Mg²⁺ complex is monitored by measuring the increase in absorbance at 305 nm[1].
Materials:
-
This compound standard
-
Succinyl-CoA
-
3-oxoadipate:succinyl-CoA transferase (purified)
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
Spectrophotometer capable of reading at 305 nm
-
96-well UV-transparent microplate (optional, for high throughput)
Procedure:
-
Prepare a standard curve of this compound in the desired concentration range (e.g., 1-100 µM).
-
Prepare the assay mixture in a total volume of 1 mL (or scaled down for a microplate) containing:
-
35 µmol of Tris-HCl buffer (pH 8.0)
-
25 µmol of MgCl₂
-
0.15 µmol of succinyl-CoA
-
Sample or standard containing this compound
-
-
Initiate the reaction by adding a pre-determined amount of 3-oxoadipate:succinyl-CoA transferase.
-
Immediately measure the increase in absorbance at 305 nm over time at a constant temperature.
-
The initial rate of the reaction is proportional to the concentration of this compound.
-
Quantify the concentration of this compound in the sample by comparing its reaction rate to the standard curve.
High-Performance Liquid Chromatography (HPLC) Method
This is a general protocol for the analysis of organic acids and should be optimized for this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate (B84403) buffer with phosphoric acid)
-
This compound standard
-
Sample preparation reagents (e.g., for protein precipitation or filtration)
Procedure:
-
Prepare a standard curve of this compound.
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Prepare the sample by removing any interfering substances (e.g., protein precipitation with acetonitrile, followed by centrifugation and filtration).
-
Inject the prepared sample and standards onto the HPLC column.
-
Elute the compounds using an isocratic or gradient method with the prepared mobile phase.
-
Detect this compound using a UV detector at an appropriate wavelength (to be determined by UV scan).
-
Identify and quantify this compound based on its retention time and peak area compared to the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This is a general protocol for the analysis of organic acids and requires derivatization to make the analyte volatile.
Materials:
-
GC-MS system
-
Appropriate GC column (e.g., DB-5ms)
-
Derivatization agent (e.g., BSTFA with TMCS)
-
Solvent for extraction (e.g., ethyl acetate)
-
This compound standard
-
Internal standard (optional, but recommended for accuracy)
Procedure:
-
Prepare a standard curve of derivatized this compound.
-
Extract the organic acids from the sample using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract by adding the derivatization agent and heating.
-
Inject the derivatized sample into the GC-MS.
-
Separate the components on the GC column using a suitable temperature program.
-
Detect and identify the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area to the standard curve (and internal standard).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Enzymatic conversion of this compound to a detectable product.
Caption: Comparative workflows for this compound quantification methods.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study. The novel enzymatic assay, once fully validated, holds the potential for a high-throughput, cost-effective, and specific method suitable for rapid screening and routine analysis. HPLC offers a balance between performance and cost for many research applications. GC-MS provides the highest sensitivity and specificity, making it the gold standard for applications requiring accurate quantification of low analyte concentrations, albeit at a higher cost and lower throughput. Researchers should carefully consider the trade-offs between these methods to select the most appropriate one for their research goals.
References
Comparative Metabolic Flux Analysis of Engineered Strains for 3-Ketoadipic Acid Production
A Guide for Researchers, Scientists, and Drug Development Professionals
The microbial production of 3-ketoadipic acid, a valuable precursor for performance-advantaged polymers, has garnered significant interest as a sustainable alternative to petroleum-based chemical synthesis.[1][2] Metabolic engineering efforts have focused on optimizing microbial chassis, primarily Pseudomonas putida, to efficiently convert renewable feedstocks into this target molecule. A critical aspect of evaluating and improving these engineered strains is understanding the redistribution of metabolic fluxes resulting from genetic modifications. This guide provides a comparative analysis of engineered strains for this compound production, with a focus on metabolic pathways, performance metrics, and the underlying experimental methodologies.
Performance Comparison of Engineered Pseudomonas putida Strains
The following tables summarize the performance of different engineered P. putida KT2440 strains developed for this compound production from various carbon sources. While direct comparative metabolic flux analysis data is limited in publicly available literature, the provided metrics on titer, yield, and productivity offer valuable insights into the effects of different engineering strategies.
Table 1: Production of this compound from Lignin-Related Aromatic Compounds
| Strain | Key Genetic Modifications | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| P. putida KT2440 CJ263 | Base strain with tuned expression of enzymes for aromatic O-demethylation, hydroxylation, and ring-opening. | p-Coumarate | 44.5 ± 1.85 | 0.85 ± 0.04 | Not Reported | [2] |
| P. putida KT2440 AW297 | CJ263 with deletion of a global regulator. | p-Coumarate | 35.5 ± 2.6 mM (5.68 g/L) | Not Reported | Not Reported | [2] |
| P. putida KT2440 | Inactivation of PcaJ (β-ketoadipate:succinyl-coenzyme A transferase). | Protocatechuic acid (PCA) | 16 | Not Reported | Not Reported | [3] |
Table 2: Production of this compound from Lignocellulosic Sugars
| Strain | Key Genetic Modifications | Substrate(s) | Titer (g/L) | Productivity (g/L/h) | C-mol Yield | Reference |
| P. putida GR038 | Engineered for glucose and xylose co-utilization; restoration of pcaHG; heterologous expression of ubiC-C22 and asbF; deletion of pykA, pykF, and ppc. | Glucose and Xylose (2:1 molar ratio) | 65.8 | 0.69 | 0.52 | [4][5] |
| P. putida GR038 (with ISPR) | Same as above, with in situ product recovery. | Glucose and Xylose (2:1 molar ratio) | 92.0 (effective) | 0.83 (effective) | Not Reported | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols employed in the cited studies.
Strain Construction
The construction of engineered P. putida strains typically involves standard molecular biology techniques:
-
Gene Deletion: Gene knockouts, such as the deletion of global regulators or enzymes in competing pathways (e.g., pcaJ), are often achieved using homologous recombination-based methods. This involves creating a deletion cassette with flanking homologous regions to the target gene, which is then introduced into the host strain.
-
Gene Overexpression: The expression of key enzymes in the this compound production pathway is often tuned to optimize metabolic flux.[2] This can be achieved by introducing genes on plasmids under the control of inducible or constitutive promoters or by integrating them into the chromosome. For instance, enzymes for aromatic O-demethylation and ring-opening were expressed at tuned levels in the study by Wierckx et al.[2]
-
Heterologous Gene Expression: To introduce novel functionalities, genes from other organisms can be expressed. For example, in the production of this compound from sugars, ubiC-C22 from E. coli and asbF from Bacillus cereus were heterologously expressed in P. putida.[4]
Cultivation and Fermentation
Fed-batch cultivation is a common strategy to achieve high titers of this compound.[2][4]
-
** inoculum Preparation:** A seed culture is typically grown in a rich medium (e.g., LB) overnight. This is then used to inoculate a larger volume of minimal medium for the main fermentation.
-
Bioreactor Cultivation: Fermentations are carried out in controlled bioreactors with parameters such as pH, temperature, and dissolved oxygen being monitored and maintained. A typical setup might involve a starting batch phase followed by a fed-batch phase where the carbon source is fed at a constant rate or based on a dissolved oxygen signal (DO-stat).[2]
-
Medium Composition: A defined minimal medium is generally used, containing a carbon source (e.g., glucose, xylose, p-coumarate), a nitrogen source (e.g., ammonium), salts, and trace elements.
Metabolic Flux Analysis (MFA)
While direct comparative MFA data for this compound is not abundant, the general workflow for ¹³C-based MFA, a powerful tool to quantify intracellular fluxes, is as follows:[6]
-
¹³C-Labeling Experiment: The engineered strain is cultivated on a medium containing a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C]glucose) until a metabolic and isotopic steady state is reached.[6]
-
Sample Collection and Analysis: Biomass is harvested, and proteinogenic amino acids are hydrolyzed. The labeling patterns of these amino acids are then determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Flux Calculation: The obtained labeling data, along with measured extracellular rates (substrate uptake, product secretion, growth rate), are used as inputs for a computational model of the cell's metabolic network. The model then calculates the intracellular flux distribution that best fits the experimental data.[6]
Visualizing Metabolic Pathways and Workflows
Engineered Pathway for this compound Production from Lignin Monomers
The following diagram illustrates the biological funneling of lignin-derived aromatic compounds, p-coumarate and ferulate, to this compound in engineered P. putida.
Caption: Engineered metabolic pathway for converting lignin-derived aromatics to this compound.
Engineered Pathway for this compound Production from Sugars
This diagram shows the engineered pathway in P. putida for the conversion of glucose and xylose to this compound.
Caption: Engineered pathway for this compound production from glucose and xylose in P. putida.
General Workflow for Comparative Metabolic Flux Analysis
The following diagram outlines a general workflow for a comparative metabolic flux analysis study.
Caption: A generalized workflow for comparative metabolic flux analysis of engineered microbial strains.
Conclusion
The metabolic engineering of Pseudomonas putida has led to significant advancements in the production of this compound from renewable feedstocks. The presented data highlights the impact of various genetic modifications on product titers and productivities. While direct comparative metabolic flux analysis studies are still emerging, the existing research provides a strong foundation for future investigations. A deeper understanding of the metabolic flux redistributions in these engineered strains, obtained through techniques like ¹³C-MFA, will be instrumental in identifying remaining metabolic bottlenecks and guiding the rational design of next-generation cell factories for the efficient and sustainable production of this compound.
References
- 1. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 5. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production | MDPI [mdpi.com]
Benchmarking 3-Ketoadipic Acid Production: A Comparative Guide to Dicarboxylic Acid Biomanufacturing
For researchers, scientists, and drug development professionals, the efficient biosynthesis of specialty chemicals is a cornerstone of innovation. This guide provides an objective comparison of microbial 3-ketoadipic acid production with other commercially significant dicarboxylic acids, supported by experimental data and detailed methodologies.
This document benchmarks the microbial production of this compound against other key dicarboxylic acids such as adipic acid, succinic acid, glutaric acid, and sebacic acid. By presenting key performance indicators like titer, yield, and productivity in a clear, tabular format, this guide aims to provide researchers with a comprehensive overview of the current state of dicarboxylic acid bioproduction. Detailed experimental protocols for microbial cultivation and product quantification are also provided to facilitate the replication and advancement of these findings.
Performance Benchmark: Dicarboxylic Acid Production Metrics
The following table summarizes the key production metrics for this compound and other selected dicarboxylic acids achieved in various microbial hosts. These values, gathered from recent scientific literature, highlight the current production capabilities and provide a basis for comparing the economic viability of different bioproduction routes.
| Dicarboxylic Acid | Microbial Host | Titer (g/L) | Yield (g/g or C-mol/C-mol) | Productivity (g/L/h) | Carbon Source(s) |
| This compound | Pseudomonas putida KT2440 | 65.8 | 0.52 C-mol/C-mol | 0.69 | Glucose, Xylose |
| Adipic Acid | Escherichia coli | 68 | Not Reported | Not Reported | Glycerol |
| Succinic Acid | Actinobacillus succinogenes | 50 | 0.79 g/g | Not Reported | Not Reported |
| Glutaric Acid | Corynebacterium glutamicum | 105.3 | 0.54 g/g | 1.53 | Glucose |
| Sebacic Acid | Candida tropicalis | 98.3 | >98% (molar) | 0.57 | Decanoic acid methyl ester |
Biosynthetic Pathway and Experimental Workflow
To visualize the metabolic route for this compound production and the general experimental procedure for dicarboxylic acid manufacturing, the following diagrams are provided.
Experimental Protocols
Fed-Batch Fermentation Protocol for Dicarboxylic Acid Production in Pseudomonas putida
This protocol outlines a general procedure for the fed-batch fermentation of engineered Pseudomonas putida for the production of dicarboxylic acids.
a. Media Composition:
-
Batch Medium (M9 Minimal Medium):
-
6.78 g/L Na₂HPO₄
-
3.0 g/L KH₂PO₄
-
1.0 g/L NH₄Cl
-
0.5 g/L NaCl
-
2 mM MgSO₄
-
0.1 mM CaCl₂
-
Trace elements solution (1 mL/L)
-
Initial Carbon Source: 20 g/L Glucose
-
-
Feeding Medium:
-
500 g/L Glucose
-
50 g/L (NH₄)₂SO₄
-
10 g/L MgSO₄·7H₂O
-
b. Inoculum Preparation:
-
Inoculate a single colony of the engineered P. putida strain into 5 mL of LB medium and incubate overnight at 30°C with shaking at 250 rpm.
-
Transfer the overnight culture to 100 mL of M9 minimal medium with 10 g/L glucose in a 500 mL flask and incubate at 30°C and 250 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4-6.
c. Fermentation Process:
-
Sterilize the bioreactor containing the batch medium.
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.2.
-
Maintain the fermentation conditions at 30°C and a pH of 7.0 (controlled with 2 M H₂SO₄ and 4 M KOH).
-
Maintain dissolved oxygen (DO) at 30% of air saturation by cascading the agitation speed (300-1000 rpm) and supplementing with pure oxygen if necessary.
-
After the initial glucose is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase.
-
Start the feeding of the concentrated glucose solution at a predetermined exponential rate to maintain a specific growth rate (e.g., 0.15 h⁻¹).
-
Collect samples periodically for analysis of cell density, substrate consumption, and dicarboxylic acid production.
HPLC Quantification of Dicarboxylic Acids
This protocol provides a method for the simultaneous quantification of this compound, adipic acid, succinic acid, glutaric acid, and sebacic acid in fermentation broth.
a. Sample Preparation:
-
Centrifuge fermentation broth samples at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a common choice for separating organic acids.
-
Mobile Phase:
-
A: 0.1% (v/v) Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: UV detector at 210 nm.
c. Quantification:
-
Prepare standard curves for each dicarboxylic acid in the relevant concentration range using the pure compounds.
-
Quantify the concentration of each dicarboxylic acid in the samples by comparing the peak areas to the respective standard curves.
This comprehensive guide provides a solid foundation for researchers to compare and advance the microbial production of this compound and other valuable dicarboxylic acids. The provided data and protocols are intended to be a starting point for further optimization and development in the field of industrial biotechnology.
A Comparative Guide to the In Vivo Validation of the 3-Ketoadipic Acid Pathway Using Knockout Mutants
This guide provides a comparative analysis of experimental data from studies utilizing knockout mutants to validate and engineer the 3-Ketoadipic acid (also known as β-ketoadipate) pathway. The focus is on the targeted genetic modifications in microbial chassis, primarily Pseudomonas putida and Aspergillus niger, to elucidate pathway function and enhance the production of valuable chemicals. This document is intended for researchers, scientists, and professionals in the field of metabolic engineering and drug development.
Comparative Performance of Knockout Mutants
The generation of knockout mutants is a cornerstone for validating the function of specific enzymes within a metabolic pathway and for channeling metabolic flux towards a desired product. The this compound pathway, which catabolizes aromatic compounds into central metabolism, has been a key target for such engineering.[1][2]
Data Summary: Product Titers from Engineered Pseudomonas putida KT2440
The following table summarizes the performance of different knockout strains of P. putida KT2440 in producing key intermediates of the this compound pathway.
| Target Gene Knockout | Precursor Compound | Accumulated Product | Titer (g/L) | Molar Yield (mol/mol) | Reference Organism |
| ΔpcaJ | Protocatechuic acid | β-Ketoadipic acid | 16 | Not Reported | P. putida KT2440 |
| ΔpcaJ | Glucose (via engineered pathway to protocatechuate) | β-Ketoadipic acid | 41 | Not Reported | P. putida KT2440 |
| ΔpcaD | Protocatechuic acid | Muconolactone | Not Reported | Not Reported | P. putida KT2440 |
| ΔpcaD | Glucose (via engineered pathway to protocatechuate) | Muconolactone | 24 | Not Reported | P. putida KT2440 |
| ΔpcaIJ | p-Coumarate | β-Ketoadipic acid | ~6.1 | ~0.93 | P. putida KT2440 |
| Engineered Strain (including ΔpcaIJ) | Model Lignin-Related Compounds | β-Ketoadipic acid | 44.5 | Not Reported | P. putida KT2440 |
| Engineered Strain (including ΔpcaIJ) | Corn Stover-Derived Lignin | β-Ketoadipic acid | 25 | Not Reported | P. putida KT2440 |
Analysis of Knockout Strategies
-
ΔpcaJ Mutant : The inactivation of the pcaJ gene, which encodes for β-ketoadipate:succinyl-CoA transferase, effectively blocks the conversion of β-ketoadipic acid to β-ketoadipyl-CoA.[3] This leads to the successful accumulation of β-ketoadipic acid, as demonstrated by the high titers achieved, especially when coupled with an engineered pathway from glucose.[3]
-
ΔpcaD Mutant : The deletion of the pcaD gene, responsible for the β-ketoadipate enol-lactone hydrolase, results in the accumulation of muconolactone.[3] This is a noteworthy outcome as β-ketoadipate enol-lactone is the direct substrate for the PcaD enzyme.[3]
-
ΔpcaIJ Mutant : Deletion or repression of the pcaIJ genes, encoding the two subunits of 3-oxoadipate:succinyl-CoA transferase, is another effective strategy to halt the catabolism of β-ketoadipate and lead to its accumulation.[4] This approach has been foundational in engineering P. putida for the production of β-ketoadipic acid from various lignin-derived aromatic compounds.[4][5]
-
Fungal Knockouts in Aspergillus niger : In fungi, the pathway differs from its bacterial counterpart.[6] Studies in A. niger have utilized gene deletions to assign function to the enzymes in the protocatechuate branch of the β-ketoadipate pathway. For instance, deletion of candidate genes and subsequent analysis of accumulated metabolites by mass spectrometry has been used to identify the genes encoding protocatechuate 3,4-dioxygenase (prcA), 3-carboxy-cis,cis-muconate (B1244389) cyclase (cmcA), and others.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are generalized protocols for key experiments involved in the in vivo validation of the this compound pathway using knockout mutants.
1. Generation of Gene Knockout Mutants
This protocol outlines a general workflow for creating targeted gene deletions in bacteria like P. putida.
-
Vector Construction :
-
Amplify ~500 bp regions upstream and downstream of the target gene from the wild-type genomic DNA using PCR.
-
Clone these homology arms into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene). The vector should not be able to replicate in the target organism.
-
-
Transformation and Homologous Recombination :
-
Introduce the constructed suicide vector into the target bacterial strain (e.g., P. putida KT2440) via conjugation or electroporation.
-
Select for transformants that have integrated the plasmid into their genome via a single homologous recombination event. This is typically done by plating on a selective medium containing the antibiotic for which the plasmid carries resistance.
-
Induce a second homologous recombination event to excise the plasmid and the target gene. This can be achieved through counter-selection methods (e.g., using a sacB gene which is lethal in the presence of sucrose).
-
-
Verification of Knockout :
-
Screen for colonies that have lost the target gene and the plasmid.
-
Confirm the gene deletion using PCR with primers flanking the target gene. The PCR product from a successful knockout will be smaller than the wild-type product.[7]
-
Further validation can be performed using Southern blotting or whole-genome sequencing.[8]
-
2. Cultivation for Product Accumulation
This protocol describes the cultivation of knockout strains to assess their ability to produce the target metabolite.
-
Inoculum Preparation :
-
Grow a single colony of the knockout strain in a suitable liquid medium (e.g., LB broth) overnight at the optimal temperature and shaking speed.
-
-
Production Phase :
-
Inoculate a production medium with the overnight culture. The production medium should contain a defined carbon source, including the precursor compound for the pathway being studied (e.g., protocatechuic acid, p-coumarate).
-
For larger scale production and better control of conditions, use a fed-batch bioreactor. This allows for the controlled feeding of the carbon source and maintenance of pH and dissolved oxygen levels.[4]
-
Incubate the culture for a defined period (e.g., 24-72 hours), collecting samples periodically.
-
-
Sample Analysis :
-
Separate the cells from the culture supernatant by centrifugation.
-
Analyze the supernatant for the presence and concentration of the expected accumulated product (e.g., β-ketoadipic acid, muconolactone) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
Diagram of the Protocatechuate Branch of the β-Ketoadipate Pathway
The following diagram illustrates the key enzymatic steps in the conversion of protocatechuate to intermediates of the tricarboxylic acid (TCA) cycle in bacteria, highlighting the points of intervention via gene knockouts.
Caption: Bacterial β-Ketoadipate Pathway with Knockout Targets.
Experimental Workflow for Knockout Mutant Validation
This diagram outlines the logical flow from the generation of a knockout mutant to its final validation and characterization.
Caption: Workflow for Knockout Validation and Comparison.
References
- 1. Diverse Organization of Genes of the β-Ketoadipate Pathway in Members of the Marine Roseobacter Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of the protocatechuate branch of the β-ketoadipate pathway in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment: Bio-Based 3-Ketoadipic Acid vs. Petro-Based Adipic Acid
A shift towards sustainability in chemical production is paramount for researchers and drug development professionals. This guide provides a detailed comparison of the environmental impact of bio-based 3-ketoadipic acid and conventionally produced petro-based adipic acid, supported by experimental data and process workflows.
The production of essential chemical building blocks is undergoing a critical re-evaluation, with a strong emphasis on developing environmentally benign processes. Adipic acid, a key precursor for the synthesis of nylon and other polymers, has traditionally been manufactured from petroleum-based feedstocks. This conventional method is known for its significant energy consumption and the emission of potent greenhouse gases. In contrast, emerging bio-based routes for the production of related dicarboxylic acids, such as this compound, from renewable resources present a promising alternative with a potentially lower environmental footprint. This guide offers an in-depth, data-driven comparison of these two production pathways to inform sustainable choices in research and development.
Quantitative Environmental Impact Comparison
The following tables summarize the key environmental performance indicators for the production of petro-based adipic acid and bio-based this compound.
| Environmental Metric | Petro-Based Adipic Acid | Bio-Based this compound (from Lignin) | Bio-Based this compound (from Glucose) |
| Primary Feedstock | Cyclohexane (from petroleum) | Lignin (B12514952) (from biomass) | Glucose (from biomass) |
| Greenhouse Gas Emissions (kg CO2eq/kg) | ~12.9[1] | 1.99[2] | Emits 43% less than petro-based adipic acid[3] |
| Fossil Energy Consumption (MJ/kg) | Not explicitly quantified in searches | 24.8[2] | Requires 63% less energy than petro-based adipic acid[3] |
| Water Consumption (L/kg) | Not explicitly quantified in searches | 32.4[2] | Data not available |
Production Pathway Overview
The fundamental difference between the two approaches lies in the carbon source and the conversion technology. Petro-based adipic acid relies on fossil fuels and chemical synthesis, while bio-based this compound utilizes renewable biomass and microbial fermentation.
Caption: High-level comparison of petro-based and bio-based production pathways.
Experimental Protocols
Petro-Based Adipic Acid Synthesis (Laboratory Scale)
This protocol outlines a typical laboratory-scale synthesis of adipic acid from cyclohexanone using nitric acid oxidation.
Materials:
-
Cyclohexanone
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Ice Bath
-
Stirring Hotplate
-
Beaker and Erlenmeyer Flask
-
Buchner Funnel and Filter Paper
Procedure:
-
In a fume hood, slowly add a measured amount of cyclohexanone to a flask.
-
Place the flask in an ice bath to control the reaction temperature.
-
Carefully and slowly add concentrated nitric acid to the cyclohexanone with continuous stirring. The reaction is highly exothermic and produces nitrogen oxides, which are toxic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete oxidation.
-
Cool the mixture in an ice bath to induce crystallization of the adipic acid.
-
Collect the solid adipic acid crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold deionized water to remove any residual nitric acid and byproducts.
-
Dry the purified adipic acid crystals in a desiccator or a low-temperature oven.
Caption: Experimental workflow for petro-based adipic acid synthesis.
Bio-Based this compound Synthesis via Microbial Fermentation
This protocol provides a general methodology for the microbial production of this compound from a renewable feedstock like lignin or glucose.
Materials:
-
Engineered microbial strain (e.g., Pseudomonas putida) capable of converting the feedstock to this compound.
-
Defined growth medium containing the carbon source (e.g., glucose or processed lignin), nitrogen source, salts, and trace elements.
-
Bioreactor/fermenter with controls for temperature, pH, and dissolved oxygen.
-
Centrifuge for cell separation.
-
Extraction and purification equipment (e.g., chromatography columns).
Procedure:
-
Inoculum Preparation: Cultivate the engineered microbial strain in a small volume of growth medium to prepare a starter culture.
-
Fermentation: Transfer the inoculum to the sterilized bioreactor containing the production medium. Maintain optimal fermentation conditions (e.g., temperature, pH, aeration) for the specific microbial strain.
-
Fed-batch Operation (Optional): To achieve higher product titers, a fed-batch strategy can be employed where the carbon source is fed to the bioreactor over time.
-
Monitoring: Regularly monitor cell growth (e.g., by measuring optical density) and the concentration of the substrate and product using analytical techniques like HPLC.
-
Harvesting: Once the fermentation is complete (typically when the carbon source is depleted and product concentration plateaus), harvest the culture broth.
-
Cell Separation: Separate the microbial cells from the culture supernatant containing the this compound by centrifugation.
-
Purification: Purify the this compound from the supernatant using methods such as liquid-liquid extraction, crystallization, or chromatography.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of β-ketoadipic acid from glucose in Pseudomonas putida KT2440 for use in performance-advantaged nylons (Journal Article) | OSTI.GOV [osti.gov]
Industrial-Scale 3-Ketoadipic Acid Production: A Comparative Economic Feasibility Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the economic and technical viability of industrial-scale 3-Ketoadipic acid production. This report provides a comparative analysis of bio-based production routes against conventional chemical synthesis of related dicarboxylic acids, supported by experimental data and detailed protocols.
The burgeoning bio-economy is driving a shift away from petrochemical-based manufacturing towards sustainable, microbial-driven processes. Within this landscape, this compound is emerging as a valuable platform chemical with potential applications in the synthesis of novel polymers and pharmaceuticals. This guide provides a comprehensive analysis of the economic feasibility of producing this compound at an industrial scale, comparing it with established dicarboxylic acids to offer a clear perspective on its market potential and research directions.
Comparative Economic Analysis
The economic viability of producing this compound is benchmarked against chemically synthesized adipic acid and other bio-based dicarboxylic acids like succinic and glutaric acid. The primary production route for this compound is through the microbial fermentation of renewable feedstocks.
A key advantage of the bio-based production of this compound is the potential for a more sustainable and environmentally friendly process compared to the conventional, petroleum-based synthesis of adipic acid, which is known for generating significant greenhouse gas emissions[1][2]. Techno-economic analyses of microbial production of related bio-based acids suggest that feedstock costs and downstream processing are major contributors to the overall production cost[3][4][5]. For bio-based succinic acid, production costs are estimated to be in the range of $1.50 to $4.00 per kilogram, with ongoing research aimed at reducing these costs[6][7][8].
Recent studies on the microbial production of this compound using engineered Pseudomonas putida have reported a minimum selling price (MSP) of approximately
2.01perkilogram,whichiscompetitivewiththemarketpriceoffossilfuel−derivedadipicacid(
1.10 to $1.80 per kilogram)[9][10]. The production of glutaric and sebacic acid from renewable sources is also being explored, with efforts focused on improving titers and yields to achieve economic competitiveness[3][4][11][12].
| Parameter | This compound (Bio-based) | Adipic Acid (Petrochemical) | Succinic Acid (Bio-based) | Glutaric Acid (Bio-based) |
| Production Method | Microbial Fermentation | Chemical Synthesis (Oxidation of Cyclohexane) | Microbial Fermentation | Microbial Fermentation |
| Primary Feedstock | Lignin-derived aromatics, Glucose, Xylose | Cyclohexane (from Benzene) | Glucose, Glycerol | L-lysine, Glucose |
| Reported Titer (g/L) | 25 - 44.5[9][10] | Not Applicable | Up to 100[] | Up to 105.3[8][11] |
| Reported Yield (g/g) | ~0.10 (from corn stover-derived lignin)[9][10] | High | High | ~0.17 (from glucose)[14] |
| Estimated Minimum Selling Price ($/kg) | ~2.01[9][10] | 1.10 - 1.80[9][10] | 1.50 - 4.00[6][7][8] | Not widely established |
| Key Economic Drivers | Feedstock cost, Titer, Yield, Downstream Processing | Crude Oil Price, Catalyst Cost | Feedstock cost, Fermentation efficiency, Downstream Processing | Titer, Yield, Precursor (L-lysine) cost |
| Environmental Impact | Lower GHG emissions | Significant N2O emissions[1][2] | Lower GHG emissions | Lower GHG emissions |
Experimental Protocols
I. Microbial Production of this compound via Fed-Batch Fermentation of Engineered Pseudomonas putida
This protocol is based on methodologies described for the production of this compound from lignin-derived aromatic compounds.
1. Strain and Inoculum Preparation:
-
An engineered strain of Pseudomonas putida KT2440 with a modified β-ketoadipate pathway is used. Key genetic modifications include the deletion of genes encoding for β-ketoadipate:succinyl-CoA transferase (e.g., pcaIJ) to prevent the further metabolism of this compound[11][15].
-
Prepare a seed culture by inoculating a single colony of the engineered P. putida strain into a baffled flask containing Luria-Bertani (LB) medium.
-
Incubate the seed culture at 30°C with shaking at 225 rpm for 16 hours[2].
-
Harvest the cells by centrifugation and resuspend them in a modified M9 minimal medium to an initial optical density at 600 nm (OD600) of 0.2 for inoculation into the bioreactor[2].
2. Fermentation Medium and Conditions:
-
Batch Medium: A modified M9 minimal medium is used, containing (per liter): 13.56 g Na2HPO4, 6 g KH2PO4, 2 g (NH4)2SO4, 1 g NaCl, 2 mM MgSO4, 100 μM CaCl2, and 36 μM FeSO4[2]. The initial carbon source is typically glucose (e.g., 33 g/L) and xylose (e.g., 17 g/L) to mimic lignocellulosic hydrolysate[2].
-
Fed-Batch Operation: The fermentation is carried out in a controlled bioreactor. The temperature is maintained at 30°C, and the pH is controlled at 7.0 by the addition of ammonium (B1175870) hydroxide[2]. Dissolved oxygen (DO) is maintained at a setpoint (e.g., 30%) by adjusting the agitation speed[2].
-
Feeding Strategy: Once the initial carbon source is depleted (indicated by a sharp increase in DO), a constant fed-batch strategy is initiated. A concentrated feed solution containing the aromatic substrate (e.g., p-coumarate) and a supplementary carbon source (e.g., glucose) is supplied at a fixed rate[11].
3. Monitoring and Analysis:
-
Cell growth is monitored by measuring the OD600.
-
Substrate consumption and this compound production are quantified using High-Performance Liquid Chromatography (HPLC)[16].
II. Downstream Processing: Purification of this compound from Fermentation Broth
The purification of carboxylic acids from fermentation broths is a significant cost factor and typically involves multiple steps to achieve high purity.
1. Biomass and Solid Removal:
-
The first step involves the removal of microbial cells and other solid materials from the fermentation broth. This is typically achieved through centrifugation followed by microfiltration and ultrafiltration to obtain a clear, particle-free solution[17][18].
2. Product Recovery and Purification using Chromatography:
-
Ion-exchange chromatography is a common method for the purification of charged molecules like dicarboxylic acids from complex mixtures[][17].
-
The clarified fermentation broth is loaded onto a suitable ion-exchange resin column.
-
After washing the column to remove unbound impurities, the this compound is eluted using a pH or salt gradient.
-
The fractions containing the purified product are collected and analyzed for purity.
3. Concentration and Crystallization:
-
The purified this compound solution is concentrated, for example, by vacuum evaporation[18].
-
Crystallization of the concentrated solution is then performed to obtain the final high-purity product.
Visualizations
Metabolic Pathway for this compound Production
The production of this compound in engineered Pseudomonas putida relies on the native β-ketoadipate pathway, with targeted genetic modifications to accumulate the desired product. The pathway funnels various aromatic compounds derived from lignin (B12514952) into central metabolism. To achieve accumulation of this compound, the downstream conversion to β-ketoadipyl-CoA is blocked by deleting the responsible genes.
Caption: Engineered β-ketoadipate pathway for this compound production.
Experimental Workflow for this compound Production
The overall process for producing and purifying this compound involves several key stages, from the initial fermentation to the final product isolation. This workflow outlines the major steps in a logical sequence.
References
- 1. US3796630A - Microbial production of dicarboxylic acids - Google Patents [patents.google.com]
- 2. Integration of metabolic and bioprocess engineering for the production of β-ketoadipic acid from glucose and xylose by Pseudomonas putida - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01813G [pubs.rsc.org]
- 3. Energy and techno-economic analysis of bio-based carboxylic acid recovery by adsorption - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. Microbial engineering for the production of C2–C6 organic acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. Energy and Techno-Economic Analysis of Bio-Based Carboxylic Acid Recovery by Adsorption (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lignin conversion to β-ketoadipic acid by Pseudomonas putida via metabolic engineering and bioprocess development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategic redesign of the central metabolism in Pseudomonas putida boosts NADPH generation and product formation | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 14. Frontiers | The design and techno economic analysis of a succinic acid production facility [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Liquid Chromatographic Procedure for Fermentation Product Analysis in the Identification of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Ketoadipic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 3-Ketoadipic acid and its synonyms, such as β-Ketoadipic acid and 3-Oxoadipic acid.[1][2][3][][5][6]
| Property | Value |
| CAS Number | 689-31-6 |
| Molecular Formula | C6H8O5 |
| Molecular Weight | 160.12 g/mol |
| Melting Point | 124-126 °C |
| Water Solubility | 1,000,000 mg/L (estimated) |
| pKa | 3.13 ± 0.32 |
Pre-Disposal and Handling Protocols
Before commencing any work that will generate this compound waste, it is imperative to establish a designated waste collection point with appropriately labeled containers.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
Waste Segregation and Container Selection:
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, especially bases, oxidizing agents, and reducing agents, to prevent potentially hazardous reactions.
-
Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top lid. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for acidic waste.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations. The following is a general procedural outline:
Step 1: Waste Identification and Labeling
-
Ensure the waste container is clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (or "3-Oxoadipic acid")
-
The concentration (if in solution)
-
Primary hazards (e.g., "Skin Irritant")
-
The date when waste was first added to the container.
-
Step 2: Neutralization of Aqueous Solutions (for dilute solutions, if permissible)
This procedure should only be performed by trained personnel in a chemical fume hood and after a thorough risk assessment. Neutralization is often a prerequisite for disposal via a licensed waste management company.
-
Preparation: Prepare a 5% solution of a weak base, such as sodium bicarbonate (baking soda), in water.
-
Neutralization: While continuously stirring the dilute this compound solution, slowly add the sodium bicarbonate solution.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue to add the base until the pH is within a neutral range (typically 6.0-8.0).
-
Post-Neutralization: Even after neutralization, the resulting solution should be disposed of as hazardous waste, unless your institution's Environmental Health and Safety (EHS) department has explicitly approved drain disposal for neutralized solutions of this specific chemical.
Step 3: Storage and Final Disposal
-
Storage: Keep the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic. The storage area should have secondary containment to contain any potential leaks.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not attempt to transport or dispose of the waste independently.
-
Record Keeping: Maintain meticulous records of the amount of this compound waste generated and the date of its disposal, in accordance with your institution's policies and regulatory requirements.
Important Considerations:
-
Solid Waste: Solid this compound should be collected in a separate, clearly labeled container for solid chemical waste.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that are contaminated with this compound must also be disposed of as hazardous waste.
-
Spill Response: In the event of a spill, contain the spill with an appropriate absorbent material, and then collect the absorbed material into a sealed container for hazardous waste disposal. Ensure the spill area is thoroughly cleaned and decontaminated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Ketoadipic acid
Essential Safety and Handling Guide for 3-Ketoadipic Acid
Based on available data, this compound is considered to be irritating to the eyes, respiratory system, and skin.[1][2] Adipic acid is classified as a serious eye irritant.[3][4]
Personal Protective Equipment (PPE) Summary
Proper PPE is critical to ensure safety when handling this compound. The following table summarizes the recommended equipment for various laboratory tasks.
| Task | Eye & Face Protection | Hand Protection | Body & Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat |
| Weighing & Transfer (Solid) | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat, Closed-toe shoes. Use in a chemical fume hood or ventilated enclosure to avoid inhaling dust. |
| Preparing Solutions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat, Closed-toe shoes. Perform in a chemical fume hood.[5] |
| General Handling/Reactions | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat, Closed-toe shoes |
| Spill Cleanup (Solid) | Chemical splash goggles | Heavy-duty nitrile or rubber gloves | Lab coat, Closed-toe shoes. NIOSH-approved respirator if dust is airborne. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat, Closed-toe shoes |
Operational and Disposal Plan
This section provides step-by-step procedural guidance for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear safety glasses and gloves during inspection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[3] Store in a dedicated corrosives or acid cabinet.[7] Segregate from alkaline substances.[4]
Safe Handling and Use
-
Engineering Controls: All work involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
Weighing: To prevent the generation of airborne dust, weigh the compound carefully. Use a ventilated balance enclosure if available.
-
Preparing Solutions:
-
Always add the acid (solid) to the solvent (e.g., water), never the other way around.
-
Add slowly while stirring to control any potential exothermic reactions.
-
Wear appropriate PPE, including a face shield, due to the increased risk of splashing.[9]
-
-
Hygiene: Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[6] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[4] Place it into a suitable, labeled container for disposal.[10]
-
Clean the spill area with a damp cloth or paper towel.
-
For larger spills, or if dust becomes airborne, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
-
Disposal Plan
-
Waste Identification: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container that is compatible with acidic waste.[10][11] Do not overfill containers; leave adequate headspace.
-
Disposal: Dispose of the waste through your institution's hazardous waste program.[12] Do not pour this compound or its solutions down the drain.[10] Contact a licensed professional waste disposal service.
Handling and Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
References
- 1. 3-oxoadipic acid [chembk.com]
- 2. echemi.com [echemi.com]
- 3. redox.com [redox.com]
- 4. download.basf.com [download.basf.com]
- 5. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. flinnsci.com [flinnsci.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
